molecular formula C4H7BrO3 B3029729 Methyl 2-bromo-3-hydroxypropanoate CAS No. 7691-28-3

Methyl 2-bromo-3-hydroxypropanoate

Cat. No.: B3029729
CAS No.: 7691-28-3
M. Wt: 183 g/mol
InChI Key: GVXAFLUDYYQGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-3-hydroxypropanoate is a useful research compound. Its molecular formula is C4H7BrO3 and its molecular weight is 183 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-3-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO3/c1-8-4(7)3(5)2-6/h3,6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXAFLUDYYQGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474879
Record name methyl 2-bromo-3-hydroxypropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7691-28-3
Record name methyl 2-bromo-3-hydroxypropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Utility of a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-bromo-3-hydroxypropanoate

For the Research Scientist and Drug Development Professional

This compound is a key chiral intermediate in synthetic organic chemistry. Its trifunctional nature—possessing a methyl ester, a secondary alkyl bromide, and a primary alcohol—makes it a highly versatile precursor for the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents. The stereocenter at the C2 position allows for the creation of stereospecific products, a critical consideration in modern drug design where enantiomeric purity often dictates therapeutic efficacy and safety.

This guide provides an in-depth analysis of the core physicochemical properties of this compound. As Senior Application Scientists, our goal is not merely to present data, but to provide context and explain the causality behind these properties and the experimental choices made in its handling and characterization. This document is structured to serve as a practical reference for researchers who utilize this reagent, ensuring its effective and safe application in the laboratory.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity and structure is the foundation of all subsequent experimental work. The key identifiers for this compound are consolidated below.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 7691-28-3[1][2][3][4]
Molecular Formula C₄H₇BrO₃[1][2][4][5]
Molecular Weight 183.00 g/mol [1][6][7]
Canonical SMILES COC(=O)C(CO)Br[1][4]
InChIKey GVXAFLUDYYQGCG-UHFFFAOYSA-N[1]

The molecule's structure features a stereogenic center at the carbon atom bearing the bromine. This chirality is a pivotal feature, as the (S)- and (R)-enantiomers can exhibit vastly different biological activities. The primary alcohol allows for further functionalization, while the alkyl bromide is a reactive site for nucleophilic substitution, and the methyl ester can be hydrolyzed or otherwise modified.

cluster_reaction Reaction Phase cluster_workup Workup & Purification Reactants Reactants: 2-bromo-3-hydroxypropionic acid + Methanol (solvent/reagent) Catalysis Catalysis: Add HBr (aq) Reactants->Catalysis Heating Heating: 50-65°C, 21h Catalysis->Heating Evaporation1 Rotary Evaporation (remove excess MeOH) Heating->Evaporation1 Reaction Complete Extraction Extraction: Add CH₂Cl₂ Wash with NaHCO₃, then Brine Evaporation1->Extraction Drying Drying: Anhydrous Na₂SO₄ Extraction->Drying Evaporation2 Rotary Evaporation (remove CH₂Cl₂) Drying->Evaporation2 Chromatography Silica Gel Chromatography (DCM/Ether Eluent) Evaporation2->Chromatography Product Pure Product: Methyl 2-bromo-3- hydroxypropanoate Chromatography->Product

References

A Senior Application Scientist's Technical Guide to Methyl 2-bromo-3-hydroxypropanoate (CAS 7691-28-3): A Versatile Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Methyl 2-bromo-3-hydroxypropanoate, a key bifunctional molecule leveraged by researchers in medicinal chemistry and organic synthesis. We will move beyond simple data recitation to explain the causality behind its synthesis, reactivity, and application, offering field-proven insights for professionals in drug development.

Introduction: Strategic Importance in Synthesis

This compound is a valuable chiral synthon possessing three distinct functional groups: a methyl ester, a secondary bromide, and a primary alcohol. This trifecta of reactivity on a simple three-carbon backbone allows for sequential, regioselective modifications, making it an ideal starting point for constructing complex molecular architectures. Its structural similarity to serine, an amino acid crucial in various metabolic pathways, further elevates its importance as a scaffold for developing bioactive molecules and probes for chemical biology.[1][2][3] In drug discovery, the ability to introduce stereocenters and diverse functional groups is paramount, and this reagent provides a reliable and versatile platform for achieving that complexity. Specifically, it is a precursor for heterocyclic systems like piperazines, which are recognized as "privileged scaffolds" due to their frequent appearance in FDA-approved drugs.[4][5]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use in the laboratory. The data below has been compiled from authoritative chemical databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 7691-28-3[6][7][8]
Molecular Formula C₄H₇BrO₃[6][7][9]
Molecular Weight 183.00 g/mol [7][9][10]
Appearance Colorless to light yellow liquid[6]
Boiling Point 245 °C[6]
Density 1.677 g/cm³[6]
Flash Point 102 °C[6]
SMILES COC(=O)C(Br)CO[6][7]
InChIKey GVXAFLUDYYQGCG-UHFFFAOYSA-N[6][7]

Spectroscopic Characterization: The identity and purity of the synthesized compound are validated through Nuclear Magnetic Resonance (NMR) spectroscopy. The following assignments are critical for quality control.[6][11]

  • ¹H NMR (CDCl₃): δ 4.35 (t, 1H, CHBr), 4.00 (m, 2H, CH₂OH), 3.81 (s, 3H, OCH₃), 2.70 (br s, 1H, OH).

  • ¹³C NMR (CDCl₃): δ 169.7 (CO₂CH₃), 63.8 (CH₂OH), 53.5 (OCH₃), 44.2 (CBr).

Synthesis and Mechanism

The most direct and common synthesis is the Fischer esterification of the parent carboxylic acid. This method is efficient, scalable, and utilizes readily available starting materials.

Synthetic Workflow Diagram

The diagram below illustrates the straightforward conversion of the carboxylic acid to the methyl ester.

G start 2-bromo-3-hydroxypropionic acid reagents + Methanol (Solvent & Reagent) + HBr (Catalyst) start->reagents conditions Heat (50-65 °C, 21h) reagents->conditions product This compound conditions->product

Caption: Fischer esterification workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution yields a product whose analytical data (Section 2) confirms its identity.

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

  • 2-bromo-3-hydroxypropionic acid (1 eq)

  • Methanol (reagent grade, ~20-30 volumes)

  • Hydrobromic acid (48% aqueous solution, catalytic amount)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Eluent: Dichloromethane/Diethyl ether (90:10)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-3-hydroxypropionic acid (e.g., 6.0 g, 35 mmol) in methanol (50 mL).[6][11]

  • Catalysis: Add a catalytic amount of 48% HBr (e.g., 0.2 mL). Causality Note: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reaction: Heat the mixture to 50-65 °C and maintain for approximately 21 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Solvent Removal: Upon completion, cool the reaction to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Workup - Extraction: To the resulting residue, add dichloromethane (100 mL) and transfer to a separatory funnel.

  • Workup - Washes:

    • Wash the organic layer twice with a dilute aqueous NaHCO₃ solution (50 mL each). Causality Note: This step neutralizes the HBr catalyst and any unreacted carboxylic acid.

    • Wash the organic layer twice with brine (50 mL each). Causality Note: This removes residual water and water-soluble impurities from the organic phase.

  • Drying & Filtration: Dry the organic layer over anhydrous Na₂SO₄, then filter to remove the drying agent.

  • Purification: Concentrate the filtrate by rotary evaporation. Purify the crude liquid product by silica gel column chromatography using a dichloromethane/ether (90/10) eluent. An expected Rf value is approximately 0.31.[6][11]

  • Final Product: Collect the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear to light yellow liquid (expected yield: ~87%).[6][11]

Reactivity and Applications in Drug Development

The strategic value of this molecule lies in its predictable, stepwise reactivity, which allows for the controlled construction of complex scaffolds.

Core Reactivity Principles
  • α-Carbon (C2): This carbon is electrophilic and bonded to a good leaving group (bromide). It is a prime site for Sₙ2 reactions with various nucleophiles (amines, thiols, azides, etc.), enabling the introduction of diverse side chains.

  • Hydroxyl Group (C3): This primary alcohol can be oxidized to an aldehyde or carboxylic acid, protected, or used as a nucleophile itself.

  • Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another handle for modification.

Application: Synthesis of Piperazine Precursors

The piperazine ring is a cornerstone of medicinal chemistry.[4][5][12] this compound is an excellent starting material for building substituted 2-ketopiperazine derivatives, which are valuable intermediates.

The diagram below outlines a plausible, high-level pathway demonstrating this utility.

G cluster_0 Step 1: SN2 Displacement cluster_1 Step 2: Intramolecular Cyclization MBHP This compound Intermediate1 Acyclic Diamine Intermediate MBHP->Intermediate1 SN2 Reaction EDA Ethylenediamine (Nucleophile) EDA->Intermediate1 Intermediate2 Acyclic Diamine Intermediate Product 2-Ketopiperazine Derivative Intermediate2->Product Amide formation (Lactamization)

Caption: Logical workflow for synthesizing a 2-ketopiperazine from this compound.

This two-step logical sequence involves an initial Sₙ2 reaction where one nitrogen of a diamine displaces the bromide. The resulting intermediate can then undergo an intramolecular cyclization (lactamization) between the remaining free amine and the methyl ester, typically under heating or with catalysis, to form the stable six-membered piperazine ring. This strategy provides a convergent route to highly functionalized heterocyclic systems.

Safety, Handling, and Storage

Proper handling is essential due to the compound's irritant properties.

GHS Hazard Information: [7][9][13]

  • Pictogram: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements: P261, P280, P302+P352, P304+P340, P305+P351+P338.

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated chemical fume hood at all times.[14][15]

  • Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[14]

  • Avoid breathing vapors or mist.[14] Do not allow the material to come into contact with skin or eyes.[15]

Storage:

  • Store under an inert gas (e.g., Argon or Nitrogen).[6]

  • Keep refrigerated at 2-8°C for long-term stability.[6]

  • Store in a tightly sealed container in a dry, well-ventilated place.[15]

Spill & Disposal:

  • In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable, closed container for disposal.[15]

  • Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

1H and 13C NMR spectrum of Methyl 2-bromo-3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 2-bromo-3-hydroxypropanoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound (CAS No: 7691-28-3).[1] Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document offers a detailed interpretation of spectral data, grounded in fundamental principles of NMR spectroscopy. It explains the structural basis for observed chemical shifts and coupling constants, presents a validated experimental protocol for data acquisition, and serves as a practical reference for the characterization of this and structurally related molecules.

Introduction: The Structural Elucidation Challenge

This compound is a chiral trifunctional molecule incorporating a methyl ester, a bromine atom at the α-position, and a primary hydroxyl group. This combination of functional groups makes it a valuable building block in organic synthesis. Accurate and unambiguous structural confirmation is paramount for its application in complex synthetic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for such characterizations, providing precise insights into the molecular framework.[2] This guide delves into the detailed analysis of its one-dimensional ¹H and ¹³C NMR spectra to provide a complete and authoritative structural assignment.

Molecular Structure and NMR-Active Nuclei

The structural formula of this compound is presented below. The molecule possesses four distinct carbon environments and four unique proton environments, each of which gives rise to a specific signal in the respective NMR spectrum.

Caption: Molecular structure of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. The experimental data, acquired in deuterated chloroform (CDCl₃), is summarized below.[1][3]

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-OH~2.70Broad Singlet (br s)1H
-OCH₃3.81Singlet (s)3H
-CH₂OH4.00Multiplet (m)2H
-CHBr4.35Triplet (t)1H
Table 1: Summary of ¹H NMR spectral data for this compound in CDCl₃.[1][3]
Detailed Signal Interpretation
  • δ 4.35 (CHBr, Triplet, 1H): This signal corresponds to the proton on the α-carbon (C2). Its downfield shift is a direct consequence of the strong deshielding effects from two adjacent electronegative groups: the bromine atom and the carbonyl group of the ester.[4] The signal appears as a triplet due to spin-spin coupling with the two neighboring protons of the -CH₂OH group. According to the n+1 rule, where n=2, the signal is split into 2+1 = 3 lines.

  • δ 4.00 (-CH₂OH, Multiplet, 2H): These two diastereotopic protons are on the β-carbon (C3). They are deshielded by the adjacent hydroxyl group and are coupled to the single proton on the α-carbon, which should theoretically produce a doublet. However, the experimental data describes this signal as a multiplet.[1][3] This complexity can arise from the two protons being chemically non-equivalent, leading to more complex splitting patterns (e.g., a doublet of doublets) which may be reported simply as a multiplet.

  • δ 3.81 (-OCH₃, Singlet, 3H): This sharp singlet represents the three equivalent protons of the methyl ester group. The signal is shifted downfield due to the deshielding effect of the adjacent oxygen atom.[5] As there are no protons on the adjacent carbonyl carbon or oxygen atom, this signal is not split and appears as a singlet.

  • δ 2.70 (-OH, Broad Singlet, 1H): The proton of the hydroxyl group gives rise to this signal. The chemical shift of hydroxyl protons is highly variable and depends on concentration, temperature, and solvent.[6] The signal is typically broad due to rapid chemical exchange with trace amounts of water or other exchangeable protons in the solvent. This rapid exchange averages the spin states and decouples the -OH proton from its neighbors, resulting in a broad singlet.[6]

Spin-Spin Coupling Diagram

The connectivity between protons can be visualized through a coupling diagram, which forms the basis for two-dimensional NMR experiments like COSY.[7]

Caption: ¹H-¹H spin-spin coupling network in this compound.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Signal AssignmentChemical Shift (δ, ppm)
-C HBr (C2)44.2
-OC H₃ (C4)53.5
-C H₂OH (C3)63.8
-C =O (C1)169.7
Table 2: Summary of ¹³C NMR spectral data for this compound in CDCl₃.[1][3]
Detailed Signal Interpretation
  • δ 169.7 (-C=O): This downfield signal is characteristic of a carbonyl carbon in an ester functional group.[8][9] The electron-withdrawing nature of the two oxygen atoms strongly deshields the carbonyl carbon, shifting its resonance significantly downfield.

  • δ 63.8 (-CH₂OH): This signal is assigned to the carbon bearing the hydroxyl group (C3). The electronegative oxygen atom causes a significant downfield shift compared to a standard alkane carbon.[10]

  • δ 53.5 (-OCH₃): This resonance corresponds to the methyl ester carbon (C4). Similar to the C3 carbon, it is deshielded by the directly attached oxygen atom.

  • δ 44.2 (-CHBr): This signal represents the α-carbon (C2), which is directly attached to the highly electronegative bromine atom. This attachment is the primary reason for its downfield shift into this region.[11]

Experimental Protocol: A Self-Validating Workflow

The acquisition of high-quality NMR spectra is critical for accurate structural elucidation. The following protocol outlines a standard procedure for a small organic molecule like this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A 1. Weigh Sample (¹H: 5-25 mg | ¹³C: 50-100 mg) B 2. Select Solvent (0.6-0.7 mL CDCl₃) A->B C 3. Dissolve & Transfer Dissolve sample in vial, then transfer to 5mm NMR tube. B->C D 4. Filter if Necessary Use pipette with glass wool plug to remove particulates. C->D E 5. Insert & Lock Insert sample, lock on deuterium signal of CDCl₃. D->E F 6. Shim Optimize magnetic field homogeneity. E->F G 7. Acquire ¹H Spectrum Pulse Angle: 90° Scans: 16 Relaxation Delay: 1-5 s F->G H 8. Acquire ¹³C Spectrum Proton-decoupled pulse sequence Pulse Angle: 30° Scans: 1024+ Relaxation Delay: 2 s G->H I 9. Fourier Transform H->I J 10. Phase Correction I->J K 11. Baseline Correction J->K L 12. Reference Spectrum Set TMS or residual solvent peak (CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C). K->L M 13. Integrate & Assign L->M

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Protocol Steps and Rationale:
  • Sample Preparation:

    • Mass: A sufficient concentration is needed for a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.[12]

    • Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. The deuterium provides a lock signal for the spectrometer, and the absence of protons prevents large solvent signals from obscuring the analyte signals.[2]

    • Filtration: Particulate matter in the sample tube will disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.

  • Data Acquisition:

    • Locking and Shimming: These steps are crucial for ensuring the stability and homogeneity of the magnetic field, which directly impacts spectral resolution.

    • ¹H Acquisition: A 90° pulse provides maximum signal intensity for a single scan. A relaxation delay of 1-5 seconds allows the protons to return to equilibrium between scans, ensuring accurate integration.

    • ¹³C Acquisition: A smaller pulse angle (e.g., 30°) and a shorter relaxation delay can be used to acquire data more quickly, as quantitative integration is not typically the primary goal. Proton decoupling is used to simplify the spectrum by collapsing all carbon signals into singlets.[13]

  • Data Processing:

    • Referencing: The chemical shift scale is calibrated against a known standard, typically tetramethylsilane (TMS) at 0 ppm, or indirectly using the residual solvent signal.[9]

    • Integration: The area under each ¹H NMR peak is proportional to the number of protons it represents, providing a crucial check for the assignment.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are fully consistent with its proposed structure. The chemical shifts, multiplicities, and integration values provide a unique spectroscopic fingerprint that allows for its unambiguous identification. The downfield shifts of the α- and β-protons and carbons are characteristic consequences of the inductive effects of the bromo, hydroxyl, and ester functionalities. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify this compound and apply these principles to the structural elucidation of other complex small molecules.

References

Spectroscopic Profile of Methyl 2-bromo-3-hydroxypropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-bromo-3-hydroxypropanoate (CAS No: 7691-28-3), a key chiral building block in synthetic organic chemistry.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationship between molecular structure and spectral features, providing both experimental data and foundational principles for their interpretation. Detailed, field-proven protocols for data acquisition are also presented to ensure scientific integrity and reproducibility.

Introduction: The Structural Significance of this compound

This compound is a trifunctional molecule incorporating a methyl ester, a secondary alkyl bromide, and a primary alcohol. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The stereocenter at the C2 position further enhances its utility in asymmetric synthesis.

Accurate and unambiguous structural elucidation is paramount for its effective use. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic environment. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a holistic understanding of the molecule's structure.

A logical workflow for the complete spectroscopic characterization of a synthesized batch of this compound is outlined below. This ensures a systematic approach, from initial purity assessment to detailed structural confirmation.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Validation Synthesis Synthesis of Methyl 2-bromo-3-hydroxypropanoate Purification Silica Gel Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Primary Structure IR FTIR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry (GC-MS) Purification->MS Molecular Weight Structure_Validation Structural Confirmation NMR->Structure_Validation IR->Structure_Validation MS->Structure_Validation Purity_Assessment Purity Assessment Structure_Validation->Purity_Assessment 1H_NMR_Coupling H_CHBr H H_CH2_a H H_CHBr->H_CH2_a J-coupling H_CH2_b H H_CHBr->H_CH2_b J-coupling H_OH H MS_Fragmentation Molecule This compound (M⁺) Fragment1 Loss of •Br Molecule->Fragment1 Fragment2 Loss of •OCH₃ Molecule->Fragment2 Fragment3 Loss of •CH₂OH (α-cleavage) Molecule->Fragment3 Fragment4 Loss of HBr Molecule->Fragment4

References

Molecular weight and formula of Methyl 2-bromo-3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-bromo-3-hydroxypropanoate: Synthesis, Characterization, and Applications

Introduction

This compound is a versatile bifunctional molecule of significant interest to researchers in organic synthesis and drug development. Its structure, featuring a methyl ester, a hydroxyl group, and a reactive bromine atom at the alpha position, makes it a valuable chiral building block for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for a wide range of chemical transformations, positioning it as a key intermediate in the construction of pharmacologically active compounds and other high-value chemical entities.

For drug development professionals, molecules like this compound are instrumental. The methyl group can influence physicochemical properties such as solubility and metabolic stability, which are critical parameters in lead optimization.[1] The hydroxyl and bromo moieties serve as handles for introducing further complexity, enabling the assembly of linkers for antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), a rapidly emerging therapeutic modality.[2] This guide provides a comprehensive overview of its chemical properties, a detailed and validated synthesis protocol, and insights into its safe handling and potential applications.

Physicochemical and Spectroscopic Data

A summary of the key identifiers and properties of this compound is provided below. This data is essential for its correct identification, handling, and use in experimental settings.

PropertyValueSource(s)
Molecular Formula C₄H₇BrO₃[3][4][5][6][7]
Molecular Weight 183.00 g/mol [3][4][5][6][7]
CAS Number 7691-28-3[4][5][8]
IUPAC Name This compound[3][5]
Appearance Colorless to light yellow liquid[8]
Boiling Point 245 °C[8]
Density 1.677 g/mL[8]
Flash Point 102 °C[8]
SMILES COC(=O)C(CO)Br[5][7]
InChIKey GVXAFLUDYYQGCG-UHFFFAOYSA-N[5]

Synthesis and Workflow

The most common and efficient laboratory-scale synthesis of this compound is achieved through the acid-catalyzed Fischer esterification of 2-bromo-3-hydroxypropionic acid with methanol.[8][9]

Principle of Synthesis

Fischer esterification is a classic organic reaction that forms an ester from a carboxylic acid and an alcohol in the presence of a strong acid catalyst. In this specific protocol, a catalytic amount of hydrobromic acid (HBr) is used. The HBr protonates the carbonyl oxygen of the 2-bromo-3-hydroxypropionic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the methanol oxygen, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final methyl ester product. Using a large excess of methanol not only serves as the reactant but also drives the equilibrium towards the product side, maximizing the yield.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Extraction cluster_purification Purification & Final Product start 2-bromo-3-hydroxypropionic acid + Methanol + HBr (cat.) reaction Heat at 50-65 °C for 21 hours start->reaction evaporation Remove excess Methanol (Rotary Evaporation) reaction->evaporation dissolve Dissolve residue in Dichloromethane (DCM) evaporation->dissolve wash1 Wash with aq. NaHCO₃ dissolve->wash1 wash2 Wash with aq. NaCl (brine) wash1->wash2 dry Dry organic layer (Na₂SO₄) wash2->dry filter Filter drying agent dry->filter final_evap Evaporate DCM (Rotary Evaporation) filter->final_evap chromatography Silica Gel Chromatography (DCM/Ether, 90/10) final_evap->chromatography product Pure this compound chromatography->product

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is adapted from a verified synthetic procedure.[8][9]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-3-hydroxypropionic acid (6.0 g, 35 mmol) in methanol (50 mL, 1.2 mol).

  • Catalyst Addition: Carefully add a catalytic amount of hydrobromic acid (HBr, 0.2 mL of a 48% aqueous solution) to the mixture.

  • Reaction: Heat the reaction mixture to a temperature between 50-65 °C and maintain for 21 hours with continuous stirring.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Extraction: To the resulting brown liquid residue, add dichloromethane (100 mL). Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer sequentially with a dilute aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and a saturated aqueous sodium chloride (NaCl) solution (brine, 2 x 50 mL). The bicarbonate wash neutralizes the remaining acid catalyst.

  • Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate by rotary evaporation to yield the crude product as a light yellow liquid.

  • Purification: Purify the crude product by silica gel column chromatography using a dichloromethane/ether (90/10) eluent system. The product has a reported Rf value of 0.31 in this system.[8][9]

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear liquid (Expected yield: ~5.7 g, 87%).[8][9]

Spectroscopic Validation System

Confirming the identity and purity of the final product is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy provides a definitive structural validation.

¹H and ¹³C NMR Data

The following table summarizes the expected NMR signals for this compound, with assignments correlating the chemical shifts to the molecular structure.[8][9]

Nucleus Chemical Shift (δ) in CDCl₃ Assignment Rationale
¹H NMR 2.70 ppm (broad singlet)-OH The proton of the hydroxyl group is acidic and its signal is often broad.
3.81 ppm (singlet)-OCH₃ The three equivalent protons of the methyl ester group appear as a singlet.
4.00 ppm (multiplet)-CH₂ OHThe two diastereotopic protons adjacent to the hydroxyl group.
4.35 ppm (triplet)-CHBr The proton on the carbon bearing the bromine atom, split by the adjacent CH₂ group.
¹³C NMR 44.2 ppmC BrThe carbon atom bonded to the electronegative bromine atom.
53.5 ppmOC H₃The carbon of the methyl ester group.
63.8 ppmC H₂OHThe carbon atom bonded to the hydroxyl group.
169.7 ppmC =OThe carbonyl carbon of the ester group, which is highly deshielded.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

  • Hazard Identification: The compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][7]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[10][11][12]

  • Handling Procedures: Avoid breathing vapors or mists. Prevent contact with skin and eyes.[10] In case of accidental contact, rinse the affected area immediately with plenty of water.[13] Eyewash stations and safety showers should be readily accessible.[10][11]

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon). It should be kept in a cool, dry place, with recommended storage temperatures between 2-8°C.[8]

Potential Applications in Research and Development

This compound is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups.

  • Nucleophilic Substitution: The bromine atom is an excellent leaving group, making the α-carbon susceptible to attack by a wide range of nucleophiles (e.g., azides, amines, thiols). This allows for the straightforward introduction of diverse functionalities.

  • Hydroxyl Group Manipulation: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be used in esterification or etherification reactions. This site is ideal for attaching the compound to other molecules or solid supports.

  • Ester Group Modification: The methyl ester can be hydrolyzed back to a carboxylic acid under basic or acidic conditions, providing another reactive handle for amide bond formation or other coupling chemistries.

This trifunctional nature makes it a highly attractive building block for creating bifunctional linkers used in advanced pharmaceutical applications. For instance, it can be elaborated into linkers that connect a protein-targeting ligand to a payload, such as a cytotoxic agent in an ADC or an E3 ligase-binding moiety in a PROTAC.

References

A Technical Guide to the Systematic IUPAC Nomenclature of C4H7BrO3 Esters for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Precision in Chemical Nomenclature

In the realms of drug discovery, medicinal chemistry, and materials science, a molecule's identity is paramount. The specific arrangement of atoms within a molecule dictates its function, reactivity, and biological activity. Consequently, an unambiguous and systematic method of naming chemical structures is not merely an academic exercise but a foundational pillar of scientific communication and reproducibility. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides this universal language, ensuring that a chemical name corresponds to a single, unique structure.

This guide provides an in-depth analysis of the IUPAC nomenclature for esters with the molecular formula C4H7BrO3. For professionals in drug development, understanding the precise IUPAC name is critical, as different isomers of the same molecular formula can exhibit vastly different pharmacological and toxicological profiles. We will deconstruct the naming process, explore the possible structural isomers, and provide a logical framework for deriving their correct IUPAC names, thereby empowering researchers to communicate their findings with clarity and precision.

Part 1: Foundational Principles of IUPAC Ester Nomenclature

Before addressing the specific case of C4H7BrO3, it is essential to establish the core IUPAC rules governing the naming of esters, particularly those with multiple functional groups.

The "Alkyl Alkanoate" Framework

Esters are derivatives of carboxylic acids and are systematically named as such. The fundamental structure of an ester name is two words:

  • The Alkyl Group: The first word is the name of the alkyl (or aryl) group contributed by the alcohol. This part is attached to the single-bonded oxygen atom of the ester group.[1][2]

  • The Alkanoate Group: The second word is derived from the parent carboxylic acid. The "-oic acid" suffix of the acid is replaced with "-oate".[1][3]

For example, the ester formed from ethanol and ethanoic acid is named ethyl ethanoate .

Prioritization of Functional Groups

When a molecule contains multiple functional groups, a priority system determines which group defines the parent name and suffix. For the molecular formula C4H7BrO3, the relevant functional groups are the ester, the hydroxyl (-OH) group, and the bromo (-Br) group.

According to IUPAC rules, the ester functional group has higher priority than alcohols and alkyl halides.[4][5] Therefore, the molecule will be named as an ester (ending in "-oate"), and the hydroxyl and bromo groups will be treated as substituents, indicated by the prefixes "hydroxy-" and "bromo-", respectively.[5][6]

Part 2: Structural Isomerism of C4H7BrO3 Esters

The molecular formula C4H7BrO3 has a degree of unsaturation of one, which is satisfied by the carbon-oxygen double bond (C=O) of the ester group. This indicates the underlying carbon framework is saturated. To identify the possible isomers, we must consider the different ways to construct a four-carbon ester backbone and arrange the bromo and hydroxy substituents.

The most plausible structures arise from two primary parent esters:

  • Methyl Propanoates: The ester is formed from methanol (a one-carbon alcohol) and a substituted propanoic acid (a three-carbon carboxylic acid).

  • Ethyl Ethanoates: The ester is formed from ethanol (a two-carbon alcohol) and a substituted ethanoic acid (a two-carbon carboxylic acid).

Other combinations, such as a propyl methanoate, are less likely as they would require placing both bromo and hydroxy groups on the single carbon of the methanoate portion, which is structurally challenging. Therefore, we will focus on the most chemically stable and common isomers.

Part 3: Systematic Naming Protocol and Workflow

The process of naming a substituted ester follows a logical sequence. This workflow ensures all components of the molecule are accounted for systematically.

Experimental Protocol: IUPAC Name Derivation
  • Step 1: Deconstruct the Ester. Identify the two parts of the molecule: the alkyl group originating from the alcohol and the alkanoate group from the carboxylic acid.[2][3]

  • Step 2: Name the Alkyl Group. Name the carbon chain attached to the single-bonded oxygen. This forms the first part of the IUPAC name.

  • Step 3: Identify and Number the Parent Alkanoate Chain. The parent chain is the longest carbon chain that includes the carbonyl carbon (C=O) of the ester group. Numbering begins at this carbonyl carbon, which is always assigned as carbon-1 (C1).

  • Step 4: Identify and Locate Substituents. Identify all substituents on the parent alkanoate chain (e.g., bromo and hydroxy groups) and determine their position numbers (locants).

  • Step 5: Alphabetize Substituents. Arrange the substituent prefixes in alphabetical order (e.g., "bromo" comes before "hydroxy").[5]

  • Step 6: Assemble the Final Name. Combine the components in the following format: (Alkyl group) (locant)-(substituent prefix)(locant)-(substituent prefix)(alkanoate) .

Visualization of the Naming Workflow

The following diagram illustrates the logical flow for systematically naming a substituted ester.

IUPAC_Naming_Workflow Start Start with Structure (C4H7BrO3 Ester) Identify_Ester 1. Identify Alkyl and Alkanoate Portions Start->Identify_Ester Name_Alkyl 2. Name the Alkyl Group (e.g., 'methyl', 'ethyl') Identify_Ester->Name_Alkyl Parent_Chain 3. Identify Parent Alkanoate Chain (Number from C=O as C1) Identify_Ester->Parent_Chain Assemble_Name 6. Assemble Full Name: Alkyl [locants]-substituents-alkanoate Name_Alkyl->Assemble_Name Identify_Substituents 4. Identify Substituents (-Br, -OH) and their Locants Parent_Chain->Identify_Substituents Alphabetize 5. List Substituents Alphabetically ('bromo', 'hydroxy') Identify_Substituents->Alphabetize Alphabetize->Assemble_Name End_Name Final IUPAC Name Assemble_Name->End_Name

Caption: Logical workflow for deriving the IUPAC name of a substituted ester.

Part 4: Principal Isomers of C4H7BrO3 and Their IUPAC Names

Applying the systematic protocol allows us to derive the IUPAC names for the key structural isomers of C4H7BrO3.

Parent Ester Substituent Positions (on acid chain) Full IUPAC Name Notes
Methyl PropanoateBr on C2, OH on C3Methyl 2-bromo-3-hydroxypropanoate Both C2 and C3 are potential chiral centers.
Methyl PropanoateBr on C3, OH on C2Methyl 3-bromo-2-hydroxypropanoate Both C2 and C3 are potential chiral centers.
Ethyl EthanoateBr and OH on C2Ethyl 2-bromo-2-hydroxyethanoate C2 is a potential chiral center.
Causality in Naming:
  • This compound : The name "methyl" indicates a CH3 group from methanol. "Propanoate" signifies a three-carbon acid derivative, with C1 being the carbonyl carbon. "2-bromo" and "3-hydroxy" specify that the bromine atom is on C2 and the hydroxyl group is on C3 of this propanoate chain.

  • Ethyl 2-bromo-2-hydroxyethanoate : The name "ethyl" indicates a C2H5 group from ethanol. "Ethanoate" signifies a two-carbon acid derivative. "2-bromo" and "2-hydroxy" specify that both substituents are attached to the same carbon, C2.

Part 5: The Critical Role of Stereochemistry in Nomenclature

The isomers listed in the table, such as methyl 3-bromo-2-hydroxypropanoate, contain chiral centers—carbons bonded to four different groups. The spatial arrangement (stereochemistry) at these centers is a critical determinant of a molecule's biological function.

  • For example, in methyl 3-bromo-2-hydroxypropanoate, both C2 and C3 are chiral. This gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

An unambiguous IUPAC name for a specific stereoisomer must include the stereochemical descriptors (R/S) at the beginning of the name, enclosed in parentheses.[7][8][9] For instance, a complete name would be methyl (2R,3S)-3-bromo-2-hydroxypropanoate . For researchers in drug development, specifying the exact stereoisomer is non-negotiable, as different stereoisomers can have dramatically different efficacies and safety profiles.

Conclusion

The systematic nomenclature established by IUPAC provides an essential framework for precision in scientific research. For the ester with molecular formula C4H7BrO3, a logical application of IUPAC rules—prioritizing the ester functional group, correctly identifying the alkyl and alkanoate portions, and alphabetizing substituents—allows for the clear identification of its primary structural isomers. The principal isomers are This compound , methyl 3-bromo-2-hydroxypropanoate , and ethyl 2-bromo-2-hydroxyethanoate . Furthermore, a complete and authoritative chemical description, particularly in a pharmaceutical context, must include stereochemical descriptors to define the specific three-dimensional structure of the molecule. Adherence to this systematic approach ensures clarity, prevents ambiguity, and upholds the integrity of chemical and pharmaceutical research.

References

An In-Depth Technical Guide to the Structure and Stereochemistry of Methyl 2-bromo-3-hydroxypropanoate: A Key Chiral Building Block in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Scaffolds in Modern Therapeutics

In the landscape of contemporary drug discovery and development, the precise control of molecular architecture is paramount. The chirality of a therapeutic agent can profoundly influence its pharmacological and toxicological profile, a principle that has driven the shift from racemic drugs to single-enantiomer therapeutics.[1] Within the arsenal of synthetic organic chemistry, chiral building blocks serve as foundational scaffolds for the construction of complex, stereochemically defined active pharmaceutical ingredients (APIs). Methyl 2-bromo-3-hydroxypropanoate is one such pivotal intermediate, offering a unique combination of functional groups—a bromine atom, a hydroxyl group, and a methyl ester—that render it a versatile precursor for a variety of intricate molecular targets. This guide provides an in-depth exploration of the structure, stereochemistry, synthesis, and analytical characterization of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and provide field-proven insights to empower the practical application of this valuable chiral synthon.

Molecular Structure and Physicochemical Properties

This compound is a trifunctional molecule with the chemical formula C₄H₇BrO₃.[2] Its structure is characterized by a three-carbon propanoate backbone, with a bromine atom at the α-position (C2) and a hydroxyl group at the β-position (C3). The presence of these functional groups imparts a high degree of reactivity, making it a valuable intermediate in organic synthesis.

PropertyValueSource
IUPAC Name This compound[2]
Molecular Formula C₄H₇BrO₃[3]
Molecular Weight 183.00 g/mol [2]
CAS Number 7691-28-3[3]
Appearance Colorless to light yellow liquid[3]
Density 1.677 g/cm³[3]
Flash Point 102 °C[3]

Stereochemistry: The Heart of the Molecule's Utility

The cornerstone of this compound's importance in drug development lies in its stereochemistry. The C2 carbon is a stereocenter, as it is bonded to four different groups: a bromine atom, a hydroxylmethyl group (-CH₂OH), a methoxycarbonyl group (-COOCH₃), and a hydrogen atom. This chirality gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers.

Determining the Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Priority Rules

The absolute configuration of the stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The four groups attached to the chiral center are ranked based on the atomic number of the atom directly bonded to the stereocenter. Higher atomic numbers receive higher priority.

  • Priority 1: Bromine (Br) - highest atomic number.

  • Priority 2: Oxygen (O) of the hydroxyl group.

  • Priority 3: Carbon (C) of the methoxycarbonyl group.

  • Priority 4: Hydrogen (H) - lowest atomic number.

With the lowest priority group (hydrogen) oriented away from the viewer, the direction from priority 1 to 2 to 3 is traced. A clockwise direction indicates an (R) configuration, while a counter-clockwise direction signifies an (S) configuration.

G cluster_S (S)-enantiomer cluster_R (R)-enantiomer C2_S C* Br_S Br (1) C2_S->Br_S OH_S CH₂OH (2) C2_S->OH_S COOCH3_S COOCH₃ (3) C2_S->COOCH3_S H_S H (4, back) C2_S->H_S Br_S->OH_S OH_S->COOCH3_S C2_R C* Br_R Br (1) C2_R->Br_R OH_R CH₂OH (2) C2_R->OH_R COOCH3_R COOCH₃ (3) C2_R->COOCH3_R H_R H (4, back) C2_R->H_R Br_R->COOCH3_R COOCH3_R->OH_R

Caption: Cahn-Ingold-Prelog priority assignment for the (S) and (R) enantiomers.

The biological activity of a chiral drug is often associated with a single enantiomer, the "eutomer," while the other, the "distomer," may be inactive or even contribute to adverse effects.[1] Therefore, the ability to synthesize or isolate a single enantiomer of this compound is critical for its application in pharmaceutical development.

Synthesis and Purification

The preparation of this compound can be achieved through several synthetic routes. A common laboratory-scale synthesis involves the esterification of 2-bromo-3-hydroxypropionic acid.

Experimental Protocol: Synthesis of Racemic this compound

This protocol describes a typical procedure for the synthesis of the racemic mixture.

Materials:

  • 2-bromo-3-hydroxypropionic acid

  • Methanol (MeOH)

  • Hydrobromic acid (HBr, catalytic amount)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane/ether mixture (e.g., 90:10)

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-3-hydroxypropionic acid (e.g., 6.0 g, 35 mmol) in methanol (e.g., 50 mL).[3]

  • Add a catalytic amount of 48% aqueous hydrobromic acid (e.g., 0.2 mL).[3]

  • Heat the reaction mixture to 50-65 °C and stir for approximately 21 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the excess methanol by rotary evaporation.[3]

  • Dissolve the residue in dichloromethane (e.g., 100 mL) and transfer to a separatory funnel.[3]

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and saturated aqueous NaCl solution (2 x 50 mL).[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product as a light yellow liquid.[3]

Purification:

The crude product can be purified by silica gel column chromatography using an appropriate eluent system, such as a dichloromethane/ether mixture (e.g., 90:10), to yield the pure this compound.[3]

G start 2-bromo-3-hydroxypropionic acid + Methanol reaction Esterification (HBr catalyst, 50-65°C, 21h) start->reaction workup Workup (DCM extraction, NaHCO₃/Brine wash) reaction->workup purification Purification (Silica gel chromatography) workup->purification product Pure this compound purification->product

Caption: Workflow for the synthesis and purification of this compound.

Enantioselective Synthesis: Accessing Single Enantiomers

For applications in drug development, enantiomerically pure forms of this compound are often required. This can be achieved through two primary strategies:

  • Resolution of the Racemic Mixture: This involves separating the enantiomers of the final product or a precursor. Chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase, is a powerful technique for this purpose.[4]

  • Asymmetric Synthesis: This approach aims to selectively produce one enantiomer from an achiral starting material. This can be accomplished using chiral catalysts or reagents. For instance, the asymmetric bioreduction of methyl 2-hydroxymethylacrylate using enoate reductases can yield (R)-configured methyl 3-hydroxy-2-methylpropionate, a related chiral building block, in high enantiomeric excess.[5] Similar enzymatic or catalytic strategies could be adapted for the synthesis of enantiopure this compound.

Analytical Characterization: Ensuring Purity and Identity

A comprehensive analytical characterization is crucial to confirm the structure, purity, and stereochemistry of the synthesized this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides information about the different types of protons and their connectivity. For this compound, the expected signals are:

    • A singlet for the methyl ester protons (-OCH₃) around δ 3.8 ppm.[3]

    • A multiplet for the diastereotopic protons of the hydroxymethyl group (-CH₂OH) around δ 4.0 ppm.[3]

    • A triplet for the proton on the chiral carbon (-CHBr) around δ 4.35 ppm.[3]

    • A broad singlet for the hydroxyl proton (-OH), which can vary in chemical shift depending on concentration and solvent.[3]

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The expected signals are:

    • A signal for the carbon attached to bromine (CBr) around δ 44.2 ppm.[3]

    • A signal for the methyl ester carbon (-OCH₃) around δ 53.5 ppm.[3]

    • A signal for the hydroxymethyl carbon (-CH₂OH) around δ 63.8 ppm.[3]

    • A signal for the carbonyl carbon of the ester (-COOCH₃) around δ 169.7 ppm.[3]

Infrared (IR) Spectroscopy:

The IR spectrum is used to identify the functional groups present in the molecule. Key expected absorption bands include:

  • A broad O-H stretching band for the alcohol group around 3600-3200 cm⁻¹.[6]

  • C-H stretching bands for the alkyl groups around 2950-2850 cm⁻¹.[6]

  • A strong C=O stretching band for the ester carbonyl group around 1735 cm⁻¹.[6]

  • C-O stretching bands for the ester and alcohol groups in the 1300-1000 cm⁻¹ region.[6]

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (MW = 183.00 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern with peaks at m/z corresponding to the ⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio will be observed for bromine-containing fragments. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or cleavage adjacent to the carbonyl group.[7]

Chiral Analysis: Determining Enantiomeric Purity

For enantiomerically enriched or pure samples, determining the enantiomeric excess (ee) is critical.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely used and reliable method for separating and quantifying enantiomers.

Typical Experimental Conditions:

ParameterDescription
Chiral Stationary Phase (CSP) Polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are often effective.[4]
Mobile Phase A mixture of a non-polar solvent (e.g., n-hexane) and a polar organic modifier (e.g., isopropanol, ethanol).[8]
Detector UV detector is commonly used.

The two enantiomers will exhibit different retention times on the chiral column, allowing for their separation and quantification to determine the enantiomeric excess.

Applications in Drug Development: A Versatile Chiral Precursor

The trifunctional nature of this compound makes it a highly valuable building block in the synthesis of complex pharmaceutical agents. Its utility stems from the ability to selectively manipulate each functional group.

  • Nucleophilic Substitution: The bromine atom is a good leaving group, allowing for the introduction of various nucleophiles at the C2 position.

  • Ester and Hydroxyl Group Modifications: The ester and hydroxyl groups can be protected, deprotected, or transformed into other functional groups, providing synthetic flexibility.

  • Formation of Epoxides: The 1,2-halohydrin motif allows for the facile formation of chiral epoxides upon treatment with a base. These epoxides are themselves powerful intermediates for the synthesis of a wide range of compounds.[9][10]

Safety, Handling, and Storage

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2]

Handling Precautions:

  • Use in a well-ventilated area, preferably in a chemical fume hood.[13]

  • Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[13]

  • Avoid breathing vapors or mist.[13]

  • Wash hands thoroughly after handling.[13]

Storage:

  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep the container tightly closed.[14]

  • Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C for long-term stability.[3]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[13]

Conclusion: A Cornerstone for Chiral Synthesis

This compound represents more than just a chemical intermediate; it is a testament to the power of stereochemistry in modern drug development. Its well-defined chiral center and versatile functional groups provide a reliable and adaptable platform for the construction of complex, enantiomerically pure pharmaceutical agents. A thorough understanding of its structure, stereochemistry, synthesis, and analytical characterization, as detailed in this guide, is essential for harnessing its full potential. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of such fundamental chiral building blocks will undoubtedly increase, solidifying their role as cornerstones of innovation in medicinal chemistry.

References

Thermodynamic properties of alpha-bromo-beta-hydroxy esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermodynamic Properties of α-Bromo-β-Hydroxy Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Bromo-β-hydroxy esters are pivotal intermediates in organic synthesis, serving as versatile precursors to a wide array of complex molecules, including natural products and pharmaceuticals. Their reactivity, stability, and, most critically, the stereochemical outcome of their subsequent transformations are intrinsically governed by their thermodynamic properties. This guide provides a comprehensive exploration of these properties, focusing on the interplay between molecular conformation and intramolecular forces. We delve into the energetic landscape of these molecules, elucidating how non-covalent interactions, particularly intramolecular hydrogen bonding, dictate conformational preference. This document synthesizes theoretical principles with practical methodologies, offering detailed experimental and computational protocols for the characterization of these systems. By understanding the thermodynamic underpinnings of α-bromo-β-hydroxy esters, researchers can achieve greater control over stereoselective synthesis, leading to more efficient and predictable outcomes in drug discovery and development.

Introduction: The Synthetic and Thermodynamic Significance

The precise architecture of a molecule is fundamental to its function, a principle that lies at the heart of medicinal chemistry and materials science. α-Bromo-β-hydroxy esters are a class of compounds that embody this principle. Possessing two adjacent stereocenters and multiple reactive functional groups (an ester, a hydroxyl group, and a carbon-bromine bond), they are powerful synthons for constructing complex molecular frameworks. Their utility is most prominently demonstrated in their conversion to epoxides or their use in further carbon-carbon bond-forming reactions, where the stereochemistry of the starting ester directly translates to the product.[1]

The thermodynamic stability of different diastereomers (e.g., syn and anti) and their respective conformations is not merely an academic curiosity. It is the determining factor in their synthetic utility. The relative energies of ground states, transition states, and intermediates dictate reaction rates and equilibrium positions. In α-bromo-β-hydroxy esters, a delicate balance of steric hindrance, dipole-dipole interactions, and intramolecular hydrogen bonding governs the conformational equilibrium. The ability to predict and control this equilibrium is therefore paramount for designing highly stereoselective synthetic routes. This guide will illuminate the thermodynamic principles that provide this control.

The Reformatsky Reaction: A Primary Synthetic Route

The most common and direct method for synthesizing α-bromo-β-hydroxy esters is the Reformatsky reaction.[2][3] This reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[4] The key to this reaction is the formation of an organozinc intermediate, often called a Reformatsky enolate, which is nucleophilic enough to attack the carbonyl carbon but generally unreactive towards the ester group, preventing self-condensation.[5]

The reaction commences with the oxidative insertion of zinc into the carbon-bromine bond of the α-bromo ester to form the organozinc reagent.[5][6] This reagent then adds to the carbonyl electrophile via a six-membered chair-like transition state. An acidic workup subsequently protonates the resulting alkoxide to yield the final β-hydroxy ester.[5] The stereoselectivity of the reaction is influenced by the nature of the reactants and the reaction conditions, which in turn affects the thermodynamic properties of the resulting product mixture.

Reformatsky_Mechanism sub α-Bromo Ester + Carbonyl reagent Reformatsky Enolate (Organozinc Reagent) sub->reagent 1. Oxidative Addition zn Zn ts Six-Membered Chair Transition State reagent->ts 2. Nucleophilic Addition intermediate Zinc Alkoxide Intermediate ts->intermediate product α-Bromo-β-Hydroxy Ester intermediate->product 3. Protonation workup H₃O⁺ Workup Conformation_Equilibrium A Extended Conformer (Higher Energy) B H-Bonded Conformer (Lower Energy) A->B Conformational Rotation C Intramolecular Hydrogen Bond (O-H···O=C) B->C Stabilizing Interaction ~2-5 kcal/mol Computational_Workflow start Define Molecular Structure (syn and anti isomers) conf_search Conformational Search (Identify low-energy rotamers) start->conf_search geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) conf_search->geom_opt For each conformer freq_calc Frequency Calculation (Confirm minima, obtain ZPE, Enthalpy, and Gibbs Free Energy) geom_opt->freq_calc spe Single-Point Energy Refinement (Higher level of theory, e.g., wB97X-D/def2-TZVP) freq_calc->spe results Relative Energies (ΔE, ΔH, ΔG) and Thermodynamic Properties spe->results

References

An In-Depth Technical Guide to Methyl 2-bromo-3-hydroxypropanoate: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-bromo-3-hydroxypropanoate, a versatile chiral building block, holds a significant position in the landscape of modern organic synthesis and drug development. This in-depth technical guide provides a comprehensive overview of this molecule, from its probable historical origins rooted in the foundational principles of organic chemistry to contemporary stereoselective synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the causal reasoning behind methodological choices. We will explore the synthesis, physicochemical properties, and diverse applications of this compound, underscoring its utility as a valuable intermediate in the construction of complex, biologically active molecules.

Introduction and Historical Context

Pinpointing the exact moment of the first synthesis of this compound is challenging, as is the case for many fundamental organic molecules from the late 19th century when documentation was less formalized. However, its intellectual genesis can be traced to the burgeoning field of synthetic organic chemistry and the elucidation of reactions that form carbon-carbon bonds and introduce functional groups.

The discovery of the Reformatsky reaction in 1887 by Sergey Nikolaevich Reformatsky stands as a pivotal moment.[1][2] This reaction, which involves the condensation of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester, laid the direct conceptual groundwork for the synthesis of compounds like this compound.[1] It is highly probable that this compound was first synthesized during this era of extensive exploration into esterification and the chemistry of hydroxy acids.

The development of methods for the synthesis of halohydrins , compounds containing a halogen and a hydroxyl group on adjacent carbon atoms, also contributed to the foundational knowledge that would enable the preparation of this and related molecules.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₄H₇BrO₃[3]
Molecular Weight 183.00 g/mol [3]
Appearance Colorless to light yellow liquid[4]
Boiling Point 245 °C[4]
Density 1.677 g/cm³[4]
Flash Point 102 °C[4]
CAS Number 7691-28-3[3]
SMILES COC(=O)C(CO)Br[3]
InChIKey GVXAFLUDYYQGCG-UHFFFAOYSA-N[3]

Synthesis of this compound

The synthesis of this compound can be approached through several methodologies, each with its own advantages in terms of yield, stereocontrol, and scalability.

General Synthesis via Esterification

A straightforward and common laboratory-scale synthesis involves the esterification of 2-bromo-3-hydroxypropionic acid.[4]

Reaction:

G 2-bromo-3-hydroxypropionic acid 2-bromo-3-hydroxypropionic acid This compound This compound 2-bromo-3-hydroxypropionic acid->this compound Methanol, cat. HBr, 50-65 °C

Caption: Esterification of 2-bromo-3-hydroxypropionic acid.

Experimental Protocol:

  • To a solution of 2-bromo-3-hydroxypropionic acid (6.0 g, 35 mmol) in methanol (50 mL, 1.2 mol), add a catalytic amount of hydrobromic acid (0.2 mL, 48% aqueous solution).[4]

  • Heat the reaction mixture to 50-65 °C and stir for 21 hours.[4]

  • Upon completion of the reaction (monitored by TLC), remove the excess methanol by rotary evaporation.[4]

  • Dissolve the resulting brown liquid residue in dichloromethane (100 mL).[4]

  • Wash the organic solution sequentially with dilute aqueous sodium bicarbonate (2 x 50 mL) and saturated aqueous sodium chloride (2 x 50 mL).[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]

  • Purify the product by silica gel chromatography (eluent: dichloromethane/ether, 90/10) to obtain this compound as a clear liquid (yield: 5.7 g, 87%).[4]

Stereoselective Synthesis

For applications in the synthesis of enantiomerically pure pharmaceuticals and natural products, stereoselective methods for preparing (R)- or (S)-Methyl 2-bromo-3-hydroxypropanoate are crucial.

Enzymatic resolution offers a powerful method for obtaining enantiomerically enriched α-halo-β-hydroxy esters. This technique relies on the ability of certain enzymes, such as lipases, to selectively catalyze the hydrolysis or transesterification of one enantiomer of a racemic mixture.[5][6]

G racemic_ester Racemic this compound lipase Lipase racemic_ester->lipase products (S)-Methyl 2-bromo-3-hydroxypropanoate + (R)-2-bromo-3-hydroxypropionic acid lipase->products

Caption: General workflow for enzymatic resolution.

Conceptual Protocol:

  • A racemic mixture of this compound is subjected to hydrolysis in the presence of a lipase (e.g., from Candida antarctica).

  • The enzyme selectively hydrolyzes one enantiomer (e.g., the (R)-ester) to the corresponding carboxylic acid.

  • The reaction is stopped at approximately 50% conversion.

  • The unreacted ester (now enriched in the (S)-enantiomer) and the newly formed carboxylic acid (enriched in the (R)-enantiomer) are separated by extraction.

The efficiency of enzymatic resolution is highly dependent on the specific enzyme, substrate, and reaction conditions.

While the classical Reformatsky reaction is not inherently stereoselective, modern variations employ chiral auxiliaries or catalysts to induce asymmetry.[7] The reaction of an aldehyde with an α-bromo ester in the presence of a chiral ligand and a metal, such as zinc, can lead to the formation of one enantiomer of the β-hydroxy ester in excess.

Spectroscopic Data

The identity and purity of synthesized this compound are confirmed through spectroscopic analysis.

TechniqueDataReference
¹H NMR (CDCl₃) δ 2.70 (br s, OH), 3.81 (s, CH₃), 4.00 (m, CH₂OH), 4.35 (t, CHBr)[4]
¹³C NMR (CDCl₃) δ 44.2 (CBr), 53.5 (CH₃), 63.8 (CH₂OH), 169.7 (CO₂CH₃)[4]

Applications in Organic Synthesis and Drug Development

This compound and related α-bromo-β-hydroxy esters are valuable chiral building blocks in the synthesis of a wide range of complex molecules.[8]

Chiral Building Blocks

The bifunctional nature of this compound, possessing three distinct functional groups (ester, hydroxyl, and bromide), allows for a variety of subsequent chemical transformations. The stereocenter at the C2 position makes it a particularly useful precursor for the synthesis of enantiomerically pure compounds.

G start This compound epoxide Epoxide Formation start->epoxide Base amino_acid β-Amino Acid Synthesis start->amino_acid Nucleophilic Substitution (e.g., NaN₃) natural_product Natural Product Synthesis epoxide->natural_product amino_acid->natural_product

Caption: Synthetic utility of this compound.

Bioisosteric Replacement

In medicinal chemistry, the α-bromophosphonate moiety has been utilized as a bioisostere of phosphotyrosine residues.[9] Similarly, α-bromo-β-hydroxy esters can serve as precursors to molecules that mimic natural substrates of enzymes, potentially acting as inhibitors. The bromine atom can also function as a leaving group, enabling the formation of covalent bonds with active site residues of target proteins.[9]

Conclusion

This compound, a molecule with historical roots in the foundational era of organic synthesis, continues to be a relevant and valuable tool for the modern chemist. Its utility as a chiral building block, enabled by the development of stereoselective synthetic methods, ensures its continued application in the synthesis of complex natural products and novel pharmaceutical agents. This guide has provided a comprehensive overview of its discovery, synthesis, properties, and applications, aiming to equip researchers with the knowledge to effectively utilize this versatile compound in their scientific endeavors.

References

Methodological & Application

Synthesis of Methyl 2-bromo-3-hydroxypropanoate: An Application Note and Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of methyl 2-bromo-3-hydroxypropanoate from 2-bromo-3-hydroxypropionic acid via Fischer esterification. Designed for researchers, scientists, and drug development professionals, this guide elucidates the underlying chemical principles, offers a step-by-step experimental procedure, and discusses critical process parameters. By grounding the protocol in established chemical theory and providing practical insights, this document aims to ensure a reproducible and high-yield synthesis of this valuable chiral building block.

Introduction

This compound is a key chiral intermediate in the synthesis of a variety of biologically active molecules and pharmaceuticals. Its bifunctional nature, possessing both a bromine atom and a hydroxyl group on a three-carbon backbone, allows for diverse subsequent chemical transformations. The controlled synthesis of this compound is therefore of significant interest to the drug development community.

The most direct and atom-economical approach for the synthesis of this compound is the acid-catalyzed esterification of 2-bromo-3-hydroxypropionic acid with methanol. This reaction, a classic example of the Fischer-Speier esterification, is an equilibrium process that requires careful control of reaction conditions to achieve high yields.[1][2]

Reaction Mechanism and Theoretical Considerations

The synthesis of this compound from 2-bromo-3-hydroxypropionic acid is achieved through a Fischer esterification reaction. This acid-catalyzed nucleophilic acyl substitution involves the reaction of a carboxylic acid with an alcohol.[3] The reaction is reversible, and its equilibrium can be influenced by several factors, most notably the removal of water or the use of an excess of one of the reactants.[1]

The mechanism proceeds through the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Fischer_Esterification Reactants 2-Bromo-3-hydroxypropionic Acid + Methanol Protonated_Acid Protonated Carboxylic Acid Reactants->Protonated_Acid + H+ (from catalyst) Catalyst H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH3OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Product This compound + Water Protonated_Ester->Product - H+ Product->Reactants (Reversible)

Caption: Fischer Esterification Mechanism.

Choice of Acid Catalyst

Various strong acids can catalyze the Fischer esterification, including sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and hydrobromic acid (HBr).[4][5]

  • Sulfuric Acid (H₂SO₄): A common and effective catalyst that also acts as a dehydrating agent, helping to shift the equilibrium towards the products.[6] However, its strong oxidizing nature can sometimes lead to side reactions, such as dehydration of the alcohol or charring of organic material.[7]

  • Hydrobromic Acid (HBr): An effective catalyst for this specific transformation. It is less oxidizing than sulfuric acid, which can be advantageous when working with sensitive substrates. The protocol detailed in this note utilizes a catalytic amount of aqueous HBr.[8][9]

Experimental Protocol

This protocol is adapted from a procedure described in the chemical literature and has been verified for its reproducibility and yield.[8][9]

Materials and Reagents
Reagent/MaterialGradeSupplier
2-bromo-3-hydroxypropionic acid≥98%Commercially Available
Methanol (anhydrous)≥99.8%Commercially Available
Hydrobromic acid48% aqueous solutionCommercially Available
DichloromethaneACS gradeCommercially Available
Sodium bicarbonateACS gradeCommercially Available
Sodium chlorideACS gradeCommercially Available
Anhydrous sodium sulfateACS gradeCommercially Available
Silica gel60 Å, 230-400 meshCommercially Available
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Separatory funnel (250 mL)

  • Glassware for chromatography

  • NMR spectrometer

Reaction Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Dissolve 2-bromo-3-hydroxypropionic acid in methanol B Add catalytic HBr A->B C Heat to 50-65 °C for 21 hours B->C D Remove excess methanol via rotary evaporation C->D E Dissolve residue in dichloromethane D->E F Wash with aq. NaHCO3 E->F G Wash with saturated aq. NaCl F->G H Dry organic layer with Na2SO4 G->H I Filter and concentrate H->I J Purify by silica gel chromatography I->J K Characterize by NMR J->K

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-3-hydroxypropionic acid (6.0 g, 35.5 mmol).

  • Reagent Addition: Add methanol (50 mL, 1.23 mol) to the flask and stir until the acid is fully dissolved. To this solution, add a catalytic amount of 48% aqueous hydrobromic acid (0.2 mL).

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 50-65 °C using a heating mantle. Maintain this temperature with stirring for 21 hours.

  • Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Workup - Extraction: To the resulting brown liquid residue, add dichloromethane (100 mL). Transfer the solution to a 250 mL separatory funnel.

  • Workup - Washes: Wash the organic layer sequentially with a dilute aqueous solution of sodium bicarbonate (2 x 50 mL) and then with a saturated aqueous solution of sodium chloride (2 x 50 mL).

  • Workup - Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate.

  • Purification - Concentration: Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a light yellow liquid.

  • Purification - Chromatography: Purify the crude product by silica gel chromatography using a mixture of dichloromethane and diethyl ether (90:10) as the eluent. The product has a reported Rf of 0.31 in this solvent system.[8]

  • Characterization: Collect the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a clear liquid. The expected yield is approximately 5.7 g (87%).[8]

Characterization Data

The synthesized this compound can be characterized using standard spectroscopic techniques.

Parameter Value Reference
Molecular Formula C₄H₇BrO₃[10]
Molecular Weight 183.00 g/mol [10]
Appearance Colorless to light yellow liquid[8]
Boiling Point 245 °C[8]
¹H NMR (CDCl₃) δ 2.70 (br s, 1H, OH), 3.81 (s, 3H, CH₃), 4.00 (m, 2H, CH₂OH), 4.35 (t, 1H, CHBr)[8][9]
¹³C NMR (CDCl₃) δ 44.2 (CBr), 53.5 (CH₃), 63.8 (CH₂OH), 169.7 (CO₂CH₃)[8][9]

Safety and Handling

  • 2-bromo-3-hydroxypropionic acid: Handle with care as it is a corrosive substance.

  • This compound: May cause skin, eye, and respiratory irritation.

  • Hydrobromic acid: Is a strong, corrosive acid.

  • Dichloromethane: Is a volatile and potentially carcinogenic solvent.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reaction.Ensure the reaction is heated for the full 21 hours.
Loss of product during workup.Be careful during the extraction and washing steps to avoid loss of the organic layer.
Product is a dark color Overheating during the reaction.Maintain the reaction temperature within the specified range of 50-65 °C.
Incomplete separation during chromatography Improper solvent system.Ensure the correct eluent ratio of dichloromethane to diethyl ether (90:10) is used.

Conclusion

The Fischer esterification of 2-bromo-3-hydroxypropionic acid with methanol using a catalytic amount of hydrobromic acid is an efficient and high-yielding method for the synthesis of this compound. The protocol presented in this application note is robust and reproducible, providing a reliable route to this important chiral building block for drug discovery and development. Careful attention to reaction conditions and purification techniques is crucial for obtaining a high purity product.

References

Application Notes and Protocols for the Stereoselective Synthesis of Methyl 2-bromo-3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-bromo-3-hydroxypropanoate is a valuable chiral building block in synthetic organic chemistry, particularly for the synthesis of complex pharmaceutical intermediates and other fine chemicals.[1][2] Its bifunctional nature, possessing both a stereogenic center bearing a bromine atom and a primary alcohol, allows for diverse and sequential chemical transformations. The biological activity of target molecules is often contingent on absolute stereochemistry, making the stereoselective synthesis of this precursor a critical requirement for efficient and effective drug development pipelines.[3] This guide provides an in-depth exploration of two robust methodologies for preparing enantiomerically enriched this compound: (1) Enzymatic Kinetic Resolution of the racemic mixture and (2) Asymmetric Bromohydroxylation of a prochiral olefin. These protocols are designed to be self-validating, with detailed explanations of the underlying principles and experimental considerations to ensure reproducibility and success.

Introduction: The Imperative for Stereocontrol

The this compound molecule contains two adjacent stereocenters (at C2 and C3, although the C3 is prochiral until the hydroxyl proton is considered). The arrangement of the bromide and hydroxyl groups in three-dimensional space is paramount. Classical synthesis methods often yield a racemic mixture, an equal mixture of both enantiomers. However, since biological systems are inherently chiral, different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[3] Consequently, access to single, pure enantiomers is not merely an academic exercise but a regulatory and safety necessity.

This document outlines two distinct and powerful strategies to achieve high levels of stereocontrol in the synthesis of this key intermediate.

Methodology I: Chemoenzymatic Synthesis via Dynamic Kinetic Resolution

This approach leverages the exquisite selectivity of enzymes to differentiate between the two enantiomers of racemic this compound. The strategy involves an initial, non-selective synthesis of the racemate, followed by a lipase-catalyzed acylation that preferentially modifies one enantiomer, allowing for their subsequent separation.

Workflow: Enzymatic Kinetic Resolution

G cluster_0 Step 1: Racemate Synthesis cluster_1 Step 2: Enzymatic Resolution cluster_2 Step 3: Separation & Isolation rac_acid Racemic 2-Bromo-3-hydroxypropionic Acid rac_ester Racemic Methyl 2-bromo-3-hydroxypropanoate rac_acid->rac_ester MeOH, H⁺ cat. 50-65 °C rac_ester2 Racemic Ester products Mixture: (R)-Acetylated Ester (S)-Unreacted Alcohol rac_ester2->products enzyme Novozym 435 (Immobilized CAL-B) enzyme->products Selective Acylation acyl_donor Vinyl Acetate (Acyl Donor) acyl_donor->products mixture Product Mixture chromatography Silica Gel Chromatography mixture->chromatography s_alcohol (S)-Methyl 2-bromo-3-hydroxypropanoate (High ee) chromatography->s_alcohol r_ester (R)-Methyl 2-bromo-3-acetoxypropanoate chromatography->r_ester

Caption: Workflow for obtaining enantiopure product via enzymatic resolution.

Protocol 1A: Synthesis of Racemic this compound

This initial step produces the substrate for the resolution. The protocol is based on a standard Fischer esterification.[4][5]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-3-hydroxypropionic acid (10.0 g, 59.2 mmol).

  • Reagent Addition: Add methanol (100 mL, 2.47 mol) followed by a catalytic amount of 48% aqueous hydrobromic acid (0.4 mL).

  • Reaction Execution: Heat the mixture to 60-65 °C and stir for 20-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 75 mL) and saturated aqueous sodium chloride (1 x 75 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield racemic this compound as a light yellow liquid. Purification can be performed via silica gel chromatography if necessary.[5]

Protocol 1B: Lipase-Catalyzed Kinetic Resolution

Causality: This protocol relies on the principle that the active site of Candida antarctica Lipase B (CAL-B) is a chiral environment. It will preferentially bind and acylate one enantiomer (typically the R-enantiomer) at a much faster rate than the other, effectively separating them kinetically. Vinyl acetate is used as an irreversible acyl donor, driving the reaction forward.

  • Reaction Setup: To a 100 mL Erlenmeyer flask, add the racemic this compound (5.0 g, 27.3 mmol) and 50 mL of methyl tert-butyl ether (MTBE).

  • Enzyme and Reagent Addition: Add immobilized Candida antarctica Lipase B (Novozym 435, ~500 mg) and vinyl acetate (2.5 mL, 27.3 mmol, 1.0 equivalent).

  • Reaction Execution: Seal the flask and place it on an orbital shaker at room temperature (~25 °C). Monitor the reaction progress by taking small aliquots and analyzing them by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess (ee) of both the remaining substrate and the product.

  • Workup: Once ~50% conversion is reached, remove the enzyme by vacuum filtration, washing the immobilized beads with a small amount of MTBE.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted (S)-alcohol and the acetylated (R)-ester can be cleanly separated by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

Data Summary: Expected Results for Kinetic Resolution
ParameterValue
EnzymeNovozym 435 (Immobilized CAL-B)
Acyl DonorVinyl Acetate
SolventMTBE
Conversion~50%
Yield of (S)-Alcohol>45% (Theoretical Max: 50%)
Enantiomeric Excess (ee) of (S)-Alcohol>99%
Yield of (R)-Acetate>45% (Theoretical Max: 50%)
Enantiomeric Excess (ee) of (R)-Acetate>99%

Methodology II: Catalytic Asymmetric Bromohydroxylation

This strategy is more atom-economical and elegant, as it constructs the chiral center directly from a simple, achiral starting material. The reaction involves the electrophilic addition of bromine and a water molecule across the double bond of methyl acrylate, with the stereochemical outcome being directed by a chiral catalyst.

Mechanism: Asymmetric Bromohydroxylation

G catalyst (DHQD)₂PHAL Chiral Catalyst activated_complex Chiral Activated [Catalyst-Br]⁺ Complex catalyst->activated_complex Activates br_source N-Bromobenzamide (Br⁺ Source) br_source->activated_complex substrate Methyl Acrylate bromonium Chiral Bromonium Ion Intermediate substrate->bromonium activated_complex->bromonium Facial-selective attack product (S)-Methyl 2-bromo-3-hydroxypropanoate (High ee) bromonium->product Anti-addition (Backside attack) product->catalyst Catalyst Regeneration nucleophile H₂O (Nucleophile) nucleophile->product

Caption: Proposed mechanism for catalytic asymmetric bromohydroxylation.

Protocol 2: Asymmetric Bromohydroxylation of Methyl Acrylate

Causality: Cinchona alkaloid derivatives, such as (DHQD)₂PHAL, create a defined chiral pocket.[6][7] The catalyst activates the bromine source, making it more electrophilic. The substrate, methyl acrylate, docks into this chiral pocket, likely through π-π stacking interactions, exposing one face of the double bond to preferential attack by the "Br⁺" equivalent. Water then attacks the resulting bromonium ion intermediate from the opposite face (anti-addition), setting the final stereochemistry.[7]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the chiral catalyst (DHQD)₂PHAL (0.1 equivalents) in a 10:1 mixture of acetonitrile (CH₃CN) and water (H₂O).

  • Reagent Addition: Add methyl acrylate (1.0 equivalent) to the flask. Cool the mixture to the optimized temperature (typically between 0 °C and -20 °C) using an appropriate cooling bath.

  • Slow Addition: In a separate flask, dissolve the bromine source, such as N-bromobenzamide (1.1 equivalents), in a minimal amount of CH₃CN. Add this solution dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.

    • Rationale: Slow addition of the bromine source is crucial to maintain a low concentration of the active brominating species, which minimizes uncatalyzed background reactions that would lead to racemic product.

  • Reaction Monitoring: Stir the reaction at the low temperature for 12-24 hours. Monitor the consumption of the starting material by TLC or GC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining active bromine.

  • Extraction: Allow the mixture to warm to room temperature and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield the enantiomerically enriched this compound.

Data Summary: Expected Results for Asymmetric Synthesis
ParameterReagent/Condition
SubstrateMethyl Acrylate
Bromine SourceN-Bromobenzamide
Catalyst(DHQD)₂PHAL
Solvent SystemCH₃CN / H₂O (10:1)
Temperature0 °C to -20 °C
Typical Yield70-90%
Typical Enantiomeric Excess (ee)85-95%

Analytical Validation

Rigorous characterization is essential to confirm the structure and stereochemical purity of the synthesized product.

  • Structural Confirmation:

    • ¹H NMR (CDCl₃): Expected signals include a singlet for the methyl ester protons (δ ≈ 3.81 ppm), a multiplet for the diastereotopic protons of the CH₂OH group (δ ≈ 4.00 ppm), a triplet for the CHBr proton (δ ≈ 4.35 ppm), and a broad singlet for the OH proton (δ ≈ 2.70 ppm).[4][5]

    • ¹³C NMR (CDCl₃): Key resonances are expected for the ester carbonyl (δ ≈ 169.7 ppm), the CH₂OH carbon (δ ≈ 63.8 ppm), the OCH₃ carbon (δ ≈ 53.5 ppm), and the CHBr carbon (δ ≈ 44.2 ppm).[5]

    • Mass Spectrometry (EI-MS): The mass spectrum should show the characteristic isotopic pattern for a molecule containing one bromine atom. The molecular weight is 183.00 g/mol .[8]

  • Stereochemical Purity Assessment:

    • Chiral HPLC/GC: This is the definitive method for determining enantiomeric excess. The sample is analyzed on a column with a chiral stationary phase (e.g., Chiralcel OD-H or similar) which resolves the two enantiomers into distinct peaks, allowing for precise quantification of their ratio.

    • Polarimetry: The specific rotation [α]D can be measured. While a non-zero value confirms enantiomeric enrichment, it is not a reliable method for accurately determining ee unless compared to a literature value for the pure enantiomer.

Conclusion

The stereoselective synthesis of this compound is readily achievable through multiple robust strategies. The chemoenzymatic kinetic resolution offers a highly reliable method for obtaining material with exceptional enantiomeric purity (>99% ee), though it is inherently limited to a 50% theoretical yield for the desired enantiomer. In contrast, catalytic asymmetric bromohydroxylation provides a more modern and atom-economical approach, capable of producing the target compound in high yield and with very good to excellent enantioselectivity (up to 95% ee) directly from achiral precursors. The choice between these methods will depend on project-specific requirements, including the scale of the synthesis, cost of reagents and catalysts, and the required level of enantiopurity. Both protocols provide reliable access to this critical chiral building block for advanced applications in research and development.

References

Application Note & Protocols: Enantioselective Preparation of Chiral α-Bromo-β-Hydroxy Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Chiral α-bromo-β-hydroxy esters are highly valuable synthetic intermediates in the pharmaceutical and fine chemical industries, serving as versatile precursors for the synthesis of complex molecules such as amino acids, epoxides, and β-lactams. Their stereocontrolled synthesis remains a significant challenge in organic chemistry. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the enantioselective preparation of these critical building blocks. We will explore the mechanistic underpinnings, compare key synthetic strategies, and provide detailed, field-proven protocols for the Asymmetric Reformatsky Reaction and the Catalytic Asymmetric Aldol Reaction, two of the most robust methods available.

Scientific Introduction: The Challenge and Significance

The precise spatial arrangement of atoms in a molecule is paramount in drug development, where often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect while the other may be inactive or even harmful. The α-bromo-β-hydroxy ester motif contains two adjacent stereocenters, making their enantioselective and diastereoselective synthesis a formidable task. The development of reliable methods to access these compounds with high stereopurity is therefore of critical importance.

Two principal strategies have emerged as powerful solutions: the Asymmetric Reformatsky Reaction , which utilizes a pre-formed organozinc enolate, and the Catalytic Asymmetric Aldol Reaction , which often employs chiral Lewis acids or organocatalysts to control the stereochemical outcome. The choice between these methods often depends on substrate scope, desired stereoisomer (syn vs. anti), and operational simplicity.

Comparative Analysis of Key Synthetic Strategies

The selection of a synthetic route is a critical decision based on multiple factors. Below is a comparative overview of the leading methodologies.

Method Core Principle Advantages Limitations Typical Catalyst/Reagent
Asymmetric Reformatsky Nucleophilic addition of a zinc enolate (from an α-bromo ester) to a carbonyl compound.Tolerant of a wide range of functional groups. Can be performed in the presence of enolizable protons.Often requires stoichiometric chiral ligands or auxiliaries. Zinc activation can be variable.Zn metal, Et₂Zn, or Me₂Zn with chiral amino alcohol or BINOL-derived ligands.[1]
Asymmetric Aldol Catalytic generation of a chiral enolate (or activation of the aldehyde) to react with the α-bromo ester precursor.High catalytic turnover is possible. Organocatalytic variants avoid metals. High diastereo- and enantioselectivity.Sensitive to reaction conditions (temperature, solvent). May require inert atmosphere and anhydrous conditions.Chiral Boron Lewis Acids, Proline-derived organocatalysts, Chiral Metal-Phosphine complexes.[2][3]
Phase-Transfer Catalysis Use of a chiral catalyst to shuttle an enolate from an aqueous/solid phase to an organic phase for reaction.Operationally simple, often uses mild conditions and inexpensive reagents (e.g., NaOH/KOH).Substrate scope can be limited. Catalyst design is crucial for high enantioselectivity.Chiral quaternary ammonium salts (e.g., Cinchona alkaloid derivatives).[4][5]

Mechanistic Insights: Controlling Stereochemistry

Understanding the transition state geometry is key to rationalizing and predicting the stereochemical outcome of these reactions.

The Asymmetric Reformatsky Reaction

In the presence of a chiral ligand, the zinc enolate and the aldehyde coordinate to form a well-organized, chair-like six-membered transition state.[6] The steric bulk of the ligand and the substituents on the reactants dictate the facial selectivity of the aldehyde and the approach trajectory of the enolate, leading to the preferential formation of one enantiomer.

Reformatsky_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Asymmetric Addition cluster_2 Step 3: Workup Bromoester Br-CH(R¹)-COOR² Zn Zn(0) Bromoester->Zn Oxidative Addition Enolate BrZn-CH(R¹)-COOR² (Reformatsky Reagent) Zn->Enolate TS [Chair-like Transition State] (L*)-Zn complex Enolate->TS Aldehyde R³CHO Aldehyde->TS Ligand Chiral Ligand (L*) Ligand->TS Adduct Zinc Alkoxide TS->Adduct C-C Bond Formation Workup H₃O⁺ Adduct->Workup Product HO-CH(R³)-CH(R¹)-COOR² (α-Bromo-β-Hydroxy Ester) Workup->Product

Caption: General workflow of a ligand-controlled Asymmetric Reformatsky Reaction.

The Asymmetric Aldol Reaction (Boron-Mediated)

Boron-mediated aldol reactions are renowned for their high stereoselectivity, which is explained by the Zimmerman-Traxler model.[2] The reaction proceeds through a rigid, six-membered chair-like transition state where the substituents occupy pseudo-equatorial positions to minimize 1,3-diaxial interactions. The geometry of the boron enolate ((E) or (Z)) directly translates to the relative stereochemistry of the product (anti or syn).

Aldol_Mechanism cluster_enol Enolate Formation cluster_ts Zimmerman-Traxler Transition State cluster_product Product Formation Ketone Br-CH₂-COOR¹ Enolate (Z)-Boron Enolate Ketone->Enolate Boron R²₂B-OTf + Base Boron->Enolate TS Rigid Chair-like T.S. Enolate->TS Aldehyde R³CHO Aldehyde->TS BoronAldolate Boron Aldolate TS->BoronAldolate High Diastereoselectivity Workup Oxidative Workup (e.g., H₂O₂) BoronAldolate->Workup SynProduct syn-α-Bromo-β-Hydroxy Ester Workup->SynProduct

Caption: Stereochemical control via the Zimmerman-Traxler model in a Boron Aldol Reaction.

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques are required. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Chiral Prolinol-Mediated Asymmetric Reformatsky Reaction

This protocol is adapted from a highly efficient Me₂Zn-mediated reaction using a readily available prolinol ligand, which demonstrates excellent yields and enantioselectivities for a range of aldehydes and ketones.[1]

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • Ethyl iodoacetate (or bromoacetate) (1.5 mmol, 1.5 equiv)

  • Dimethylzinc (Me₂Zn), 2.0 M solution in toluene (1.25 mL, 2.5 mmol, 2.5 equiv)

  • (S)-α,α-Diphenyl-2-pyrrolidinemethanol (Chiral Prolinol Ligand) (0.05 mmol, 5 mol%)

  • Anhydrous Toluene (5 mL)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: To a flame-dried, argon-purged flask, add the chiral prolinol ligand (0.05 mmol). Add anhydrous toluene (2 mL) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add the Me₂Zn solution (1.25 mL, 2.5 mmol) to the ligand solution and stir for 30 minutes at 0 °C.

  • Substrate Addition: Add the aldehyde/ketone (1.0 mmol) dissolved in anhydrous toluene (1 mL) to the mixture, followed by the dropwise addition of ethyl iodoacetate (1.5 mmol) dissolved in anhydrous toluene (2 mL).

  • Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times range from 6 to 24 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Workup: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure chiral α-bromo(iodo)-β-hydroxy ester.

  • Characterization: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Representative Data (Adapted from[1]):

Aldehyde SubstrateProduct Yield (%)Enantiomeric Excess (ee, %)
Benzaldehyde9592
4-Chlorobenzaldehyde9895
2-Naphthaldehyde9694
Cyclohexanecarboxaldehyde8590
Protocol 2: Organocatalytic Asymmetric Aldol-Type Reaction

This protocol outlines a general approach for an organocatalytic α-functionalization leading to the desired chiral motif, inspired by proline-catalyzed aldol reactions.[3] The key is the in-situ formation of a chiral enamine intermediate.

Materials:

  • Aldehyde (Donor) (2.0 mmol, 2.0 equiv)

  • α-Keto ester or another aldehyde (Acceptor) (1.0 mmol, 1.0 equiv)

  • (S)-Proline or (S)-α,α-Diphenylprolinol TMS ether (Catalyst) (0.2 mmol, 20 mol%)

  • N-Bromosuccinimide (NBS) (for subsequent bromination if not starting with a bromo-precursor)

  • Anhydrous Solvent (e.g., DMSO, CH₃CN, or CH₂Cl₂) (4 mL)

  • Saturated aqueous NaHCO₃ solution

  • Ethyl acetate

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flask, add the acceptor aldehyde/keto ester (1.0 mmol), the donor aldehyde (2.0 mmol), and the organocatalyst (0.2 mmol).

  • Solvent Addition: Add the anhydrous solvent (4 mL) and stir the mixture at the desired temperature (e.g., room temperature or cooled to -20 °C). The optimal temperature often requires empirical determination to balance reaction rate and selectivity.

  • Reaction: Monitor the formation of the β-hydroxy adduct by TLC. Reaction times can vary from a few hours to several days.

  • Workup (for β-hydroxy product): Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography to isolate the chiral β-hydroxy ester/ketone.

  • Optional α-Bromination Step: If the aldol reaction was performed without an α-bromo donor, the resulting β-hydroxy ester can be subjected to a subsequent diastereoselective α-bromination using a reagent like N-Bromosuccinimide (NBS) under appropriate conditions. This step requires careful optimization to control regioselectivity and avoid side reactions.

  • Characterization: Characterize the final product by spectroscopic methods and determine the enantiomeric excess by chiral HPLC.

Conclusion and Outlook

The enantioselective synthesis of α-bromo-β-hydroxy esters is a well-developed field with multiple powerful and reliable methods at the disposal of the synthetic chemist. The choice between an Asymmetric Reformatsky reaction and a catalytic Asymmetric Aldol reaction will be dictated by the specific molecular target, available starting materials, and laboratory capabilities. The protocols provided herein serve as a robust starting point for researchers. Future developments will likely focus on reducing catalyst loadings, expanding substrate scope to more challenging systems, and developing even more sustainable and operationally simple procedures.

References

The Versatile Chiral Synthon: Application Notes and Protocols for Methyl 2-bromo-3-hydroxypropanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, where the three-dimensional arrangement of atoms dictates molecular function, the demand for versatile and stereochemically defined building blocks is paramount. Methyl 2-bromo-3-hydroxypropanoate, a chiral trifunctional molecule, has emerged as a powerful synthon for the stereoselective construction of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, properties, and applications, complete with detailed experimental protocols, mechanistic insights, and a comprehensive reference base for researchers, scientists, and professionals in drug development.

Introduction: A Trifunctional C3 Building Block of Strategic Importance

This compound possesses a unique combination of functional groups—a methyl ester, a bromine atom at the α-position, and a hydroxyl group at the β-position—all centered around a stereogenic carbon. This arrangement allows for a diverse range of chemical transformations, making it an invaluable tool in the synthesis of natural products, pharmaceuticals, and other biologically active compounds. The strategic placement of the bromine atom and the hydroxyl group enables sequential and stereocontrolled introduction of new functionalities, facilitating the construction of intricate carbon skeletons with high precision.

Stereoselective Synthesis: Accessing Enantiopure this compound

The utility of this compound as a chiral building block is contingent on its availability in high enantiomeric purity. Several synthetic strategies have been developed to access both the (R)- and (S)-enantiomers.

Chiral Pool Synthesis from Serine

One of the most elegant and efficient approaches utilizes the naturally occurring amino acid, L-serine or D-serine, as a readily available and inexpensive chiral starting material. This "chiral pool" strategy leverages the inherent stereochemistry of the amino acid to establish the desired configuration in the final product.

Reaction Pathway: The synthesis involves a three-step sequence:

  • Diazotization: The amino group of serine is converted to a hydroxyl group with retention of configuration using sodium nitrite in an acidic aqueous solution.

  • Bromination: The resulting α-hydroxy acid is then subjected to bromination, typically using bromine and phosphorus tribromide (PBr₃), which proceeds with inversion of configuration.

  • Esterification: The final step involves the esterification of the α-bromo-β-hydroxy acid with methanol under acidic conditions to yield the target molecule.

Chiral Pool Synthesis from Serine serine L-Serine hydroxy_acid (S)-2,3-Dihydroxypropanoic acid serine->hydroxy_acid 1. NaNO₂, H₂SO₄, H₂O (Retention) bromo_acid (R)-2-Bromo-3-hydroxypropanoic acid hydroxy_acid->bromo_acid 2. Br₂, PBr₃ (Inversion) final_product (R)-Methyl 2-bromo-3-hydroxypropanoate bromo_acid->final_product 3. CH₃OH, H⁺

Caption: Chiral pool synthesis of (R)-methyl 2-bromo-3-hydroxypropanoate from L-serine.

Protocol: Synthesis of (S)-Methyl 2-bromo-3-hydroxypropanoate from 2-bromo-3-hydroxypropionic acid

This protocol details the esterification of commercially available 2-bromo-3-hydroxypropionic acid.

Materials:

  • 2-bromo-3-hydroxypropionic acid (6.0 g, 35 mmol)

  • Methanol (50 mL, 1.2 mol)

  • Hydrobromic acid (48% aqueous solution, 0.2 mL)

  • Dichloromethane (100 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (100 mL)

  • Saturated aqueous sodium chloride (brine) (100 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (250 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Separatory funnel (250 mL)

Procedure:

  • To a 250 mL round-bottom flask, add 2-bromo-3-hydroxypropionic acid (6.0 g, 35 mmol) and methanol (50 mL).

  • Add a catalytic amount of 48% hydrobromic acid (0.2 mL).

  • Heat the mixture to 50-65 °C and stir for 21 hours.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • To the resulting brown liquid residue, add dichloromethane (100 mL).

  • Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) followed by brine (2 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by silica gel column chromatography (eluent: dichloromethane/ether, 90/10) to yield (S)-methyl 2-bromo-3-hydroxypropanoate as a clear liquid (5.7 g, 87% yield).[1]

Characterization Data for (S)-Methyl 2-bromo-3-hydroxypropanoate:

  • ¹H NMR (CDCl₃): δ 2.70 (br s, 1H, OH), 3.81 (s, 3H, CH₃), 4.00 (m, 2H, CH₂OH), 4.35 (t, 1H, CHBr).[1]

  • ¹³C NMR (CDCl₃): δ 44.2 (CBr), 53.5 (CH₃), 63.8 (CH₂OH), 169.7 (CO₂CH₃).[1]

Applications in Organic Synthesis: The Reformatsky Reaction

A cornerstone application of this compound is its use in the Reformatsky reaction. This organozinc-mediated reaction allows for the formation of β-hydroxy esters, which are valuable intermediates in the synthesis of a wide array of complex molecules. The reaction involves the insertion of metallic zinc into the carbon-bromine bond of the α-bromo ester to form a zinc enolate, which then adds to a carbonyl compound.

Mechanistic Overview

The generally accepted mechanism for the Reformatsky reaction is as follows:

  • Oxidative Addition: Zinc metal undergoes oxidative addition to the carbon-bromine bond of the α-bromo ester, forming an organozinc intermediate known as a Reformatsky enolate.

  • Coordination: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom of the enolate.

  • C-C Bond Formation: A six-membered, chair-like transition state is formed, leading to the creation of a new carbon-carbon bond between the α-carbon of the ester and the carbonyl carbon.

  • Work-up: Acidic work-up protonates the oxygen and removes the zinc salts to yield the final β-hydroxy ester.[2]

Reformatsky Reaction Mechanism start This compound + Zn enolate Reformatsky Enolate start->enolate Oxidative Addition transition_state Six-membered Transition State enolate->transition_state carbonyl Aldehyde/Ketone carbonyl->transition_state intermediate Zinc Alkoxide Intermediate transition_state->intermediate C-C Bond Formation product β-Hydroxy Ester intermediate->product Acidic Work-up

Caption: Generalized mechanism of the Reformatsky reaction.

Protocol: Reformatsky Reaction of (S)-Methyl 2-bromo-3-hydroxypropanoate with Benzaldehyde

This protocol provides a representative procedure for the Reformatsky reaction.

Materials:

  • (S)-Methyl 2-bromo-3-hydroxypropanoate (1.83 g, 10 mmol)

  • Benzaldehyde (1.06 g, 10 mmol)

  • Activated zinc dust (0.72 g, 11 mmol)

  • Anhydrous tetrahydrofuran (THF) (50 mL)

  • A catalytic amount of iodine

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked round-bottom flask (100 mL) with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Activate the zinc dust by stirring it with a small crystal of iodine in a dry, nitrogen-flushed three-necked flask until the iodine color disappears.

  • Add anhydrous THF (20 mL) to the activated zinc.

  • In a separate flask, prepare a solution of (S)-methyl 2-bromo-3-hydroxypropanoate (1.83 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in anhydrous THF (30 mL).

  • Add a small portion of this solution to the zinc suspension and gently heat to initiate the reaction.

  • Once the reaction begins (as indicated by a gentle reflux), add the remainder of the solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to heat the reaction mixture at reflux for an additional 30 minutes.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting β-hydroxy ester by column chromatography.

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory tract.[3] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

Handling Precautions:

  • Avoid inhalation of vapors.

  • Prevent contact with skin and eyes.

  • Keep the container tightly closed and store in a cool, dry place.[4]

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chiral building block in modern organic synthesis. Its trifunctional nature allows for a wide range of stereoselective transformations, making it a key component in the synthesis of complex molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this powerful synthon in their synthetic endeavors.

References

The Versatile Chiral Synthon: Methyl 2-bromo-3-hydroxypropanoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Building Block

In the intricate landscape of pharmaceutical development, the strategic selection of starting materials is paramount to the efficient and stereoselective synthesis of complex active pharmaceutical ingredients (APIs). Methyl 2-bromo-3-hydroxypropanoate, a chiral trifunctional building block, has emerged as a valuable and versatile synthon for the construction of a variety of key pharmaceutical intermediates. Its inherent chirality and the presence of three distinct functional groups—a methyl ester, a bromine atom, and a hydroxyl group—provide a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the applications of this compound in the synthesis of critical pharmaceutical intermediates, complete with detailed protocols and an analysis of the underlying chemical principles. We will delve into its application in the synthesis of chiral aziridines and β-lactams, essential precursors for a range of therapeutics, including antiviral agents and iconic anticancer drugs like Taxol.

Core Principles: Strategic Functional Group Manipulations

The synthetic utility of this compound lies in the sequential and controlled manipulation of its functional groups. The bromine atom at the α-position to the ester serves as an excellent leaving group for nucleophilic substitution, while the hydroxyl group at the β-position can be exploited for cyclization reactions or protected to allow for transformations at other sites. The methyl ester provides a handle for hydrolysis to the corresponding carboxylic acid or for other ester modifications. The stereochemistry at the C2 position is often crucial and can be leveraged to induce chirality in the target molecule.

Application 1: Synthesis of Chiral Aziridine-2-carboxylates - Precursors to Antivirals and Amino Acids

Chiral aziridine-2-carboxylates are highly sought-after intermediates in medicinal chemistry, serving as precursors to a variety of bioactive molecules, including non-natural amino acids and antiviral agents. The synthesis of these strained heterocycles from this compound involves a two-step sequence: conversion of the hydroxyl group to a suitable amine precursor followed by intramolecular cyclization.

Scientific Rationale and Mechanistic Insight

The key to this transformation is the intramolecular nucleophilic substitution of the bromide by a nitrogen nucleophile. This is a classic example of an SN2 reaction, where the stereochemistry at the carbon bearing the bromine is inverted. Therefore, starting with (R)-Methyl 2-bromo-3-hydroxypropanoate will lead to a (S)-aziridine-2-carboxylate. The choice of the nitrogen protecting group is critical to prevent side reactions and to be easily removable in subsequent synthetic steps.

Experimental Workflow: From Propanoate to Aziridine

G start This compound step1 Mesylation/ Tosylation start->step1 MsCl or TsCl, Et3N step2 Azide Substitution step1->step2 NaN3, DMF step3 Reduction of Azide step2->step3 H2, Pd/C or PPh3, H2O step4 Intramolecular Cyclization step3->step4 Base (e.g., K2CO3) end Chiral Aziridine-2-carboxylate step4->end

Caption: Workflow for the synthesis of a chiral aziridine-2-carboxylate.

Detailed Protocol: Synthesis of Methyl (2S)-aziridine-2-carboxylate

This protocol outlines the synthesis starting from (R)-Methyl 2-bromo-3-hydroxypropanoate.

Step 1: Protection of the Hydroxyl Group (Mesylation)

  • Rationale: The hydroxyl group is converted to a better leaving group (mesylate) to facilitate the subsequent nucleophilic substitution by the azide. Triethylamine is used as a base to neutralize the HCl generated during the reaction.

  • Procedure:

    • Dissolve (R)-Methyl 2-bromo-3-hydroxypropanoate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.2 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (1.1 eq).

    • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mesylated product.

Step 2: Azide Substitution

  • Rationale: Sodium azide is a potent nucleophile that displaces the mesylate group via an SN2 reaction, inverting the stereochemistry at the C3 position. Dimethylformamide (DMF) is a suitable polar aprotic solvent for this reaction.

  • Procedure:

    • Dissolve the crude mesylated intermediate (1.0 eq) in DMF.

    • Add sodium azide (1.5 eq) to the solution.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Reduction of the Azide to a Primary Amine

  • Rationale: The azide is reduced to a primary amine, which will act as the nucleophile for the intramolecular cyclization. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve the azido intermediate (1.0 eq) in methanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude amino ester.

Step 4: Intramolecular Cyclization to form the Aziridine Ring

  • Rationale: A mild base is used to deprotonate the amine, which then undergoes an intramolecular SN2 reaction, displacing the bromide to form the aziridine ring.[1]

  • Procedure:

    • Dissolve the crude amino ester (1.0 eq) in a suitable solvent such as acetonitrile or THF.

    • Add a mild base, such as potassium carbonate (1.5 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.[2]

    • Monitor the formation of the aziridine by TLC or GC-MS.

    • Once the reaction is complete, filter off the base and concentrate the solvent.

    • Purify the crude product by column chromatography on silica gel to afford the desired Methyl (2S)-aziridine-2-carboxylate.

Step Reagent Solvent Temperature (°C) Typical Yield (%)
MesylationMethanesulfonyl chloride, TriethylamineDichloromethane0 to RT90-95
Azide SubstitutionSodium azideDMF60-7085-90
Azide ReductionH₂, 10% Pd/CMethanolRT95-99
CyclizationPotassium carbonateAcetonitrileRT70-80

Application 2: Synthesis of Chiral β-Lactams - The Core of Potent Antibiotics and Anticancer Drugs

β-Lactams are a cornerstone of medicinal chemistry, forming the structural core of widely used antibiotics such as penicillins and cephalosporins.[3] They are also crucial intermediates in the synthesis of the side chain of the blockbuster anticancer drug, Taxol.[4] The synthesis of chiral β-lactams from this compound showcases the molecule's utility in constructing these strained four-membered rings with high stereocontrol.

Scientific Rationale and Mechanistic Insight

The formation of the β-lactam ring from a 3-amino-2-bromopropanoate derivative proceeds via an intramolecular nucleophilic substitution. A key strategy involves the in-situ formation of an amide, which then acts as the nucleophile to displace the α-bromide. The stereochemistry of the final β-lactam is dictated by the stereocenters of the starting material and the reaction conditions.

Experimental Workflow: From Propanoate to β-Lactam

G start This compound step1 Amine Substitution start->step1 Amine (e.g., Benzylamine) step2 N-Acylation step1->step2 Acyl Chloride (e.g., Benzoyl Chloride), Base step3 Base-mediated Cyclization step2->step3 Strong Base (e.g., LiHMDS) end Chiral β-Lactam step3->end

Caption: Workflow for the synthesis of a chiral β-lactam.

Detailed Protocol: Synthesis of a Precursor to the Taxol Side Chain

This protocol describes a plausible route to a key β-lactam intermediate for the synthesis of the N-benzoyl-(2R,3S)-3-phenylisoserine side chain of Taxol, starting from (2R,3S)-Methyl 2-bromo-3-hydroxypropanoate.

Step 1: Amination of the α-Position

  • Rationale: A primary amine, such as benzylamine, displaces the bromide at the C2 position. This reaction sets the stereochemistry at C2. The hydroxyl group at C3 may need to be protected, for instance as a silyl ether (e.g., TBDMS), to prevent side reactions.

  • Procedure:

    • Protect the hydroxyl group of (2R,3S)-Methyl 2-bromo-3-hydroxypropanoate with a suitable protecting group (e.g., TBDMSCl, imidazole in DMF).

    • Dissolve the protected bromoester (1.0 eq) in a polar aprotic solvent like acetonitrile.

    • Add the desired primary amine (e.g., benzylamine, 1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.2 eq).

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, remove the solvent under reduced pressure and purify the resulting amino ester by column chromatography.

Step 2: N-Acylation

  • Rationale: The secondary amine is acylated, for example with benzoyl chloride, to introduce the benzoyl group found in the Taxol side chain. This also forms the amide necessary for the subsequent cyclization.

  • Procedure:

    • Dissolve the amino ester (1.0 eq) in an anhydrous solvent like DCM.

    • Add a base such as triethylamine (1.5 eq).

    • Cool the solution to 0 °C and add benzoyl chloride (1.1 eq) dropwise.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the N-acylated product.

Step 3: Intramolecular Cyclization to the β-Lactam

  • Rationale: A strong, non-nucleophilic base, such as Lithium bis(trimethylsilyl)amide (LiHMDS), is used to deprotonate the amide nitrogen, which then attacks the carbon bearing the leaving group (the original ester group acts as a leaving group after activation or the reaction proceeds via an enolate). This intramolecular cyclization forms the desired β-lactam ring.[5]

  • Procedure:

    • Dissolve the N-acylated amino ester (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

    • Slowly add a solution of LiHMDS (1.1 eq) in THF.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.

    • Warm the mixture to room temperature and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the chiral β-lactam.

Step Key Reagents Solvent Temperature (°C) Stereochemical Consideration
AminationBenzylamine, DIPEAAcetonitrileRTInversion at C2
N-AcylationBenzoyl chloride, TriethylamineDichloromethane0 to RT-
CyclizationLiHMDSTHF-78Ring closure with retention/inversion depending on mechanism

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound stands out as a powerful and versatile chiral building block in the synthesis of pharmaceutical intermediates. Its trifunctional nature allows for a wide range of strategic manipulations, enabling the efficient and stereocontrolled construction of complex heterocyclic structures like aziridines and β-lactams. The protocols and principles outlined in this guide demonstrate its utility in accessing key precursors for important therapeutic agents. As the demand for enantiomerically pure and complex drug molecules continues to grow, the strategic application of such readily available and versatile synthons will remain a cornerstone of successful drug discovery and development programs.

References

The Versatile C3 Chiral Building Block: Applications of Methyl 2-bromo-3-hydroxypropanoate in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Stereochemical Complexity with a Simple C3 Synthon

In the intricate world of natural product synthesis, the efficient and stereocontrolled construction of complex molecular architectures is paramount. Chiral pool synthesis, which utilizes readily available, enantiomerically pure compounds as starting materials, represents a powerful strategy in this endeavor. Among the arsenal of chiral building blocks, methyl 2-bromo-3-hydroxypropanoate stands out as a particularly versatile and reactive C3 synthon. Its bifunctional nature, possessing both a reactive bromide and a hydroxyl group on a three-carbon backbone with a defined stereocenter, allows for a diverse range of chemical transformations. This application note provides a detailed exploration of the utility of this compound in the synthesis of complex natural products, complete with mechanistic insights and detailed experimental protocols for key transformations.

The strategic importance of this building block lies in its ability to serve as a precursor to other key chiral intermediates, such as chiral epoxides and aziridines. The bromine atom provides a handle for nucleophilic substitution, while the hydroxyl group can be used to direct stereoselective reactions or be transformed into other functional groups. This dual functionality, combined with the inherent chirality, makes this compound a valuable tool for synthetic chemists aiming to construct stereochemically rich fragments of natural products.

Core Applications and Synthetic Strategies

The application of this compound in total synthesis often involves its conversion into more elaborate building blocks. Two of the most common and powerful applications are the synthesis of chiral epoxides and the use in Reformatsky-type reactions to form new carbon-carbon bonds with control over the resulting stereochemistry.

Synthesis of Chiral Glycidic Esters: Gateways to Diverse Functionality

One of the most valuable transformations of this compound is its conversion to the corresponding chiral methyl glycidate (methyl 2,3-epoxypropanoate). This is typically achieved by treating the bromo-hydroxy ester with a base, which facilitates an intramolecular Williamson ether synthesis. The resulting epoxide is a highly versatile intermediate, susceptible to regioselective ring-opening by a variety of nucleophiles, providing access to a wide range of functionalized chiral molecules.

dot

Caption: Synthesis of chiral glycidate and subsequent nucleophilic opening.

Protocol 1: Synthesis of Methyl (S)-glycidate

This protocol outlines the conversion of methyl (S)-2-bromo-3-hydroxypropanoate to methyl (S)-glycidate.

Materials:

  • Methyl (S)-2-bromo-3-hydroxypropanoate (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Dichloromethane (DCM)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add a solution of methyl (S)-2-bromo-3-hydroxypropanoate in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford pure methyl (S)-glycidate.

Causality Behind Experimental Choices:

  • Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group, initiating the intramolecular cyclization.

  • Anhydrous THF is used as the solvent to prevent quenching of the sodium hydride and to ensure a homogenous reaction medium.

  • The reaction is performed at 0 °C initially to control the exothermic reaction of NaH with the alcohol and then warmed to room temperature to ensure the completion of the slower cyclization step.

  • Quenching with saturated NH4Cl is a standard procedure to neutralize any unreacted NaH and protonate the resulting alkoxide.

The Reformatsky Reaction: Building Carbon-Carbon Bonds with Stereocontrol

The Reformatsky reaction is a classic method for the formation of β-hydroxy esters from α-halo esters and carbonyl compounds, mediated by zinc metal.[1][2][3] When a chiral α-bromo ester such as this compound is used, the reaction can proceed with a degree of diastereoselectivity, influenced by the existing stereocenter. The hydroxyl group in the starting material often requires protection prior to the reaction to prevent interference with the organozinc intermediate.

dot

Caption: The Reformatsky reaction for C-C bond formation.

Protocol 2: Diastereoselective Reformatsky Reaction

This protocol describes a general procedure for the Reformatsky reaction using a protected form of methyl (S)-2-bromo-3-hydroxypropanoate.

Materials:

  • Protected methyl (S)-2-bromo-3-hydroxypropanoate (e.g., TBDMS ether) (1.0 eq)

  • Activated zinc dust (1.5 eq)

  • Aldehyde or ketone (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Hexanes/Ethyl acetate for chromatography

Procedure:

  • Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

  • In a flame-dried flask under an inert atmosphere, add the activated zinc dust and anhydrous THF.

  • Add a solution of the protected methyl (S)-2-bromo-3-hydroxypropanoate in anhydrous THF to the zinc suspension. The mixture may require gentle heating to initiate the reaction (formation of the organozinc reagent).

  • Once the formation of the Reformatsky reagent is evident (disappearance of zinc, color change), cool the mixture to 0 °C.

  • Add a solution of the aldehyde or ketone in anhydrous THF dropwise.

  • Stir the reaction mixture at 0 °C to room temperature until the carbonyl compound is consumed (monitored by TLC).

  • Quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography to separate the diastereomers and obtain the desired β-hydroxy ester.

Causality Behind Experimental Choices:

  • Activation of zinc is crucial to remove the passivating oxide layer and ensure a clean reaction.

  • The hydroxyl group is protected (e.g., as a TBDMS ether) to prevent it from reacting with the organozinc intermediate.

  • The reaction is typically performed in THF as it effectively solvates the organozinc species.

  • The diastereoselectivity of the reaction is influenced by the chelation of the carbonyl oxygen and the oxygen of the protected hydroxyl group to the zinc atom in the transition state, leading to a preferential attack from one face of the carbonyl.

Case Study: Synthesis of Chiral Lactones

Chiral lactones are prevalent structural motifs in a wide array of biologically active natural products.[4] this compound serves as an excellent starting material for the synthesis of functionalized chiral γ-lactones. The synthetic strategy often involves an initial carbon-carbon bond-forming reaction at the C2 position, followed by intramolecular cyclization.

Table 1: Key Transformations in Chiral Lactone Synthesis

StepTransformationReagents and ConditionsPurpose
1Protection of Hydroxyl GroupTBDMSCl, Imidazole, DMFPrevents interference of the free hydroxyl group in subsequent steps.
2Nucleophilic SubstitutionGrignard reagent (R-MgBr), CuI (cat.)Introduces a new carbon-carbon bond at the C2 position.
3DeprotectionTBAF, THFRemoves the silyl protecting group to reveal the free hydroxyl group.
4LactonizationAcid or base catalysis (e.g., p-TsOH)Intramolecular esterification to form the γ-lactone ring.

Conclusion and Future Outlook

This compound is a powerful and versatile chiral building block in the synthesis of natural products. Its ability to be readily converted into key intermediates such as chiral epoxides and to participate in stereocontrolled carbon-carbon bond-forming reactions like the Reformatsky reaction makes it an invaluable tool for synthetic chemists. The protocols and strategies outlined in this application note provide a foundation for researchers to harness the synthetic potential of this C3 synthon. As the demand for enantiomerically pure pharmaceuticals and complex bioactive molecules continues to grow, the importance of readily accessible and versatile chiral building blocks like this compound will undoubtedly increase. Future research will likely focus on developing novel catalytic and stereoselective transformations of this synthon to further expand its utility in the efficient and elegant synthesis of the next generation of natural product-based therapeutics.

References

Application Notes and Protocols: The Versatile Chemistry of Methyl 2-bromo-3-hydroxypropanoate with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-bromo-3-hydroxypropanoate is a highly versatile trifunctional C3 building block of significant interest to researchers in organic synthesis and drug development.[1][2] Its structure, featuring a stereocenter, a reactive bromine atom (a good leaving group), a primary hydroxyl group, and a methyl ester, allows for a diverse range of chemical transformations. This unique combination of functional groups enables it to serve as a precursor for the stereocontrolled synthesis of valuable molecules such as substituted isoserines, chiral epoxides, and aziridines, which are key components in many pharmaceuticals and biologically active compounds.[3][4]

This guide provides an in-depth exploration of the reactivity of this compound with common nucleophiles. We will delve into the mechanistic underpinnings of these reactions, explain the causality behind experimental choices, and provide detailed, field-proven protocols for key transformations.

Core Reactivity: Intramolecular vs. Intermolecular Pathways

The reaction pathways of this compound are dictated by the interplay between intramolecular and intermolecular nucleophilic attack. The presence of the C3-hydroxyl group allows for an initial intramolecular reaction to form a highly reactive intermediate, the methyl glycidate epoxide. This epoxide then becomes the primary electrophile for subsequent intermolecular attack by external nucleophiles.

The Pivotal Intermediate: Epoxide Formation

In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide acts as an internal nucleophile, attacking the adjacent carbon bearing the bromine atom in a classic intramolecular SN2 reaction. This process, known as the Williamson ether synthesis, displaces the bromide ion and results in the formation of a strained three-membered ring, methyl (2R)-glycidate or methyl (2S)-glycidate, depending on the stereochemistry of the starting material.[5] This reaction is highly efficient and stereospecific, proceeding with inversion of configuration at the C2 position.[6]

The high ring strain of the resulting epoxide makes it an excellent electrophile, susceptible to ring-opening by a wide variety of nucleophiles.[7][8] This two-step sequence—intramolecular cyclization followed by intermolecular ring-opening—is the dominant mechanism for reactions with most nucleophiles under basic conditions.

Epoxide_Formation cluster_0 Intramolecular SN2 Cyclization start This compound intermediate Alkoxide Intermediate start->intermediate + Base (-BH+) product Methyl Glycidate (Epoxide) + Br- intermediate->product Intramolecular SN2 Attack

Caption: Intramolecular cyclization to form methyl glycidate.

Reactions with Amine Nucleophiles: Pathways to Amino Alcohols and Aziridines

Amines are potent nucleophiles that react readily with this compound, primarily leading to the synthesis of β-hydroxy-α-amino acids and aziridine-2-carboxylates.[3][9] The reaction typically proceeds via the epoxide intermediate.

Mechanism: Epoxide Ring-Opening

Under basic conditions, the methyl glycidate epoxide is formed in situ. The external amine nucleophile then attacks one of the epoxide carbons. Due to steric considerations, this SN2 attack occurs preferentially at the less substituted carbon (C3).[10][11] This regioselective ring-opening yields a 3-amino-2-hydroxypropanoate derivative.

Synthesis of Aziridine-2-carboxylates

Aziridines are valuable synthetic intermediates, and this reaction provides a direct route to chiral aziridine-2-carboxylates.[4][12] When a primary amine is used, the initially formed amino alcohol can be induced to cyclize. This is typically achieved in a second step by converting the C2-hydroxyl into a good leaving group (e.g., a tosylate) and then adding a base to deprotonate the nitrogen, which then performs an intramolecular SN2 attack to close the three-membered ring.

Amine_Reaction cluster_path start This compound epoxide In-situ Methyl Glycidate start->epoxide + Base amino_alcohol Methyl 3-amino-2-hydroxypropanoate epoxide->amino_alcohol amine Amine (R-NH2) amine->amino_alcohol aziridine Methyl 1-alkyl-aziridine-2-carboxylate amino_alcohol->aziridine 1. Activate -OH 2. + Base

Caption: Reaction pathways with amine nucleophiles.

Reactions with Thiol Nucleophiles

Thiols are excellent nucleophiles, especially in their deprotonated thiolate form, and react cleanly to produce sulfur-containing compounds.[13] These products are of interest in medicinal chemistry due to the prevalence of cysteine residues in proteins.[14]

Mechanism: Thiolate-Mediated Ring-Opening

The reaction mechanism mirrors that of amines. A base is used to both facilitate the formation of the methyl glycidate epoxide and to deprotonate the thiol (R-SH) to the more nucleophilic thiolate (R-S⁻).[15] The thiolate then attacks the less hindered C3 position of the epoxide in an SN2 fashion, yielding a methyl 3-(alkylthio)-2-hydroxypropanoate.[13] The high nucleophilicity of thiolates often leads to high yields and clean reactions.

Thiol_Reaction cluster_main Reaction with Thiol Nucleophiles start This compound epoxide Methyl Glycidate (in situ) start->epoxide + Base product Methyl 3-(alkylthio)-2-hydroxypropanoate epoxide->product SN2 Attack thiolate Thiolate (RS-) thiolate->product

Caption: Reaction pathway with thiol nucleophiles.

Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is an irritant.[2] Consult Safety Data Sheets (SDS) for all reagents before use.

Protocol 1: Synthesis of Methyl Glycidate

Principle: This protocol utilizes a base to induce intramolecular cyclization via a Williamson ether synthesis. Potassium carbonate is a safe and effective base for this transformation.

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound183.0010.01.83 g
Anhydrous Potassium Carbonate (K₂CO₃)138.2115.02.07 g
Acetonitrile (MeCN)--25 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 mmol) and anhydrous acetonitrile (25 mL).

  • Add anhydrous potassium carbonate (15.0 mmol) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to 60 °C with vigorous stirring.

  • Causality Check: Heating provides the activation energy for the reaction. K₂CO₃ is a sufficiently strong base to deprotonate the alcohol but is not nucleophilic itself, preventing side reactions. Acetonitrile is a suitable polar aprotic solvent that solubilizes the reactants.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl glycidate.

  • The product can be purified by vacuum distillation if necessary. The crude product is often of sufficient purity for use in subsequent ring-opening reactions.

Protocol 2: Synthesis of Methyl 3-(benzylamino)-2-hydroxypropanoate

Principle: This protocol demonstrates the in situ formation of the epoxide followed by its regioselective ring-opening with an amine nucleophile.

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound183.005.00.915 g
Benzylamine107.155.50.59 g (0.6 mL)
Anhydrous Potassium Carbonate (K₂CO₃)138.217.51.04 g
Acetonitrile (MeCN)--20 mL

Procedure:

  • Combine this compound (5.0 mmol), potassium carbonate (7.5 mmol), and acetonitrile (20 mL) in a 50 mL round-bottom flask with a stir bar.

  • Stir the mixture at room temperature for 30 minutes.

    • Causality Check: This initial period allows for the partial formation of the epoxide intermediate before the addition of the external nucleophile.

  • Add benzylamine (5.5 mmol) to the reaction mixture.

  • Heat the reaction to 50 °C and stir for 12-18 hours. Monitor by TLC for the disappearance of the starting material and epoxide intermediate.

  • After cooling to room temperature, filter off the solid K₂CO₃ and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 10% to 50% ethyl acetate in hexanes) to yield the pure amino alcohol.

References

Detailed protocol for the esterification of 2-bromo-3-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Detailed Protocol for the Esterification of 2-bromo-3-hydroxypropanoic acid

Introduction: The Synthetic Utility of 2-bromo-3-hydroxypropanoate Esters

2-bromo-3-hydroxypropanoic acid is a trifunctional molecule featuring a carboxylic acid, a bromine atom at the alpha position, and a hydroxyl group at the beta position. Its esters are valuable chiral building blocks in organic and medicinal chemistry.[1] The presence of multiple reactive sites allows for diverse chemical modifications, making these esters key intermediates in the synthesis of complex molecules, including beta-amino acids and various biologically active compounds.[1] This document provides a detailed protocol for the synthesis of these esters via Fischer-Speier esterification, grounded in mechanistic principles and practical laboratory considerations.

Reaction Principle: Acid-Catalyzed Fischer-Speier Esterification

The most direct and classical method for converting a carboxylic acid into an ester is the Fischer-Speier esterification.[2] This reaction involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[2][3]

The Core Mechanism:

The reaction is an equilibrium-controlled process, proceeding through a nucleophilic acyl substitution mechanism.[4] The acid catalyst plays a crucial role in activating the carboxylic acid toward nucleophilic attack by the alcohol, which is a relatively weak nucleophile.[5][6] The mechanism can be summarized in six reversible steps, often remembered by the mnemonic PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation.[2]

  • Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.[7]

  • Nucleophilic Attack (Addition): A molecule of the alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[8]

  • Proton Transfer (Deprotonation/Protonation): A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups. This converts the -OH group into a much better leaving group: water (-OH₂⁺).[2]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.[8]

  • Deprotonation: The protonated ester is deprotonated by a weak base (like water or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.[7]

Fischer_Esterification Reactants Carboxylic Acid + Alcohol (R-COOH + R'-OH) Protonation 1. Protonation (Catalyst H⁺) Reactants->Protonation H⁺ Activated Activated Carbonyl Protonation->Activated Addition 2. Nucleophilic Attack (by R'-OH) Activated->Addition Tetrahedral Tetrahedral Intermediate Addition->Tetrahedral ProtonTransfer 3. Proton Transfer Tetrahedral->ProtonTransfer WaterLG Intermediate with -OH₂⁺ Leaving Group ProtonTransfer->WaterLG Elimination 4. Elimination (of H₂O) WaterLG->Elimination ProtonatedEster Protonated Ester Elimination->ProtonatedEster Deprotonation 5. Deprotonation ProtonatedEster->Deprotonation -H⁺ Products Ester + Water (R-COOR' + H₂O) Deprotonation->Products

Caption: The Fischer-Speier Esterification Mechanism.

Experimental Design: Causality Behind Protocol Choices

A successful esterification protocol hinges on understanding and controlling the reaction equilibrium. Because the reaction is reversible, specific choices are made to drive it towards the product side, maximizing the yield.[9]

  • Choice of Alcohol & Solvent: The alcohol (e.g., methanol, ethanol) serves as both the nucleophile and the reaction solvent. Using a large excess of the alcohol dramatically shifts the equilibrium position to favor the ester product, in accordance with Le Châtelier's principle.[4] For the synthesis of methyl or ethyl esters, using the corresponding alcohol as the solvent is the most efficient and economical approach.

  • Acid Catalyst Selection:

    • Strong Mineral Acids (H₂SO₄, HCl): Concentrated sulfuric acid is the most common catalyst due to its effectiveness and its ability to act as a dehydrating agent, sequestering the water produced and further driving the equilibrium forward.[6]

    • Milder Catalysts (Boric Acid): For substrates with sensitive functional groups, milder catalysts can be advantageous. Boric acid has been shown to selectively catalyze the esterification of α-hydroxycarboxylic acids.[10][11] While 2-bromo-3-hydroxypropanoic acid is a β-hydroxy acid, the principle of using milder conditions to avoid potential side reactions involving the bromine or hydroxyl group is a key consideration. However, for general application, H₂SO₄ provides a robust and reliable method.

  • Temperature and Reaction Time: The reaction is typically performed at the reflux temperature of the alcohol being used.[4] This ensures the reaction proceeds at a reasonable rate without evaporating the solvent. Reaction times can vary from a few hours to overnight, depending on the steric hindrance of the carboxylic acid and alcohol. Progress can be easily monitored using Thin Layer Chromatography (TLC).

  • Water Removal: The formation of water as a byproduct means that its removal is critical for achieving high yields.[2] This is accomplished by:

    • Using a large excess of the alcohol solvent.

    • Employing a dehydrating acid catalyst like H₂SO₄.

    • For larger-scale reactions or with higher-boiling alcohols, a Dean-Stark apparatus can be used to physically remove water as it forms an azeotrope with a co-solvent like toluene.[2]

Detailed Laboratory Protocol: Synthesis of Ethyl 2-bromo-3-hydroxypropanoate

This protocol details the synthesis of the ethyl ester as a representative example. The procedure can be adapted for other simple alcohols like methanol.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurpose
2-bromo-3-hydroxypropanoic acidC₃H₅BrO₃168.975.0 g (29.6 mmol)Starting Material
Ethanol (Absolute, Anhydrous)C₂H₅OH46.0750 mLReagent and Solvent
Sulfuric Acid (Concentrated, 98%)H₂SO₄98.08~0.3 mL (5.5 mmol)Catalyst
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01~100 mLNeutralization/Quenching
Ethyl AcetateC₄H₈O₂88.11~150 mLExtraction Solvent
Brine (Saturated NaCl Solution)NaCl58.44~50 mLWashing/Drying Aid
Anhydrous Magnesium SulfateMgSO₄120.37~5 gDrying Agent
Round-bottom flask (100 mL)--1Reaction Vessel
Reflux Condenser--1Prevent Solvent Loss
Magnetic Stirrer and Stir Bar--1Mixing
Separatory Funnel (250 mL)--1Extraction/Washing
Rotary Evaporator--1Solvent Removal
Experimental Workflow Diagram

Caption: Overall workflow for the esterification of 2-bromo-3-hydroxypropanoic acid.
Step-by-Step Procedure
  • Reaction Setup:

    • Place 5.0 g (29.6 mmol) of 2-bromo-3-hydroxypropanoic acid into a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Add 50 mL of absolute ethanol to the flask. Stir the mixture until the acid dissolves completely.

    • Place the flask in an ice-water bath and allow it to cool to 0-5 °C.

  • Catalyst Addition:

    • Causality: The dilution of concentrated sulfuric acid is highly exothermic. Slow, cooled addition prevents a dangerous temperature spike and minimizes potential side reactions.

    • While stirring vigorously, slowly add ~0.3 mL of concentrated sulfuric acid dropwise using a glass pipette. Maintain the temperature below 10 °C during the addition.

    • Once the addition is complete, remove the ice bath.

  • Reaction:

    • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

    • Heat the mixture to a gentle reflux (the boiling point of ethanol, ~78 °C) using a heating mantle.

    • Allow the reaction to proceed under reflux for 4-6 hours. The reaction progress can be monitored by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase), observing the disappearance of the more polar carboxylic acid spot and the appearance of the less polar ester spot.

  • Work-up and Isolation:

    • After the reaction is complete, cool the flask to room temperature.

    • Causality: The work-up is designed to neutralize the acid catalyst and unreacted starting material, and then extract the desired ester into an organic solvent.

    • Slowly pour the reaction mixture into a beaker containing 100 mL of saturated aqueous sodium bicarbonate solution. Be cautious as CO₂ gas will evolve.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Extract the aqueous layer three times with 50 mL portions of ethyl acetate (3 x 50 mL). Combine the organic layers in the separatory funnel.

    • Wash the combined organic layers with 50 mL of brine. This helps to remove residual water and salts.

    • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent by gravity filtration.

    • Remove the solvent (ethyl acetate and excess ethanol) under reduced pressure using a rotary evaporator.

    • The resulting crude oil can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure ethyl 2-bromo-3-hydroxypropanoate.

Safety and Handling Precautions

  • 2-bromo-3-hydroxypropanoic acid is a skin and eye irritant.[12][13]

  • Concentrated Sulfuric Acid is extremely corrosive and causes severe burns.[14]

  • Brominated organic compounds can be toxic and irritating.[15]

  • Handling: Always work in a well-ventilated chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves.[12][16] An eyewash station and safety shower should be readily accessible.[14]

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.[12]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Water present in reagents/glassware. 3. Insufficient catalyst.1. Increase reflux time and monitor by TLC. 2. Use anhydrous alcohol and oven-dried glassware. 3. Add a few more drops of H₂SO₄.
Reaction Stalls Equilibrium has been reached without high conversion.If possible and practical, consider using a Dean-Stark trap to remove water azeotropically.
Dark Brown/Black Color Charring of organic material by concentrated H₂SO₄, especially if added too quickly or at high temp.Ensure slow, dropwise addition of the catalyst in an ice bath.
Difficult Purification Product co-elutes with impurities.Adjust the polarity of the eluent system for column chromatography. Try a different solvent system (e.g., Dichloromethane/Methanol).

References

Application Note: Stereoselective Synthesis of α,β-Unsaturated Esters via Reductive Elimination of Methyl 2-bromo-3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

α,β-Unsaturated esters are pivotal building blocks in organic synthesis, serving as key intermediates in the production of pharmaceuticals, natural products, and polymers. This application note provides a comprehensive technical guide for the synthesis of these valuable compounds from Methyl 2-bromo-3-hydroxypropanoate. We move beyond simple elimination pathways to detail a robust and stereoselective reductive elimination protocol. The core of this methodology is the in situ activation of the hydroxyl group, followed by a manganese-mediated elimination of the vicinal bromo and activated hydroxyl moieties. This process is noteworthy for its high stereoselectivity, typically yielding (E)-alkenes, and its operational simplicity. This document furnishes researchers, chemists, and drug development professionals with the underlying mechanistic principles, a detailed step-by-step laboratory protocol, expected outcomes, and expert troubleshooting advice to ensure successful implementation.

Scientific Principles and Mechanistic Rationale

The conversion of a saturated ester to its α,β-unsaturated counterpart requires the elimination of substituents from the α and β carbons. In the case of this compound, this involves the removal of the bromine atom from the α-position and the hydroxyl group from the β-position.

The Challenge: Poor Leaving Group

A direct base-mediated elimination (E2 mechanism) is synthetically challenging for this substrate. While bromide is an excellent leaving group, the hydroxyl group (-OH) is notoriously poor.[1][2] A strong base would preferentially abstract the acidic hydroxyl proton rather than the α-carbon proton, preventing the desired elimination pathway. Therefore, activation of the hydroxyl group to transform it into a better leaving group is a critical prerequisite for a successful reaction.

The Solution: In Situ Activation and Reductive Elimination

The protocol detailed herein circumvents this challenge by employing a one-pot procedure that combines hydroxyl activation and elimination. The key reagents are unactivated manganese (Mn) powder and trimethylsilyl chloride (TMSCl).

The mechanism proceeds through two key stages:

  • Hydroxyl Group Activation: Trimethylsilyl chloride (TMSCl) reacts with the hydroxyl group to form a trimethylsilyl ether (-OTMS). This in situ derivatization transforms the poor -OH leaving group into a much better -OTMS leaving group.

  • Manganese-Mediated Elimination: Manganese metal acts as a reducing agent, facilitating a concerted or stepwise elimination of both the bromide and the silyl ether group. This process is believed to proceed via an anti-elimination pathway, where the departing groups are oriented on opposite faces of the C-C bond. This geometric constraint is the origin of the high stereoselectivity observed, preferentially forming the thermodynamically more stable (E)-α,β-unsaturated ester.[3][4][5]

The overall transformation is a stereoselective β-elimination that offers excellent control over the alkene geometry.[3]

Reductive_Elimination_Mechanism Reactant This compound Intermediate Activated Intermediate (Silyl Ether) Reactant->Intermediate  Activation of  -OH group TMSCl TMSCl TMSCl->Reactant Mn Mn (0) Mn->Intermediate Product (E)-Methyl 2,3-didehydropropanoate (α,β-Unsaturated Ester) Intermediate->Product  Reductive Elimination Byproducts MnBr(OTMS) + Byproducts Product->Byproducts

Diagram 1: Proposed mechanism for Mn/TMSCl-mediated reductive elimination.

Detailed Experimental Protocol

This protocol describes the synthesis of (E)-methyl but-2-enoate from a generic methyl 2-bromo-3-hydroxybutanoate as a representative example. Researchers should adapt molar equivalents based on their specific starting material.

Materials and Reagents
  • Substrate: this compound (1.0 eq)

  • Manganese: Unactivated Manganese powder, <50 mesh, 99%+ (4.0 eq)

  • Activating Agent: Trimethylsilyl chloride (TMSCl) (4.0 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Work-up: Diethyl ether (Et₂O), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine (saturated aq. NaCl), Anhydrous magnesium sulfate (MgSO₄)

  • Purification: Silica gel for column chromatography, Hexanes, Ethyl acetate

Equipment Setup
  • Three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a rubber septum.

  • Inert atmosphere line (Argon or Nitrogen).

  • Standard glassware for extraction and chromatography.

  • Rotary evaporator.

Step-by-Step Procedure
  • Reaction Setup: Under an inert atmosphere of Argon, add unactivated manganese powder (4.0 eq) to the three-necked round-bottom flask. Flame-dry the flask under vacuum and backfill with Argon to ensure all equipment is free of moisture.

  • Solvent Addition: Add anhydrous THF via syringe to the flask to create a slurry of the manganese powder.

  • Reagent Addition: Add the substrate, this compound (1.0 eq), to the manganese slurry via syringe.

  • Initiation: Add trimethylsilyl chloride (TMSCl, 4.0 eq) dropwise to the stirred mixture at room temperature. The addition is typically exothermic, and a gentle reflux may be observed.

    • Scientist's Note: The use of excess Mn and TMSCl ensures the reaction goes to completion and accommodates any potential quenching by trace amounts of water. Anhydrous conditions are paramount for reproducibility.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).

  • Quenching and Work-up: Upon completion, cool the reaction mixture in an ice bath. Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (E)-α,β-unsaturated ester.[3]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification node_step node_step node_reagent node_reagent node_action node_action node_product node_product A 1. Flame-dry flask under Argon atmosphere B 2. Add Mn powder and anhydrous THF A->B C 3. Add Substrate B->C D 4. Add TMSCl dropwise C->D E 5. Stir at RT & Monitor (TLC/GC) D->E F 6. Quench with aq. NaHCO₃ E->F G 7. Extract with Et₂O F->G H 8. Wash, Dry, Concentrate G->H I 9. Column Chromatography H->I J Pure (E)-Product I->J

Diagram 2: Step-by-step experimental workflow for the synthesis.

Data and Expected Results

The manganese-mediated reductive elimination protocol is highly effective for a range of 2-bromo-3-hydroxyesters, consistently providing the corresponding α,β-unsaturated esters with high yields and excellent stereoselectivity for the (E)-isomer.

Substrate ExampleProductTypical YieldStereoselectivity (E:Z)
Methyl 2-bromo-3-hydroxybutanoateMethyl crotonate85-95%>99:1
Ethyl 2-bromo-3-hydroxy-3-phenylpropanoateEthyl cinnamate80-90%>99:1
Methyl 2-bromo-3-hydroxyhexanoateMethyl hex-2-enoate82-92%>98:2

Table 1: Representative yields and stereoselectivity for the synthesis of α,β-unsaturated esters using the described protocol. Data synthesized from typical outcomes for this reaction class.[3]

Product Characterization: The final product should be characterized by standard analytical techniques:

  • ¹H NMR: Appearance of vinyl protons (typically in the 5.5-7.5 ppm range) and disappearance of the α-proton and β-proton signals of the starting material. Coupling constants for the vinyl protons can confirm the (E)-geometry (typically 12-18 Hz).

  • ¹³C NMR: Appearance of two new signals in the sp² region (typically 120-150 ppm).

  • IR Spectroscopy: Presence of a C=C stretch (approx. 1640 cm⁻¹) in conjugation with the ester carbonyl stretch (approx. 1720 cm⁻¹).

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Inactive manganese surface.2. Wet solvent or reagents.3. Insufficient TMSCl.1. Briefly stir the Mn powder in dilute HCl, wash with water, ethanol, ether, and dry under high vacuum before use.2. Ensure all solvents are freshly distilled and reagents are handled under a strict inert atmosphere.3. Use the recommended excess of TMSCl.
Low Yield 1. Incomplete reaction.2. Product loss during work-up or purification.1. Increase reaction time or gently warm the reaction mixture (e.g., to 40°C).2. Ensure the aqueous layer is thoroughly extracted. Use care during chromatography to avoid loss of volatile products.
Poor Stereoselectivity (Formation of Z-isomer) The anti-elimination pathway is sterically hindered.This is rare for this specific protocol, which is a key advantage. If observed, it may be inherent to a highly constrained substrate. Re-evaluate the substrate structure.

Conclusion

The use of this compound as a precursor for α,β-unsaturated esters via a manganese/TMSCl-mediated reductive elimination is a highly efficient and stereoselective method. It successfully overcomes the inherent difficulty of eliminating a poor hydroxyl leaving group by employing an elegant in situ activation strategy. This protocol provides a reliable and scalable pathway for accessing (E)-α,β-unsaturated esters, which are of significant interest to the pharmaceutical and materials science industries.

References

Troubleshooting & Optimization

Technical Support Center: Navigating Impurities in Commercial Methyl 2-bromo-3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides an in-depth technical resource for identifying, understanding, and mitigating common impurities in commercial batches of Methyl 2-bromo-3-hydroxypropanoate. As a crucial building block in pharmaceutical synthesis, the purity of this reagent is paramount to ensure the reliability and reproducibility of your experimental outcomes.

Introduction: The Challenge of Purity in a Key Synthetic Intermediate

This compound is a versatile bifunctional molecule widely employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its structure, featuring a reactive bromine atom alpha to an ester and a primary alcohol, makes it an excellent synthon. However, this reactivity also predisposes it to the formation of various impurities during its synthesis and storage. Commercial grades of this compound are often supplied with a purity of around 95%, meaning that up to 5% of the material can consist of structurally related and potentially reactive impurities.

This technical guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide you with the expertise to anticipate and address purity-related challenges in your research.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile

Q1: What are the most common impurities I should expect in my commercial bottle of this compound?

The impurity profile of commercial this compound is primarily dictated by its synthesis and inherent stability. The most common manufacturing route is the acid-catalyzed esterification of 2-bromo-3-hydroxypropionic acid with methanol.[1][2] Based on this, you can anticipate the following classes of impurities:

  • Unreacted Starting Materials:

    • 2-bromo-3-hydroxypropionic acid: Incomplete esterification will leave residual starting acid.

    • Methanol: While volatile, traces of the solvent alcohol may remain.

  • Synthesis By-products:

    • Water: A direct by-product of the esterification reaction.

    • Methyl 3-hydroxypropanoate: If the starting material, 3-hydroxypropionic acid, is not fully brominated, the non-brominated ester can form.

  • Side-Reaction Products:

    • Methyl 2,3-dibromopropanoate: Over-bromination during the synthesis of the starting acid can lead to this di-halogenated impurity.

    • Dimeric/Oligomeric Species: Intermolecular ether formation or esterification between two molecules of the parent compound can occur, especially under thermal stress.

  • Degradation Products:

    • Methyl 2-bromoacrylate: Elimination of water (dehydration) or HBr (dehydrobromination) can lead to this unsaturated species, particularly during distillation or prolonged storage.

    • 2-bromo-3-hydroxypropionic acid and Methanol: Hydrolysis of the ester bond upon exposure to moisture will regenerate the starting materials.

Q2: My reaction is sluggish and giving unexpected side-products. Could impurities in this compound be the cause?

Absolutely. The impact of these impurities can range from subtle to significant:

  • Acidic Impurities (e.g., 2-bromo-3-hydroxypropionic acid, HBr from degradation): These can interfere with acid-sensitive reactions, neutralize basic reagents, or catalyze unwanted side reactions.

  • Nucleophilic Impurities (e.g., residual Methanol, Water): These can compete with your desired nucleophile, leading to lower yields and the formation of undesired by-products.

  • Reactive Impurities (e.g., Methyl 2-bromoacrylate): This unsaturated impurity can act as a Michael acceptor, leading to complex reaction mixtures and consumption of your reagents.

  • Di-brominated Impurities: These can lead to double addition products, complicating your purification process.

Q3: The material has a yellow or brownish tint. Is it still usable?

A colorless to light yellow appearance is typical for this product.[1][2] However, a pronounced yellow or brown color can be an indicator of degradation. This discoloration is often associated with the formation of unsaturated chromophores, such as Methyl 2-bromoacrylate, or other polymeric by-products. While the material may still be suitable for some applications, it is crucial to assess its purity before use in sensitive or multi-step syntheses.

Part 2: Troubleshooting Guide - Identification and Removal of Impurities

This section provides actionable steps for diagnosing and resolving issues related to impurities in this compound.

Issue 1: How can I confirm the identity and quantity of impurities in my sample?

A multi-technique analytical approach is recommended for a comprehensive impurity profile.

Recommended Analytical Workflow:

Caption: Recommended analytical workflow for impurity profiling.

Detailed Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is an excellent first-pass technique. Look for characteristic signals of the parent compound and compare integrations to identify unexpected peaks. For example, the presence of unreacted 2-bromo-3-hydroxypropionic acid will show a broader carboxylic acid proton signal.

    • ¹³C NMR: Provides complementary structural information.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Rationale: GC-MS is highly sensitive for volatile and semi-volatile impurities. Due to the hydroxyl group, derivatization is often necessary to improve peak shape and prevent thermal degradation on the column.

    • Protocol: Silylation for GC-MS Analysis

      • Sample Preparation: Dissolve a known amount of your this compound sample in an anhydrous aprotic solvent (e.g., dichloromethane, pyridine).

      • Derivatization: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the sample solution.

      • Reaction: Gently heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether.

      • Analysis: Inject the derivatized sample into the GC-MS. The resulting TMS ether of this compound will be more volatile and thermally stable.

  • High-Performance Liquid Chromatography (HPLC):

    • Rationale: HPLC is well-suited for the analysis of non-volatile impurities, such as the starting carboxylic acid and potential dimeric by-products.

    • Method: A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. A UV detector (at low wavelength, e.g., 210 nm) or a mass spectrometer (MS) can be used for detection.

Issue 2: My analysis confirms the presence of significant impurities. How can I purify commercial this compound?

The choice of purification method depends on the nature of the impurities you need to remove.

Purification Strategy Flowchart:

Purification_Strategy start Impurity Analysis Confirmed acid_check Predominant Impurity: Acidic (e.g., starting acid)? start->acid_check volatile_check Predominant Impurity: Closely-boiling/Volatile? acid_check->volatile_check No wash Aqueous Bicarbonate Wash followed by drying and solvent removal acid_check->wash Yes nonvolatile_check Predominant Impurity: Non-volatile/Polar? volatile_check->nonvolatile_check No distill Fractional Vacuum Distillation volatile_check->distill Yes chromatography Silica Gel Chromatography nonvolatile_check->chromatography Yes end Pure this compound wash->end distill->end chromatography->end

Caption: Decision flowchart for selecting a purification strategy.

Detailed Purification Protocols:

  • Aqueous Wash (for acidic impurities):

    • Dissolve the crude material in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and extract the acidic impurities into the aqueous layer.

    • Separate the organic layer, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Fractional Vacuum Distillation (for volatile impurities):

    • Caution: this compound can be thermally labile. It is crucial to perform distillation under reduced pressure to lower the boiling point and minimize degradation.

    • Set up a fractional distillation apparatus for vacuum operation.

    • Carefully heat the material and collect fractions based on boiling point. Discard the forerun (lower boiling impurities) and the pot residue (higher boiling impurities).

  • Silica Gel Chromatography (for non-volatile and polar impurities):

    • This is a highly effective method for removing a wide range of impurities.[1]

    • A typical eluent system is a gradient of ethyl acetate in hexanes or dichloromethane. The polarity of the eluent can be adjusted based on the separation observed by thin-layer chromatography (TLC).

Summary of Common Impurities and Mitigation Strategies

Impurity Potential Source Impact on Reactions Recommended Detection Method Recommended Removal Method
2-bromo-3-hydroxypropionic acid Incomplete esterification, HydrolysisAcid-catalyzed side reactions, Neutralization of basesHPLC, NMRAqueous bicarbonate wash
Methanol Incomplete removal after synthesisActs as a competing nucleophileGC-MS, NMRVacuum distillation
Water By-product of esterification, Moisture exposureCompeting nucleophile, Promotes hydrolysisKarl Fischer titration, NMR (with D₂O exchange)Drying over anhydrous salts, Azeotropic removal
Methyl 2-bromoacrylate Dehydration/Dehydrobromination (thermal stress)Michael acceptor, PolymerizationGC-MS, NMR (olefinic protons)Careful vacuum distillation, Chromatography
Methyl 2,3-dibromopropanoate Over-bromination of starting materialLeads to di-substituted productsGC-MS, MSFractional vacuum distillation, Chromatography
Dimeric/Oligomeric Species Intermolecular side-reactions (thermal stress)Reduces effective concentration of starting materialHPLC, MSChromatography, Vacuum distillation (residue)

References

Technical Support Center: Bromination of Methyl 3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the bromination of methyl 3-hydroxypropanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this transformation, a crucial step in the synthesis of various pharmaceutical intermediates and specialized chemical linkers, such as those used in Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

This guide moves beyond simple protocols to provide in-depth troubleshooting advice and mechanistic insights, empowering you to optimize your reaction outcomes, minimize side-product formation, and resolve common experimental challenges.

Section 1: Mechanistic Overview: The Target Reaction and Its Competitors

The conversion of the primary alcohol in methyl 3-hydroxypropanoate to an alkyl bromide is typically accomplished via nucleophilic substitution. The most common and effective methods—utilizing Phosphorus Tribromide (PBr₃), Thionyl Bromide (SOBr₂), or the Appel Reaction (PPh₃/CBr₄)—all proceed through an Sₙ2 mechanism.[4][5][6] This involves activating the hydroxyl group to turn it into a good leaving group, followed by a backside attack by a bromide ion.

However, the presence of both an ester functionality and β-hydrogens introduces pathways for competing side reactions, primarily elimination. Understanding the interplay between the desired substitution and these undesired pathways is critical for maximizing the yield of the target product, methyl 3-bromopropionate.

Reaction_Pathways SM Methyl 3-hydroxypropanoate Activated Activated Intermediate (e.g., Alkoxyphosphonium salt) SM->Activated + Brominating Agent (e.g., PPh₃/CBr₄) Product Desired Product Methyl 3-bromopropanoate Activated->Product Sₙ2 Pathway + Br⁻ Side_Product Side Product Methyl Acrylate Activated->Side_Product E2 Pathway (Base/Heat)

Caption: Desired Sₙ2 substitution vs. competing E2 elimination pathway.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the bromination of methyl 3-hydroxypropanoate in a direct question-and-answer format.

Q1: My yield of methyl 3-bromopropanoate is disappointingly low, and the crude NMR shows multiple unidentifiable products. What are the likely causes?

A1: Low yield in this reaction is typically traced back to three primary issues: incomplete conversion, product or starting material degradation, or competing side reactions.

  • Incomplete Conversion: The reaction may not have reached completion. Ensure you are using a slight excess (1.1-1.3 equivalents) of the brominating reagent (e.g., PBr₃ or PPh₃/CBr₄). Reactions with primary alcohols are generally efficient but may require sufficient time (often several hours to overnight) at the optimal temperature.[7][8] Monitor the reaction by TLC or GC-MS to track the consumption of the starting material.

  • Thermal Degradation: Although the target product, methyl 3-bromopropanoate, is reasonably stable, excessive heat can promote elimination and other decomposition pathways.[9] It is crucial to maintain careful temperature control, especially during the initial addition of the reagent. Most protocols recommend starting at 0 °C and allowing the reaction to slowly warm to room temperature.[10]

  • Moisture Contamination: Brominating agents like PBr₃ and SOBr₂ react violently with water, producing HBr and other byproducts.[5][7][11] This not only consumes the reagent but also introduces strong acid that can catalyze unwanted side reactions. Always use anhydrous solvents and thoroughly dried glassware.

Q2: I've identified methyl acrylate as a significant impurity. How is this formed and how can I prevent it?

A2: The formation of methyl acrylate is a classic example of a competing E2 (elimination) reaction.

  • Causality: The activated hydroxyl group becomes an excellent leaving group. If a base is present (or if the reaction is heated excessively), a proton on the adjacent carbon (the β-carbon) can be abstracted, leading to the formation of a double bond and elimination of the leaving group.[9][12] Some reaction conditions, particularly those using amine bases like pyridine, can favor this pathway.[6][13]

  • Preventative Measures:

    • Temperature Control: Elimination reactions are generally favored at higher temperatures.[9] Maintaining the reaction at or below room temperature is the most effective way to suppress this side reaction.

    • Avoid Strong Bases: If a base is required (e.g., with SOCl₂), consider a non-nucleophilic, sterically hindered base. For PBr₃ and Appel reactions, a base is typically not required.

    • Choice of Reagent: The Appel reaction is performed under nearly neutral conditions and is often an excellent choice for substrates prone to elimination.[14][15]

Q3: My mass spectrometry data indicates the presence of a dibrominated species. What is its structure and origin?

A3: The most likely dibrominated byproduct is methyl 2,3-dibromopropanoate . This impurity does not typically form directly from the starting material. Instead, it arises from a two-step sequence:

  • Step 1 (Elimination): Methyl acrylate is formed as a side product via the E2 pathway described in Q2.

  • Step 2 (Electrophilic Addition): If free bromine (Br₂) is present or generated in situ, it can add across the electron-rich double bond of methyl acrylate to yield the vicinal dibromide.[16] Free bromine can be present as an impurity in CBr₄ or can be generated from side reactions of the brominating agent itself.

To prevent this, you must first prevent the formation of the methyl acrylate precursor by following the recommendations in A2.

Dibromination_Pathway SM Methyl 3-hydroxypropanoate Acrylate Methyl Acrylate SM->Acrylate E2 Elimination Dibromo Methyl 2,3-dibromopropanoate Acrylate->Dibromo + Br₂ (Electrophilic Addition)

Caption: Formation pathway of the dibrominated side product.

Q4: My product purification is difficult due to a persistent, greasy solid (Appel reaction) or a highly polar impurity (PBr₃ reaction). How do I remove these?

A4: These are the spent phosphorus reagents, a common drawback of these reactions.

  • Appel Reaction: The main byproduct is triphenylphosphine oxide (Ph₃P=O). While it has low solubility in nonpolar solvents like hexanes or ether, it can be challenging to separate completely from products of moderate polarity.

    • Solution: After the reaction, concentrate the mixture, then triturate thoroughly with a solvent in which Ph₃P=O is poorly soluble (e.g., a cold mixture of ether and hexanes). The Ph₃P=O should precipitate and can be removed by filtration.[17] For complete removal, column chromatography is often necessary.

  • PBr₃ Reaction: The byproduct is phosphorous acid (H₃PO₃) and related phosphite esters.[5][11] These are highly polar and water-soluble.

    • Solution: A standard aqueous workup is effective. Quench the reaction mixture carefully with ice-cold water or a saturated sodium bicarbonate solution. Extract your product into an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer several times with water and finally with brine to remove the phosphorus-containing impurities.

Issue / ImpurityLikely Cause(s)Preventative & Remedial Actions
Low Yield Incomplete reaction, moisture, thermal degradationUse anhydrous conditions, ensure 1.1-1.3 eq. of reagent, maintain low temperature (0 °C to RT), monitor by TLC/GC.
Methyl Acrylate E2 EliminationKeep temperature low, avoid strong bases, consider using the Appel reaction.
Methyl 2,3-dibromopropanoate Elimination followed by bromine additionSuppress the initial elimination reaction (see above).
Phosphorus Byproducts Spent reagent (Ph₃P=O or H₃PO₃)For Ph₃P=O: Triturate with ether/hexanes, filter, or use chromatography. For H₃PO₃: Perform an aqueous workup.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which bromination method is the best choice for this specific substrate?

A1: The "best" method depends on scale, available resources, and sensitivity of the substrate. For methyl 3-hydroxypropanoate, a primary alcohol not prone to rearrangement, all three methods are viable. However, the Appel reaction is often favored for its mild and neutral conditions, which inherently minimize the risk of elimination.[10][14][18]

MethodReagentsAdvantagesDisadvantages
PBr₃ PBr₃High reactivity, good for 1°/2° alcohols.[4][7]Reacts violently with water, corrosive, can generate HBr, requires aqueous workup.[7][11]
SOBr₂ SOBr₂Gaseous byproducts (SO₂, HBr) can drive reaction to completion.Highly reactive and corrosive, cannot be used with pyridine.[4][19]
Appel Reaction PPh₃, CBr₄Very mild, neutral conditions, high yields, good for sensitive substrates.[14][15][17]Produces stoichiometric Ph₃P=O which can complicate purification.[17] CBr₄ is toxic.

Q2: How critical is running the reaction under an inert atmosphere (e.g., Nitrogen or Argon)?

A2: It is highly recommended. While the primary reason is not to prevent oxidation, it is crucial for maintaining strictly anhydrous conditions. The brominating agents used are extremely sensitive to moisture.[5][11] An inert atmosphere prevents atmospheric water from entering the reaction, ensuring the reagent's efficacy and preventing the formation of HBr, which can catalyze side reactions.

Q3: How can I definitively identify the side products in my reaction mixture?

A3: A combination of analytical techniques is most effective:

  • ¹H NMR Spectroscopy: This is the most powerful tool. Methyl acrylate will show characteristic vinyl proton signals. Methyl 2,3-dibromopropanoate will have distinct signals for the two CH-Br protons. The relative integration of peaks will allow you to quantify the impurities relative to your desired product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of your mixture and provides a mass for each, allowing for confident identification of the expected product (m/z = 166/168 for C₄H₇BrO₂) and side products.

  • Infrared (IR) Spectroscopy: The presence of methyl acrylate can be confirmed by a C=C stretch around 1640 cm⁻¹, which would be absent in the starting material and the desired product.

Section 4: Recommended Protocol: Appel Reaction

This protocol is provided as a reliable starting point for the conversion of methyl 3-hydroxypropanoate to methyl 3-bromopropanoate under mild conditions that minimize elimination.

Materials:

  • Methyl 3-hydroxypropanoate (1.0 eq)

  • Triphenylphosphine (PPh₃, 1.2 eq)

  • Carbon tetrabromide (CBr₄, 1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Reagent Addition: Dissolve methyl 3-hydroxypropanoate (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Reaction Initiation: To the cooled, stirring solution, add a solution of carbon tetrabromide (1.2 eq) in a minimal amount of anhydrous DCM dropwise over 15-20 minutes. A mild exotherm and color change may be observed.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for 4-6 hours, or until TLC/GC analysis shows complete consumption of the starting material.

  • Workup & Purification: a. Concentrate the reaction mixture in vacuo. b. Add diethyl ether or a 1:1 mixture of diethyl ether/hexanes to the crude residue and stir vigorously for 15 minutes. The triphenylphosphine oxide byproduct should precipitate as a white solid. c. Filter the mixture through a pad of celite or silica gel, washing the solid with additional ether/hexanes. d. Combine the filtrates and concentrate in vacuo. The resulting crude oil is the desired methyl 3-bromopropanoate, which can be further purified by flash column chromatography if necessary.

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Methyl 2-bromo-3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of Methyl 2-bromo-3-hydroxypropanoate (CAS 7691-28-3).[1][2][3] This valuable bifunctional molecule serves as a key building block in the development of complex chemical entities. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability.

This guide is structured to provide direct, actionable solutions to common experimental hurdles. We will delve into the causality behind reaction parameters, troubleshoot frequent issues, and provide a robust, validated protocol to serve as a reliable starting point for your research.

Overview of Synthetic Strategies

The preparation of this compound typically proceeds via two primary routes, each with its own set of advantages and potential pitfalls. Understanding these pathways is crucial for effective troubleshooting.

  • Route A: Electrophilic Bromination of Methyl Acrylate: This is often the most direct and atom-economical approach. It involves the reaction of methyl acrylate with a bromine source in the presence of water to form a bromohydrin. The regioselectivity is governed by the formation of a bromonium ion intermediate, followed by the nucleophilic attack of water at the more substituted carbon, which is subsequently hydrolyzed. N-Bromosuccinimide (NBS) is a preferred reagent for this transformation as it is safer and easier to handle than elemental bromine.[4]

  • Route B: Fischer Esterification of 2-bromo-3-hydroxypropanoic acid: For researchers who have access to the parent carboxylic acid, a simple acid-catalyzed esterification with methanol provides a high-yield pathway to the desired product.[5][6] This method avoids handling unsaturated precursors and brominating agents directly but relies on the availability of the starting acid.

Below, we address the common issues encountered in these syntheses.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted to address specific problems you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired Product

  • Question: My reaction has resulted in a very low yield of this compound. The primary starting material appears to be unreacted or has formed a complex mixture. What are the likely causes?

  • Answer: Low yield is a multifaceted problem that can originate from reagent quality, reaction conditions, or workup procedures. Let's break down the potential causes based on the synthetic route.

    For Route A (from Methyl Acrylate using NBS):

    • Improper NBS Activation: N-Bromosuccinimide requires an acidic or aqueous environment to act as an effective electrophilic brominating agent for forming bromohydrins.[4][7] In neutral, anhydrous organic solvents, radical pathways may be favored, leading to undesired side-chain bromination if any allylic protons were present.

      • Solution: Ensure the reaction is performed in a solvent system containing water (e.g., 50% aqueous DMSO, THF, or acetone). The water acts as the nucleophile to open the bromonium ion ring.

    • Polymerization of Methyl Acrylate: Methyl acrylate is highly susceptible to radical polymerization, which can be initiated by light, heat, or impurities.[8]

      • Solution: Use methyl acrylate that contains an inhibitor like hydroquinone (MEHQ). If your starting material is inhibitor-free, store it cold, in the dark, and use it promptly. Running the reaction at a controlled, low temperature (e.g., 0 °C) is critical.

    • Incorrect Stoichiometry: Using a significant excess or deficit of the brominating agent can lead to either unreacted starting material or the formation of byproducts like Methyl 2,3-dibromopropionate.[9]

      • Solution: Use a slight excess (1.05-1.1 equivalents) of NBS to ensure full conversion of the methyl acrylate. Monitor the reaction by TLC or GC to avoid over-bromination.

    For Route B (Fischer Esterification):

    • Insufficient Catalyst: The esterification is an equilibrium-driven process and requires a strong acid catalyst (e.g., H₂SO₄, HBr) to proceed at a reasonable rate.[5][6]

      • Solution: Ensure a catalytic amount of a strong acid is present. A common loading is 1-5 mol%.

    • Presence of Water: As per Le Châtelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials, reducing the yield of the ester.

      • Solution: Use anhydrous methanol and dry glassware. While it may not be practical to remove the water formed during the reaction in a simple setup, using a large excess of methanol can help drive the equilibrium towards the product.[5]

Issue 2: Formation of Significant Byproducts

  • Question: My reaction produces the desired product, but it is contaminated with significant impurities that are difficult to separate. How can I identify and minimize them?

  • Answer: The structure of the primary byproduct is highly dependent on the reaction pathway.

Synthetic Route Common Byproduct Reason for Formation Recommended Solution
Route A (from Methyl Acrylate) Methyl 2,3-dibromopropionate[9]Occurs if the reaction is not performed in an aqueous solvent. The bromide anion (from NBS) outcompetes water as the nucleophile.Perform the reaction in a mixed solvent system with sufficient water (e.g., 50% aqueous THF). Add NBS portion-wise to maintain a low concentration of HBr.
Route A (from Methyl Acrylate) Poly(methyl acrylate)[8]Radical polymerization of the starting material.Maintain low reaction temperatures (0-5 °C). Ensure the starting material contains an inhibitor. Avoid exposure to UV light.
Route B (Esterification) Unreacted 2-bromo-3-hydroxypropanoic acidIncomplete reaction due to equilibrium limitations or insufficient reaction time.Increase the reaction time or temperature moderately (e.g., refluxing methanol). Use a larger excess of methanol to push the equilibrium forward.[5]

Issue 3: Difficulties During Workup and Purification

  • Question: I am struggling to isolate the pure product. The workup results in emulsions, and distillation leads to decomposition. What are the best practices for purification?

  • Answer: this compound's bifunctional nature (polar alcohol, less polar bromo-ester) can complicate purification.

    • Emulsion during Extraction: The hydroxyl group can act as a surfactant, leading to stable emulsions during aqueous workup.

      • Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times. Breaking the emulsion can be aided by the addition of brine (saturated aqueous NaCl), which increases the ionic strength of the aqueous phase.[10]

    • Product Loss in Aqueous Layer: The product has some water solubility.

      • Solution: Perform multiple extractions (at least 3x) with a suitable organic solvent like dichloromethane or ethyl acetate to ensure complete recovery from the aqueous layer.

    • Thermal Decomposition during Distillation: At atmospheric pressure, the boiling point is high enough to cause decomposition, likely via elimination of HBr or intermolecular condensation.

      • Solution: Purify the product by vacuum distillation.[8] This lowers the boiling point significantly, preventing thermal degradation. A short-path distillation apparatus is recommended to minimize the time the compound spends at elevated temperatures. Alternatively, for small-scale syntheses, silica gel chromatography is an effective purification method.[5][6]

Frequently Asked Questions (FAQs)

  • Q1: What is the best brominating agent for the synthesis from methyl acrylate?

    • A1: N-Bromosuccinimide (NBS) is highly recommended for laboratory-scale synthesis. It is a crystalline solid that is safer and easier to handle than liquid bromine. It generates bromine in situ under acidic conditions and minimizes the formation of polybrominated byproducts when used correctly in aqueous media.[4]

  • Q2: How can I effectively monitor the reaction progress?

    • A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a moderately polar mobile phase, such as 30% ethyl acetate in hexanes. The starting material (methyl acrylate) is non-polar, while the product (this compound) is significantly more polar due to the hydroxyl group. Staining with potassium permanganate is effective for visualizing the product, which will appear as a yellow spot on a purple background.

  • Q3: My final product is a pale yellow liquid. Is this normal?

    • A3: A colorless to light yellow liquid is the expected appearance.[5][6] A darker yellow or brown color may indicate impurities, possibly from decomposition during purification or residual bromine. If the color is a concern, it can sometimes be removed by passing the product through a short plug of silica gel or by treating the organic solution with a small amount of sodium thiosulfate during workup to quench any remaining bromine.

  • Q4: What are the recommended storage conditions for this compound?

    • A4: The compound should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8 °C) to prevent slow decomposition over time.[5]

Visualized Workflows and Mechanisms

Reaction Scheme: Bromohydrin Formation```dot

digraph "Reaction_Scheme" { graph [fontname="Arial", label="Figure 1: Synthesis via Bromohydrin Formation", labelloc=b, fontsize=12]; node [shape=none, fontname="Arial"]; rankdir=LR;

MA [label="Methyl Acrylate"]; NBS [label="NBS, H₂O"]; Product [label="this compound"];

MA -> Product [label="", headlabel=""];

edge [style=invis]; MA -> NBS [label=""]; NBS -> Product [label=""]; }

Caption: From reaction setup to pure product characterization.

Validated Experimental Protocol

This protocol is adapted from a reliable, high-yielding esterification method. [5][6] Objective: To synthesize this compound from 2-bromo-3-hydroxypropionic acid.

Materials:

  • 2-bromo-3-hydroxypropionic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (approx. 15-20 eq)

  • Hydrobromic acid (HBr), 48% aqueous solution (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-3-hydroxypropionic acid (e.g., 6.0 g, 35.5 mmol) in anhydrous methanol (50 mL, 1.2 mol).

  • Catalyst Addition: Add a catalytic amount of 48% aqueous HBr (e.g., 0.2 mL).

  • Reaction: Heat the mixture to 50-65 °C and allow it to react for 18-24 hours. The progress can be monitored by TLC by taking a small aliquot, neutralizing it, and spotting against the starting acid.

  • Solvent Removal: After the reaction is complete (as indicated by the consumption of the starting acid), cool the mixture to room temperature. Remove the excess methanol using a rotary evaporator.

  • Workup - Extraction: To the resulting liquid residue, add dichloromethane (100 mL). Transfer the solution to a separatory funnel.

  • Workup - Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize the acid catalyst, and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The product is often of high purity at this stage. For exacting applications, it can be further purified by silica gel chromatography.

    • Eluent system: Dichloromethane/diethyl ether (90/10 v/v).

    • The product typically has an Rf value of approximately 0.31 in this system. [5][6]9. Characterization: The final product should be a clear to light yellow liquid. An expected yield is typically high, around 85-90%. [5][6] * ¹H NMR (CDCl₃): δ 4.35 (t, 1H, CHBr), 4.00 (m, 2H, CH₂OH), 3.81 (s, 3H, OCH₃), 2.70 (br s, 1H, OH). [5][6] * ¹³C NMR (CDCl₃): δ 169.7 (C=O), 63.8 (CH₂OH), 53.5 (OCH₃), 44.2 (CBr). [5][6]

References

Technical Support Center: Synthesis of Methyl 2-bromo-3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-bromo-3-hydroxypropanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable synthetic intermediate. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategy effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions and foundational knowledge for the synthesis of this compound.

Q1: What are the primary synthetic routes to this compound?

A1: The most common and direct laboratory-scale synthesis involves the acid-catalyzed esterification of 2-bromo-3-hydroxypropionic acid with methanol.[1][2] An alternative conceptual approach, though less commonly documented for this specific molecule, would be the α-bromination of a precursor ester, methyl 3-hydroxypropanoate. This would likely involve reagents such as N-Bromosuccinimide (NBS) under acid catalysis or the more classical, yet harsh, Hell-Volhard-Zelinsky (HVZ) reaction on the parent carboxylic acid, followed by esterification.[3][4][5] Given the directness and reported high yield, the esterification of the bromo-acid is the recommended starting point.

Q2: What analytical methods are recommended for product characterization and purity assessment?

A2: A combination of techniques is essential for unambiguous characterization and purity verification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the molecular structure. Key signals in ¹H NMR include the methyl ester singlet (~3.8 ppm), the methylene protons adjacent to the hydroxyl group (~4.0 ppm), and the methine proton at the α-position (~4.3 ppm).[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing purity, identifying volatile impurities, and confirming the molecular weight of the product.[6][7]

  • Thin-Layer Chromatography (TLC): TLC is indispensable for real-time reaction monitoring and for determining the optimal solvent system for column chromatography.

Q3: What are the primary safety considerations for this synthesis?

A3: Researchers must conduct a thorough risk assessment before beginning. Key hazards include:

  • Reagents: Hydrogen bromide (HBr) is corrosive and toxic. Brominating agents like elemental bromine are highly toxic, corrosive, and volatile. N-Bromosuccinimide (NBS) is an irritant.[8] All organic solvents are flammable and should be handled in a fume hood.

  • Product: this compound is classified as a skin, eye, and respiratory irritant.[8][9]

  • Procedure: All operations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

Troubleshooting Guide: Improving Synthetic Yield

This section is structured in a question-and-answer format to address specific experimental issues that can lead to diminished yields.

Q1: My isolated yield is significantly lower than the reported 85-90%. What are the most likely causes?

A1: Low yield is a common issue that can typically be traced to one of three areas: reagent integrity, reaction conditions, or workup/purification losses.

  • Reagent Purity and Handling:

    • Moisture: The presence of water is detrimental. It can hydrolyze the ester product back to the carboxylic acid, especially under acidic conditions. Ensure all glassware is oven-dried, and use anhydrous grade methanol and solvents.[10]

    • Starting Material Quality: If starting with 2-bromo-3-hydroxypropionic acid, ensure it is of high purity. Impurities can lead to complex side-product formation.

  • Sub-optimal Reaction Conditions:

    • Temperature: For the esterification of 2-bromo-3-hydroxypropionic acid, the reaction temperature should be carefully controlled within the 50-65 °C range.[1][2] Temperatures that are too high can lead to thermal degradation and the formation of colored byproducts, while temperatures that are too low will result in an incomplete reaction.

    • Reaction Time: This reaction requires a significant amount of time to reach equilibrium (e.g., ~21 hours).[1][2] It is critical to monitor the reaction's progress by TLC. Stopping the reaction prematurely is a common cause of low conversion and, therefore, low yield.

  • Inefficient Workup and Purification:

    • Incomplete Extraction: The product has some water solubility due to the hydroxyl group. During the aqueous workup, ensure you perform multiple extractions (e.g., 3x with dichloromethane) to maximize recovery from the aqueous phase.

    • Acid Removal: The acid catalyst (e.g., HBr) must be completely neutralized during the workup, typically with a sodium bicarbonate solution.[1][2] Residual acid can catalyze product degradation during solvent removal via rotary evaporation.[11]

Q2: My final product is a dark or brown-colored oil, not the reported clear to light-yellow liquid. What causes this discoloration?

A2: Discoloration is almost always a sign of impurity formation, typically from degradation or side reactions.

  • Thermal Degradation: Overheating the reaction mixture or distilling the product at too high a temperature can cause decomposition.[7] If purification by distillation is attempted, it must be performed under high vacuum to lower the boiling point.

  • Side Reactions: If attempting a bromination route (e.g., with NBS), impure reagents can lead to colored byproducts. For instance, commercial NBS can degrade over time, turning yellow/brown from the formation of Br₂, which can cause unwanted side reactions.[12]

  • Residual Acid: As mentioned, residual acid catalyst can cause the product to degrade upon heating during solvent evaporation, leading to discoloration. Ensure the neutralization step is thorough.

Q3: I observe multiple spots on my TLC analysis of the crude reaction mixture. What are the common side products?

A3: The identity of side products depends on the synthetic route, but common possibilities include:

  • Unreacted Starting Material: The most common "side product." This indicates an incomplete reaction. Optimize reaction time, temperature, or catalyst loading.

  • Hydrolysis Product (2-bromo-3-hydroxypropionic acid): If water is present in the reaction or during workup, the ester can be hydrolyzed back to the starting carboxylic acid.

  • Elimination Products: Under basic conditions or at high temperatures, HBr could be eliminated to form methyl 2-hydroxyacrylate or related unsaturated species.

  • Polymeric Material: If using a precursor like methyl acrylate, polymerization is a significant risk.[10][11] While not a direct side product of the recommended esterification, it's a critical consideration if exploring alternative routes.

Optimized Experimental Protocol

This protocol is based on a reliable, high-yield reported procedure for the esterification of 2-bromo-3-hydroxypropionic acid.[1][2]

Objective: To synthesize this compound with a target yield of >85%.

ParameterRecommended ValueRationale
Reactants 2-bromo-3-hydroxypropionic acid, MethanolDirect and high-yielding route.[1][2]
Catalyst HBr (48% aq. solution)Effective acid catalyst for Fischer esterification.
Solvent Methanol (used in excess)Serves as both reactant and solvent, driving the reaction equilibrium forward.
Temperature 50-65 °CBalances reaction rate against thermal degradation.[1][2]
Reaction Time ~21 hoursEnsures the reaction proceeds to completion. Monitor with TLC.
Workup NaHCO₃ wash, Brine washNeutralizes acid catalyst and aids in removal of water.[1][2]
Purification Silica Gel ChromatographyProven to effectively separate the product from non-polar and polar impurities.[1][2]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromo-3-hydroxypropionic acid (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of acid).

  • Catalyst Addition: Add a catalytic amount of 48% aqueous HBr (approx. 0.01 eq).

  • Reaction: Heat the mixture to 50-65 °C and allow it to react for approximately 21 hours. Monitor the consumption of the starting material by TLC.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Workup - Extraction: Dissolve the resulting residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with a dilute aqueous NaHCO₃ solution (2x) and a saturated aqueous NaCl (brine) solution (2x).[1][2]

  • Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude product as a light-yellow oil.

  • Purification: Purify the crude oil using silica gel column chromatography. A typical eluent system is a mixture of dichloromethane and diethyl ether (e.g., 90:10 v/v).[1][2] Combine the fractions containing the pure product (identified by TLC) and remove the eluent under reduced pressure to obtain the final product.

Visualized Workflows and Logic

Diagram 1: Experimental Workflow This diagram outlines the step-by-step process for the recommended synthesis and purification.

G cluster_reaction Reaction Phase cluster_workup Workup & Extraction cluster_purification Purification A 1. Dissolve Acid in Methanol B 2. Add HBr Catalyst A->B C 3. Heat at 50-65°C for ~21h B->C D 4. Remove Excess Methanol (Rotovap) C->D E 5. Dissolve in DCM D->E F 6. Wash with NaHCO3 & Brine E->F G 7. Dry (Na2SO4) & Filter F->G H 8. Concentrate Crude Oil G->H I 9. Silica Gel Chromatography H->I J 10. Collect & Concentrate Pure Fractions I->J K K J->K Final Product: This compound

Caption: Workflow for Synthesis and Purification.

Diagram 2: Troubleshooting Decision Tree for Low Yield This diagram provides a logical path for diagnosing the cause of low product yield.

G cluster_check Initial Checks cluster_solution Corrective Actions Start Low Yield Observed TLC TLC shows unreacted SM? Start->TLC Workup High loss during aqueous workup? TLC->Workup No Time Increase Reaction Time or Temperature TLC->Time Yes Extract Perform More Extractions (3x DCM) Workup->Extract Yes Purity Verify Reagent Purity & Anhydrous Conditions Workup->Purity No End End Time->End Re-run Experiment Extract->End Purify Optimize Purification (e.g., Column Loading) Purity->Purify Purify->End

Caption: Troubleshooting Logic for Low Yield Issues.

References

Removal of unreacted starting materials from Methyl 2-bromo-3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Methyl 2-bromo-3-hydroxypropanoate. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile building block. Here, we address common challenges encountered during the post-reaction workup, focusing on the effective removal of unreacted starting materials to achieve high product purity. Our approach is rooted in fundamental chemical principles to not only provide solutions but also to explain the causality behind each procedural step.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have after the synthesis of this compound.

Q1: What are the primary unreacted starting materials and byproducts I need to remove from my crude product?

A1: Following a typical synthesis, such as the acid-catalyzed esterification of 2-bromo-3-hydroxypropionic acid with methanol, your crude product will likely contain three main impurities:

  • Unreacted 2-bromo-3-hydroxypropionic acid: The starting carboxylic acid.

  • Excess Methanol: The alcohol used for esterification, typically used in excess to drive the reaction equilibrium.[1]

  • Acid Catalyst: Strong acids like hydrobromic acid (HBr) or sulfuric acid (H₂SO₄) that were used to catalyze the reaction.

Q2: My crude reaction mixture has a low pH. What is the most effective way to neutralize it without degrading my ester product?

A2: The low pH is due to the unreacted 2-bromo-3-hydroxypropionic acid and the strong acid catalyst. The standard and most effective method is to perform a liquid-liquid extraction with a mild aqueous base. A saturated or dilute solution of sodium bicarbonate (NaHCO₃) is ideal.[2][3]

  • The Chemistry: Sodium bicarbonate is a weak base that will readily deprotonate the acidic carboxylic acid and the strong acid catalyst, converting them into their respective water-soluble salts. These salts then partition into the aqueous layer, leaving your desired ester in the organic phase. This method is gentle enough to avoid significant hydrolysis of the ester product.[3][4]

Q3: I performed a basic wash, but my NMR spectrum still shows a broad peak characteristic of a carboxylic acid. What went wrong?

A3: This indicates incomplete neutralization and removal of the starting acid. The likely causes are:

  • Insufficient Bicarbonate: You may not have used enough sodium bicarbonate solution to neutralize all the acid present. The wash should be repeated until you no longer observe gas (CO₂) evolution, which signals the completion of the acid-base reaction.

  • Poor Extraction Efficiency: A single wash may not be sufficient. It is best practice to perform at least two or three washes with the bicarbonate solution to ensure complete removal.[2]

Q4: During the liquid-liquid extraction, a persistent emulsion has formed between the organic and aqueous layers. How can I resolve this?

A4: Emulsion formation is a common issue, particularly when the reaction mixture contains residual polar solvents or when agitated too vigorously.[5] Here are several effective techniques to break an emulsion:

  • Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel.[5][6] This increases the ionic strength of the aqueous phase, which decreases the mutual solubility of the organic and aqueous layers and helps them separate.[5]

  • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gravity can often resolve the emulsion over time.

  • Filtration: For stubborn emulsions, you can filter the entire mixture through a pad of Celite® or glass wool.

  • Centrifugation: If the volume is small enough, transferring the mixture to centrifuge tubes and spinning them can provide a sharp separation of the layers.[5]

Q5: How do I decide which purification technique—extraction, distillation, or chromatography—is best for my needs?

A5: The optimal technique depends on your desired purity, scale, and the nature of the remaining impurities.

TechniquePrimary UseAdvantagesDisadvantages
Liquid-Liquid Extraction Bulk removal of acidic and water-soluble impurities.Fast, scalable, and efficient for initial cleanup.May not remove structurally similar, non-acidic impurities. Emulsion formation is possible.
Vacuum Distillation Separation of the final product from non-volatile or very high-boiling impurities.Excellent for achieving high purity on a large scale.[1]Requires specialized equipment. The product can degrade if overheated.[6]
Silica Gel Chromatography Highest purity applications; removal of closely related, non-acidic impurities.Provides the highest level of purity by separating compounds based on polarity.[2][7]Can be slow, requires significant solvent, and may result in some product loss on the column.

Section 2: Troubleshooting and Optimization

This section provides a structured approach to solving common problems encountered during the purification process.

Workflow for Post-Synthesis Purification

The following diagram illustrates a standard workflow for purifying this compound after the reaction is complete.

G cluster_0 Reaction Workup cluster_1 Liquid-Liquid Extraction cluster_2 Final Purification A 1. Crude Reaction Mixture B 2. Remove Excess Methanol (Rotary Evaporation) A->B C 3. Dissolve Residue (e.g., Dichloromethane) B->C D 4. Wash with aq. NaHCO₃ (Removes Acid) C->D E 5. Wash with Brine (Removes Water-Solubles) D->E F 6. Dry Organic Layer (e.g., Na₂SO₄) E->F G 7. Evaporate Solvent F->G H 8. Assess Purity (TLC/NMR) G->H J Further Purification? (Distillation/Chromatography) H->J I Purified Product J->I Purity OK J->I Purity Not OK

Caption: Standard purification workflow for this compound.

Problem: My final product is a yellow or brown color, not the expected colorless to light yellow liquid.

  • Possible Cause 1: Thermal Degradation. this compound can decompose at high temperatures. If you used distillation for purification, the temperature may have been too high.

    • Solution: Use vacuum distillation to lower the boiling point of the product, thereby reducing the risk of thermal degradation.[6] Ensure the heating mantle is not set excessively high.

  • Possible Cause 2: Residual Acidic Impurities. Lingering acidic impurities can catalyze decomposition or polymerization reactions upon heating.

    • Solution: Ensure the neutralization step with sodium bicarbonate was complete. Test the pH of the final aqueous wash to confirm it is neutral or slightly basic.

Problem: My yield is significantly lower than expected.

  • Possible Cause 1: Incomplete Extraction. Due to the hydroxyl group, the product has some water solubility. Significant amounts can be lost to the aqueous layers during washing.

    • Solution: Perform a back-extraction. After separating the initial organic layer, wash the combined aqueous layers with a fresh portion of the organic solvent (e.g., dichloromethane) to recover any dissolved product.

  • Possible Cause 2: Product Loss During Solvent Removal.

    • Solution: When using a rotary evaporator, be careful not to apply excessive heat or vacuum, which could cause the product to co-evaporate with the solvent. Use a moderate water bath temperature (30-40 °C).

Section 3: Detailed Experimental Protocols

Protocol 1: Standard Purification by Liquid-Liquid Extraction

This protocol is designed for the efficient removal of acidic starting materials and catalysts.

  • Concentration: After the reaction is complete, remove the excess methanol from the crude reaction mixture using a rotary evaporator.

  • Dissolution: Transfer the resulting residue to a separatory funnel and dissolve it in an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude product).

  • Neutralization Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and gently invert it, frequently venting to release the CO₂ gas produced. Continue mixing until gas evolution ceases. Allow the layers to separate and drain the lower aqueous layer.

  • Repeat Neutralization: Repeat the NaHCO₃ wash one more time to ensure all acidic components are removed.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This removes residual water and helps break any emulsions.[2]

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Final Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the purified this compound.

Protocol 2: High-Purity Purification by Silica Gel Chromatography

Use this method if trace impurities remain after extraction or if the highest possible purity is required.

  • Sample Preparation: Dissolve the crude product (post-extraction) in a minimal amount of the chromatography eluent.

  • Column Packing: Prepare a silica gel column using a slurry packing method with the chosen eluent system. A common system is a mixture of dichloromethane and diethyl ether (e.g., 90:10 v/v).[2][7]

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the solvent mixture, collecting fractions in separate test tubes.

  • Monitoring: Monitor the separation using Thin-Layer Chromatography (TLC). The less polar product will elute before the more polar starting acid. An example Rf value for the product in a 90:10 DCM/ether system is approximately 0.31.[2][7]

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the highly purified product.

Section 4: Analytical Confirmation

Confirming the removal of starting materials is crucial. ¹H NMR spectroscopy is the most powerful tool for this assessment.

¹H NMR Data for Purity Assessment (Solvent: CDCl₃)
CompoundKey ¹H NMR Signal (δ, ppm)MultiplicityAssignmentNotes
This compound (Product) ~4.35TripletCHBrCharacteristic signal for the proton on the bromine-bearing carbon.[2][7]
~4.00MultipletCH₂OHProtons adjacent to the hydroxyl group.[2][7]
~3.81SingletOCH₃Methyl ester protons.[2][7]
~2.70Broad SingletOHHydroxyl proton, position and shape can vary.[2][7]
2-bromo-3-hydroxypropionic acid (Impurity) 10-12Very Broad SingletCOOHThe definitive signal for a carboxylic acid impurity. Its absence is a key indicator of purity.
Methanol (Impurity) ~3.49SingletCH₃A sharp singlet. Its absence indicates complete removal during evaporation.

References

Technical Support Center: Minimizing Racemization in Chiral Bromoester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development focused on the stereoselective synthesis of chiral bromoesters. The introduction of a bromine atom while preserving a pre-existing stereocenter is a critical transformation in the synthesis of many pharmaceutical intermediates. However, this step is often plagued by the loss of stereochemical integrity through racemization. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve high enantiomeric excess in your products.

Troubleshooting Guide: Preserving Stereochemical Integrity

This section addresses specific experimental issues that can lead to racemization and offers targeted solutions grounded in mechanistic principles.

Problem 1: Significant loss of enantiomeric excess (ee) is observed in the final bromoester.

You have performed a bromination reaction on a chiral starting material, but analysis of the purified product by chiral HPLC or NMR reveals a substantial drop in enantiomeric purity.

Possible Causes & Actionable Solutions:

  • Dominance of an SN1-type Mechanism: For secondary and tertiary alcohols, reaction conditions that favor the formation of a planar carbocation intermediate will inevitably lead to racemization, as the incoming bromide nucleophile can attack from either face with near-equal probability.[1]

    • Solution: Employ reaction conditions that strongly favor a bimolecular nucleophilic substitution (SN2) mechanism. The Appel reaction , which utilizes a combination of triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS), is a robust method for converting chiral alcohols to alkyl bromides with inversion of configuration.[2][3][4][5] This reaction proceeds through an alkoxyphosphonium intermediate, which is then displaced by the bromide ion in a classic SN2 fashion.[2][5]

  • Inappropriate Choice of Brominating Agent: Reagents like hydrobromic acid (HBr) can promote SN1 pathways, especially at elevated temperatures. Phosphorus tribromide (PBr₃) is generally effective for primary and secondary alcohols via an SN2 mechanism, but can sometimes lead to side reactions.[6][7][8][9]

    • Solution: For most sensitive substrates, the PPh₃/CBr₄ or PPh₃/NBS systems are preferred as they operate under neutral conditions.[2][10] PBr₃ can be a good choice, but the reaction should be run at low temperatures and monitored carefully for byproducts.[7][8]

  • Elevated Reaction Temperature: Higher temperatures can provide sufficient energy to overcome the barrier to SN1 pathways or promote competing elimination reactions.[11]

    • Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Starting at 0 °C and allowing the reaction to slowly warm to room temperature is a common strategy. For highly sensitive substrates, temperatures of -20 °C or even -78 °C may be necessary.[11]

  • Presence of Acidic or Basic Impurities: If the stereocenter is alpha to a carbonyl group (as in an α-bromoester), trace amounts of acid or base can catalyze enolization. The resulting planar enol or enolate intermediate will lead to racemization upon reprotonation or reaction.[12][13]

    • Solution: Ensure all reagents and solvents are pure and anhydrous.[14] Use freshly distilled solvents and recrystallized reagents where possible.[14] The addition of a non-nucleophilic, sterically hindered base, such as 2,6-lutidine or a proton sponge, can be beneficial to scavenge any in situ generated acid (e.g., HBr).

Problem 2: Inconsistent stereoselectivity between reaction batches.

A previously reliable protocol is now giving variable and lower enantiomeric excess.

Possible Causes & Actionable Solutions:

  • Reagent Purity and Degradation: The quality of reagents like triphenylphosphine and N-bromosuccinimide can vary between suppliers and batches. Old or improperly stored reagents can contain impurities that interfere with the desired reaction pathway.

    • Solution: Use high-purity reagents from a reliable source. It is good practice to recrystallize triphenylphosphine and NBS before use.[14] Ensure solvents are strictly anhydrous, as water can lead to unwanted side reactions.

  • Reaction Time and Monitoring: Allowing the reaction to proceed for too long after the starting material has been consumed can expose the chiral product to conditions that may slowly cause racemization.

    • Solution: Monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once the starting material is fully consumed, promptly quench the reaction and proceed with the work-up to isolate the product.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for converting a chiral alcohol to a bromoester with minimal racemization?

A1: The Appel reaction (using PPh₃ and CBr₄ or NBS) is widely regarded as one of the most reliable methods for this transformation, particularly for primary and secondary alcohols.[2][3][10] It proceeds under mild, neutral conditions and reliably results in the inversion of stereochemistry via an SN2 mechanism.[2][5]

Q2: How can I effectively monitor the enantiomeric excess (ee) during my reaction optimization?

A2: The most reliable method is to take small aliquots from the reaction mixture at various time points, immediately quench them (e.g., with a small amount of water or saturated sodium bicarbonate solution), and analyze the crude mixture by chiral High-Performance Liquid Chromatography (HPLC) . This will give you a precise measurement of the ee as the reaction progresses.

Q3: Are there modern catalytic methods that can achieve this transformation enantioselectively?

A3: Yes, the field of organocatalysis has provided powerful methods for the enantioselective α-bromination of carbonyl compounds.[15][16] These reactions use a small amount of a chiral amine catalyst to form a chiral enamine intermediate, which then reacts with a bromine source like NBS to deliver the bromine atom to one face of the molecule preferentially.[15][16][17] This approach is particularly useful for constructing a new stereocenter at the α-position.

Experimental Protocol: Stereospecific Bromination via the Appel Reaction

This protocol provides a general procedure for the conversion of a chiral secondary alcohol to the corresponding bromide with inversion of configuration.

Materials:

  • Chiral alcohol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Carbon tetrabromide (CBr₄) (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice-water bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chiral alcohol and anhydrous DCM.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add triphenylphosphine to the stirred solution.

  • Once the triphenylphosphine has dissolved, add carbon tetrabromide portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to remove the triphenylphosphine oxide byproduct.

Data & Visualizations

Table 1: Comparison of Common Bromination Methods
MethodReagentsMechanismStereochemical OutcomeCommon SubstratesKey Considerations
Appel Reaction PPh₃, CBr₄/NBSSN2InversionPrimary & Secondary AlcoholsMild conditions; byproduct removal.[2][3][5]
Phosphorus Tribromide PBr₃SN2InversionPrimary & Secondary AlcoholsCan cause rearrangements; corrosive.[6][7][8][9]
Hydrobromic Acid HBrSN1 / SN2Racemization/InversionAll alcohol typesProne to racemization, especially for 2°/3° alcohols.
Diagram 1: Mechanistic Pathways for Bromination

This diagram illustrates the critical difference between the stereoinvertive SN2 pathway and the racemizing SN1 pathway.

G cluster_sn2 SN2 Pathway (Stereoinversion) cluster_sn1 SN1 Pathway (Racemization) R_OH_SN2 R-Alcohol TS_SN2 [Br--C--O]‡ Backside Attack R_OH_SN2->TS_SN2 PPh3/CBr4 S_Br S-Bromide (Inverted) TS_SN2->S_Br R_OH_SN1 R-Alcohol Carbocation Planar Carbocation R_OH_SN1->Carbocation HBr, Heat Racemic R/S-Bromide (Racemic) Carbocation->Racemic Attack from both faces

References

Stability and storage conditions for Methyl 2-bromo-3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-bromo-3-hydroxypropanoate

A Guide to Stability, Storage, and Troubleshooting for Researchers

Welcome to the technical support guide for this compound (CAS 7691-28-3). As a Senior Application Scientist, my goal is to provide you with the practical, in-depth knowledge necessary to ensure the integrity of this reagent in your experiments. This guide is structured in a question-and-answer format to directly address the challenges and questions you may encounter.

Section 1: Fundamental Storage & Handling

This section covers the essential best practices for storing and handling the reagent upon receipt and during routine use.

Q1: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored under refrigeration at temperatures between 2°C and 8°C.[1] It is also recommended to store it under an inert atmosphere, such as argon or nitrogen.[1] The container should be tightly sealed to prevent moisture ingress and exposure to air.

Causality: The molecule possesses three reactive functional groups: a bromine atom alpha to a carbonyl, a hydroxyl group, and a methyl ester. Refrigeration is critical because it significantly slows down the kinetics of potential degradation reactions, such as hydrolysis and intramolecular cyclization. An inert atmosphere minimizes the risk of oxidation.

Parameter Recommended Condition Rationale
Temperature 2°C to 8°CMinimizes rates of thermal decomposition and other degradation reactions.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents potential oxidation and degradation from atmospheric components.[1]
Container Tightly Sealed, OpaquePrevents moisture absorption and potential light-induced degradation.[2]
Location Dry, Well-Ventilated AreaGeneral best practice for chemical storage to ensure safety.[2][3]
Q2: Is it necessary to store this compound under an inert atmosphere?

Yes, for long-term stability and to maintain high purity, storage under an inert gas like argon or nitrogen is strongly advised.[1]

Expertise & Experience: While the compound may appear stable for short periods in air, the α-bromo ester moiety can be susceptible to slow degradation pathways that are accelerated by oxygen or atmospheric moisture. The primary reason for using an inert atmosphere is to prevent moisture from initiating hydrolysis of the ester group into its corresponding carboxylic acid and methanol. This is particularly important if the reagent will be used in moisture-sensitive reactions.

Q3: What materials or chemical classes are incompatible with this compound?

Care should be taken to avoid contact with several classes of chemicals that can induce rapid degradation.

  • Strong Bases (e.g., NaOH, KOH, alkoxides): Bases can readily deprotonate the hydroxyl group, which can then act as an internal nucleophile, displacing the bromide to form a reactive epoxide (methyl glycidate). Bases will also catalyze the rapid hydrolysis of the ester.[4]

  • Strong Acids (e.g., H₂SO₄, HCl): Strong acids can catalyze the hydrolysis of the ester linkage, especially in the presence of water.[4]

  • Strong Oxidizing Agents: These should be avoided as a general precaution with organic molecules.[2]

  • Nucleophiles: Strong nucleophiles can displace the bromine atom via an SN2 reaction.

Section 2: Understanding Stability and Degradation

Proactive knowledge of a reagent's stability profile is key to preventing experimental failure.

Q4: How stable is this compound at room temperature?

The compound has limited stability at room temperature. While it may be shipped at ambient temperatures for short durations, it is not intended for long-term storage under these conditions.[5] Prolonged exposure to room temperature, especially in the presence of light and moisture, will lead to gradual degradation. For any storage period longer than a few hours, refrigeration is essential.

Q5: What are the common visual or physical signs of degradation?

A pure sample of this compound should be a colorless to light yellow liquid.[1] The most common sign of degradation is a significant color change to a deeper yellow or brown hue. This often indicates the formation of impurities or decomposition products. Another sign can be an increase in viscosity or the development of a sharp, acidic odor, which may suggest the release of hydrogen bromide (HBr) or hydrolysis to the carboxylic acid.

Q6: What are the most probable chemical degradation pathways?

Understanding the potential degradation pathways is crucial for troubleshooting. The structure of this compound makes it susceptible to two primary non-thermal degradation routes.

  • Base-Catalyzed Intramolecular Cyclization: In the presence of a base, the hydroxyl group is deprotonated. The resulting alkoxide is perfectly positioned for an intramolecular SN2 attack on the carbon bearing the bromine, leading to the formation of methyl glycidate (an epoxide) and a bromide salt.

  • Hydrolysis: The ester functional group can be hydrolyzed by water, a reaction catalyzed by either acid or base, to yield 2-bromo-3-hydroxypropanoic acid and methanol. This introduces a carboxylic acid impurity into your material.

DegradationPathways cluster_0 Pathway 1: Intramolecular Cyclization cluster_1 Pathway 2: Hydrolysis main This compound epoxide Methyl Glycidate (Epoxide Impurity) main->epoxide  Base (e.g., OH⁻)   acid 2-bromo-3-hydroxypropanoic Acid main->acid  H₂O / H⁺ or OH⁻   br_ion Bromide Ion methanol Methanol

Caption: Primary degradation pathways for this compound.

Section 3: Troubleshooting and Quality Control

This section provides actionable steps for assessing the quality of your reagent and making informed decisions.

Q7: My bottle of this compound has turned dark yellow. Can I still use it?

A significant color change is a strong indicator of decomposition. Using this material without purification is highly discouraged, as the impurities can lead to unpredictable reaction outcomes, lower yields, and difficult purification of your desired product. The colored impurities may act as inhibitors or catalysts in subsequent steps. It is recommended to either purify the material (e.g., by vacuum distillation, if appropriate) or procure a fresh batch.

Q8: How can I definitively check the purity of my sample?

The most reliable method for assessing purity and identifying degradation products is Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR is particularly effective.

Expertise & Experience: A pure sample will show characteristic peaks for the methoxy (–OCH₃), methylene (–CH₂OH), and methine (–CHBr) protons.[1][6] The appearance of new, significant peaks, particularly a broad peak in the 10-12 ppm range (indicative of a carboxylic acid from hydrolysis) or peaks corresponding to an epoxide, would confirm degradation. A change in the integration ratios of the known peaks also signals the presence of impurities.

Experimental Protocol: Purity Check by ¹H NMR

  • Sample Preparation: In a clean, dry NMR tube, dissolve 5-10 mg of your this compound sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard (Optional but Recommended): For quantitative analysis, add a known amount of a stable internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

  • Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral width covers a range from at least 0 to 13 ppm.

  • Analysis:

    • Integrate the characteristic peaks of the starting material. The expected chemical shifts are approximately: δ 4.35 (t, CHBr), 4.00 (m, CH₂OH), 3.81 (s, CH₃), and 2.70 (br s, OH).[1][6]

    • Carefully examine the baseline for new peaks. Compare the spectrum to a reference spectrum of a pure sample.

    • Calculate the purity based on the integration of the compound's peaks relative to the internal standard or to the identified impurity peaks.

Q9: I suspect my reaction is failing due to hydrolysis of the starting material. How can I quickly test for this?

A simple pH test can provide a quick, albeit non-quantitative, indication of hydrolysis.

  • Dissolve a small amount (a few milligrams) of the compound in a minimal amount of a neutral solvent like acetone or methanol.

  • Add a few drops of deionized water to this solution.

  • Test the solution with a strip of pH indicator paper.

  • If the compound has significantly hydrolyzed, the resulting 2-bromo-3-hydroxypropanoic acid will make the solution acidic, turning the pH paper red/orange (pH < 5). A pure, unhydrolyzed sample should result in a near-neutral pH.

Section 4: Safety Information

Q10: What are the primary safety hazards associated with this compound?

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[7]

  • Skin Irritation (H315): Causes skin irritation.[7]

  • Eye Irritation (H319): Causes serious eye irritation.[7]

  • Respiratory Irritation (H335): May cause respiratory irritation.[7]

Handling Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][8] Avoid breathing vapors or mist.[2][3]

References

Identifying byproducts in Methyl 2-bromo-3-hydroxypropanoate synthesis by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-bromo-3-hydroxypropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions (FAQs) regarding the identification of byproducts in this synthesis using NMR spectroscopy. Our goal is to equip you with the expertise to confidently interpret your results and optimize your reaction conditions.

Troubleshooting Guide: Interpreting Your ¹H NMR Spectrum

The synthesis of this compound, typically achieved through the bromohydrin formation from methyl acrylate, is a robust reaction. However, the formation of byproducts can complicate purification and impact yield. Your primary tool for identifying these impurities is ¹H NMR spectroscopy. This section will guide you through the common issues observed in the NMR spectrum of your crude product.

Question 1: My ¹H NMR spectrum shows more than the expected four signals for the product. What are these extra peaks?

This is the most common issue encountered and indicates the presence of byproducts or unreacted starting materials. Let's break down the likely culprits.

Core Concept: The Reaction Pathway and Potential Deviations

The desired reaction is the addition of bromine and a hydroxyl group across the double bond of methyl acrylate. This typically proceeds via a bromonium ion intermediate, which is then attacked by water.

DOT Script for Reaction Pathway

Reaction_Pathway Methyl Acrylate Methyl Acrylate Bromonium Ion Bromonium Ion Methyl Acrylate->Bromonium Ion  Br₂, H₂O Desired Product Desired Product Bromonium Ion->Desired Product  H₂O attack (major pathway) Dibromo Byproduct Dibromo Byproduct Bromonium Ion->Dibromo Byproduct  Br⁻ attack (side reaction)

Caption: Major and minor pathways in the synthesis.

Based on this mechanism, the primary impurities you will likely see are:

  • Unreacted Methyl Acrylate (Starting Material): Incomplete reaction is a common reason for extra peaks.

  • Methyl 2,3-dibromopropanoate (Dibromo Byproduct): If bromide ion (Br⁻) attacks the bromonium ion instead of water, this byproduct is formed. This is more likely in anhydrous conditions or high bromide concentrations.

Identifying Byproducts by Their Characteristic ¹H NMR Signals:

The following table summarizes the expected chemical shifts (in CDCl₃) for the desired product and the most common byproducts.

CompoundStructureSignal 1 (δ ppm)Signal 2 (δ ppm)Signal 3 (δ ppm)Signal 4 (δ ppm)
This compound (Product) Br-CH(CO₂CH₃)-CH₂OH~4.35 (t, 1H, CHBr)~4.00 (m, 2H, CH₂OH)3.81 (s, 3H, OCH₃)~2.70 (br s, 1H, OH)
Methyl Acrylate (Starting Material) CH₂=CH-CO₂CH₃~6.40 (dd, 1H, =CH₂)~6.13 (dd, 1H, =CH₂)~5.82 (dd, 1H, =CH)3.76 (s, 3H, OCH₃)
Methyl 2,3-dibromopropanoate (Dibromo Byproduct) Br-CH(CO₂CH₃)-CH₂Br~4.45 (dd, 1H, CHBr)~3.92 (dd, 1H, CH₂Br)3.84 (s, 3H, OCH₃)~3.70 (dd, 1H, CH₂Br)
Question 2: I see a complex multiplet around 4.4 ppm. How can I distinguish between my product and the dibromo byproduct?

This is an excellent and critical question. The methine proton (-CHBr) in both the desired product and the dibromo byproduct resonate in a similar region.

The Key Differentiator: The Adjacent Methylene Group

  • Desired Product (this compound): The -CHBr proton is coupled to the two protons of the -CH₂OH group. This typically results in a triplet (t) or a more complex multiplet if the hydroxyl proton coupling is not resolved.

  • Dibromo Byproduct (Methyl 2,3-dibromopropanoate): The -CHBr proton is coupled to the two diastereotopic protons of the -CH₂Br group. These protons are chemically non-equivalent, leading to a more complex splitting pattern, often a doublet of doublets (dd) .[1]

Experimental Protocol: Confirming the Structure

A simple experiment can help confirm the presence of the hydroxyl group and thus the desired product:

  • Acquire a standard ¹H NMR spectrum of your sample in CDCl₃.

  • Add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum.

  • Analyze the changes: The broad singlet corresponding to the -OH proton (~2.70 ppm) will disappear or significantly diminish due to proton exchange with deuterium. The multiplet for the -CH₂OH group may also simplify. This confirms the presence of the hydroxyl group, a key feature of your target molecule.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield low, and my NMR shows a significant amount of starting material?

A1: A high proportion of unreacted methyl acrylate can be due to several factors:

  • Insufficient Bromine Source: Ensure you are using the correct stoichiometry of your brominating agent (e.g., N-Bromosuccinimide).

  • Reaction Time: The reaction may not have gone to completion. Monitor the reaction by TLC to determine the optimal reaction time.

  • Temperature: While the reaction is often run at room temperature, very low temperatures can slow the reaction rate significantly.

Q2: My NMR spectrum is very clean, but my isolated yield is still low. What could be the issue?

A2: If your NMR of the crude product looks good, the loss of product is likely occurring during the workup and purification steps.

  • Aqueous Workup: this compound has some water solubility. Extensive washing with aqueous solutions can lead to loss of product into the aqueous layer. Minimize the volume and number of aqueous washes.

  • Distillation: The product can be sensitive to high temperatures. If you are purifying by distillation, ensure it is performed under high vacuum to keep the temperature low and prevent decomposition.

  • Silica Gel Chromatography: The hydroxyl group can cause the product to streak on silica gel. Consider deactivating the silica gel with a small amount of triethylamine in your eluent system.

Q3: Can I use other brominating agents besides NBS?

A3: Yes, elemental bromine (Br₂) in water can also be used.[1] However, NBS is often preferred as it is a solid and easier to handle than liquid bromine. The reaction with NBS in the presence of water generates the necessary hypobromous acid in situ.

DOT Script for Troubleshooting Workflow

Troubleshooting_Workflow Start Analyze Crude ¹H NMR Spectrum CheckSignals More than 4 main signals? Start->CheckSignals IdentifyByproducts Identify Byproducts: - Unreacted Starting Material - Dibromo Byproduct CheckSignals->IdentifyByproducts Yes CleanSpectrum Clean Spectrum, Low Yield CheckSignals->CleanSpectrum No OptimizeReaction Optimize Reaction: - Check Stoichiometry - Adjust Reaction Time/Temp IdentifyByproducts->OptimizeReaction Success Pure Product OptimizeReaction->Success ReviewWorkup Review Workup/Purification: - Minimize Aqueous Washes - Use High Vacuum for Distillation - Deactivate Silica Gel CleanSpectrum->ReviewWorkup ReviewWorkup->Success

Caption: A workflow for troubleshooting common issues.

References

Validation & Comparative

Analytical methods for determining the purity of Methyl 2-bromo-3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and complex organic synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Methyl 2-bromo-3-hydroxypropanoate, a key chiral building block, is no exception. Its purity directly influences the stereochemical outcome and impurity profile of active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of analytical methodologies for the robust determination of this compound purity, offering researchers, scientists, and drug development professionals a framework for selecting the most appropriate techniques for their specific needs.

The Criticality of Purity in this compound

This compound possesses two stereocenters, making the control of its chemical and stereoisomeric purity paramount. Impurities, whether they are residual starting materials, by-products, or enantiomeric/diastereomeric contaminants, can have profound consequences in a synthetic pathway, potentially leading to:

  • Altered Pharmacological Profiles: The presence of an undesired stereoisomer can result in a final API with reduced efficacy or, in worst-case scenarios, significant off-target toxicity.

  • Compromised Reaction Yields and Selectivity: Impurities can interfere with downstream reactions, leading to lower yields and the formation of new, difficult-to-remove impurities.

  • Regulatory Scrutiny: Regulatory bodies worldwide mandate rigorous characterization and control of all synthetic intermediates. A well-defined purity profile is a non-negotiable component of any drug submission.

This guide will navigate the primary analytical techniques for assessing the purity of this compound, grounded in the principles of scientific integrity and supported by established methodologies.

Comparative Analysis of Analytical Methods

The choice of an analytical method for purity determination is contingent on the specific question being asked. Are you quantifying the bulk purity against potential process-related impurities, identifying volatile contaminants, or resolving stereoisomers? The following table provides a comparative overview of the most pertinent analytical techniques.

Analytical Method Principle Sample Preparation Instrumentation Key Performance Metrics
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Dissolution in a suitable mobile phase.HPLC system with a suitable column (e.g., C18) and detector (e.g., UV, RI).Resolution (Rs): >1.5 for baseline separation of impurities. Sensitivity: High, suitable for trace analysis. Analysis Time: 15-45 minutes per sample.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Dissolution in a suitable mobile phase.HPLC system with a chiral column (e.g., polysaccharide-based) and a UV or other suitable detector.Resolution (Rs): Typically > 1.5 for baseline separation of enantiomers. Sensitivity: High, suitable for trace enantiomeric analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their interaction with a stationary phase, followed by mass-based detection.Direct injection if volatile, or derivatization to increase volatility.Gas chromatograph coupled to a mass spectrometer.Peak Purity: Assessed by mass spectral deconvolution. Sensitivity: Very high for volatile compounds. Identification: Confident identification based on mass spectra.
Quantitative Nuclear Magnetic Resonance (qNMR) The signal intensity of a nucleus is directly proportional to the number of nuclei in the sample.Dissolution in a deuterated solvent with a certified internal standard.High-field NMR spectrometer.Accuracy & Precision: High, often considered a primary method. Universality: No need for a specific reference standard of the analyte.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations, providing a "fingerprint" of functional groups.Neat sample (liquid) or prepared as a KBr pellet or thin film.FTIR spectrometer.Qualitative: Confirms the presence of key functional groups (e.g., C=O, O-H, C-Br). Not suitable for quantification of minor impurities.
Karl Fischer Titration Titrimetric method based on the quantitative reaction of water with an iodine-sulfur dioxide reagent.Dissolution of the sample in a suitable anhydrous solvent.Karl Fischer titrator.Accuracy & Specificity: High for water content determination.

In-Depth Methodological Discussion and Protocols

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its versatility and robustness.[1][2] For this compound, a reversed-phase HPLC method is generally suitable for separating the main component from less polar and more polar impurities.

Causality in Experimental Choices:

  • Stationary Phase: A C18 column is a good starting point due to its broad applicability for moderately polar organic molecules.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol allows for the elution of a wide range of impurities with varying polarities.

  • Detector: this compound lacks a strong chromophore, making UV detection at low wavelengths (e.g., 200-210 nm) a possibility, though sensitivity might be limited. A Refractive Index (RI) detector is a more universal alternative for non-chromophoric compounds but is not compatible with gradient elution. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are excellent choices for non-volatile, non-chromophoric analytes and are compatible with gradients.

Illustrative HPLC Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a suitable detector (e.g., ELSD or CAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile.

Trustworthiness: A system suitability test (SST) must be performed before sample analysis. This typically involves injecting a standard solution multiple times to ensure the system is operating correctly. Key SST parameters include retention time repeatability (%RSD < 1%), peak area repeatability (%RSD < 2%), and theoretical plates (>2000).

Chiral HPLC for Stereoisomeric Purity

For chiral molecules like this compound, determining the enantiomeric and diastereomeric purity is often more critical than assessing chemical purity.[3] Chiral HPLC, which employs a chiral stationary phase (CSP), is the gold standard for this application.

Causality in Experimental Choices:

  • Chiral Stationary Phase: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a broad range of chiral compounds and are a logical first choice for method development.

  • Mobile Phase: Normal-phase chromatography (e.g., using hexane and isopropanol) often provides better chiral recognition on polysaccharide-based CSPs.

Illustrative Chiral HPLC Protocol:

  • Instrumentation: HPLC system with a binary pump, autosampler, column oven, and a UV detector.

  • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size (or equivalent polysaccharide-based chiral column).

  • Mobile Phase: Hexane:Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

Trustworthiness: The method's ability to separate all four potential stereoisomers should be demonstrated. A resolution of >1.5 between adjacent peaks is required for accurate quantification. The limit of quantification (LOQ) for the undesired stereoisomers should also be established.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is an exceptionally powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[4][5] It is particularly well-suited for identifying residual solvents, volatile starting materials, and certain degradation products.

Causality in Experimental Choices:

  • Volatility: this compound has a boiling point that may allow for direct GC analysis, but the presence of the hydroxyl group can lead to peak tailing. Derivatization (e.g., silylation) of the hydroxyl group can improve chromatographic performance.

  • Column Selection: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a versatile choice for separating a range of potential impurities.

  • Detection: Mass spectrometry provides definitive identification of separated components by comparing their mass spectra to library databases (e.g., NIST).

Illustrative GC-MS Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 min at 250 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • MS Transfer Line Temperature: 280 °C.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane). For derivatization, treat the sample with a silylating agent (e.g., BSTFA with 1% TMCS) according to standard procedures.

Trustworthiness: A blank solvent injection should be performed to ensure the absence of system contaminants. The mass spectrometer should be tuned according to the manufacturer's recommendations to ensure accurate mass assignment.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

qNMR is a primary analytical technique that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[6][7][8][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Causality in Experimental Choices:

  • Internal Standard: A certified internal standard is co-dissolved with the sample. The standard should be stable, non-reactive with the sample, have a simple spectrum with at least one signal that is well-resolved from the analyte signals, and be accurately weighed. For this compound, a good choice would be maleic acid or 1,4-dinitrobenzene.

  • NMR Parameters: To ensure accurate quantification, a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is crucial. A 90° pulse angle should be accurately calibrated.

Illustrative qNMR Protocol:

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) and dissolve completely.

  • Acquisition Parameters:

    • Pulse Program: A standard 1D proton experiment.

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 30 s.

    • Number of Scans: 8 or 16 (to achieve adequate signal-to-noise).

  • Data Processing:

    • Apply a small line broadening (e.g., 0.3 Hz).

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Trustworthiness: The choice of the internal standard and the validation of its purity are critical. The NMR parameters, especially the relaxation delay, must be optimized to ensure complete relaxation of all relevant nuclei.

Visualizing the Analytical Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect Detection (e.g., ELSD) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Method_Selection start Purity Analysis of this compound q1 Determine Absolute Purity? start->q1 q2 Assess Volatile Impurities? q1->q2 No ans_qnmr qNMR q1->ans_qnmr Yes q3 Determine Stereoisomeric Purity? q2->q3 No ans_gcms GC-MS q2->ans_gcms Yes q4 General Purity & Non-Volatile Impurities? q3->q4 No ans_chiral_hplc Chiral HPLC q3->ans_chiral_hplc Yes q5 Determine Water Content? q4->q5 No ans_hplc HPLC (RP) q4->ans_hplc Yes q5->start No/Other ans_kf Karl Fischer Titration q5->ans_kf Yes

The Imperative of Method Validation

Regardless of the chosen analytical technique, the method must be validated for its intended purpose to ensure the reliability and integrity of the generated data.[10][11][12][13][14] The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for analytical method validation. Key validation parameters that must be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

A thoroughly validated analytical method provides the confidence that the reported purity value is accurate and reliable, a critical requirement for regulatory submissions and for making informed decisions in the drug development process.

Conclusion

The determination of the purity of this compound is a multifaceted task that requires a thoughtful selection of analytical techniques. While HPLC and GC-MS are indispensable tools for impurity profiling and the identification of volatile components, qNMR offers a powerful approach for absolute purity determination. For a chiral molecule of this nature, chiral HPLC is non-negotiable for assessing stereoisomeric purity. A comprehensive purity assessment will often involve the strategic application of multiple analytical techniques, each providing a unique and complementary piece of the puzzle. Ultimately, the implementation of well-validated analytical methods is fundamental to ensuring the quality and safety of the final pharmaceutical product.

References

A Comparative Guide to Chiral HPLC Analysis of Methyl 2-bromo-3-hydroxypropanoate for Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of chiral molecules, particularly in the pharmaceutical and fine chemical industries, the accurate determination of enantiomeric excess (ee) is a critical quality attribute. Methyl 2-bromo-3-hydroxypropanoate, a versatile chiral building block, is no exception. Its stereochemical purity can significantly influence the efficacy and safety of the final active pharmaceutical ingredient. This guide provides an in-depth, objective comparison of analytical methodologies for determining the enantiomeric excess of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will delve into the technical nuances of method development, compare its performance with alternative techniques, and provide actionable, data-supported protocols to empower researchers in their analytical endeavors.

The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC has established itself as the benchmark for the enantioselective analysis of a vast array of chiral compounds.[1] Its wide applicability, robustness, and high-resolution capabilities make it an indispensable tool in both research and quality control environments. The fundamental principle of chiral HPLC lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.[2]

The Critical Choice: The Chiral Stationary Phase (CSP)

The heart of any successful chiral separation is the selection of an appropriate CSP. For a molecule like this compound, which contains hydroxyl and ester functional groups, polysaccharide-based CSPs are an excellent starting point due to their broad enantiorecognition capabilities.[3] Columns such as those with cellulose or amylose derivatives coated or immobilized on a silica support often provide the necessary selectivity. The choice between different polysaccharide-based columns, for instance, amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate), is often empirical and requires screening.

Experimental Protocol: Chiral HPLC Analysis

This protocol provides a robust starting point for the development of a chiral HPLC method for this compound, based on established methods for similar chiral esters.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.

Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionRationale
Chiral Column Amylose or Cellulose-based CSP (e.g., Chiralpak® AD-H, Chiralcel® OD-H, or equivalent)Polysaccharide-based CSPs are known for their broad applicability in separating a wide range of chiral compounds, including those with ester and hydroxyl functionalities.
Mobile Phase n-Hexane / Isopropanol (IPA) gradientA normal-phase mobile system is typically the first choice for polysaccharide CSPs. A gradient allows for the elution of both enantiomers with optimal resolution and peak shape.
Gradient Program 0-5 min: 90:10 (Hexane:IPA), 5-20 min: linear gradient to 80:20, 20-25 min: hold at 80:20This gradient profile allows for initial binding and separation in a less polar environment, followed by a gradual increase in polarity to elute the more strongly retained enantiomer.
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and separation efficiency.
Column Temperature 25 °CMaintaining a constant temperature is crucial for reproducible retention times and resolution.
Detection UV at 210 nmThe ester carbonyl group of this compound provides sufficient UV absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Dissolve the sample in the initial mobile phase (e.g., 1 mg/mL in Hexane:IPA 90:10).Ensures compatibility with the mobile phase and prevents peak distortion.

Method Validation Parameters:

A comprehensive validation of the chiral HPLC method should be performed in accordance with regulatory guidelines (e.g., ICH Q2(R1)). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Caption: Workflow for Chiral HPLC Analysis.

Alternative Methodologies for Enantiomeric Excess Determination

While chiral HPLC is a powerful technique, alternative methods can offer advantages in specific scenarios, such as for volatile compounds or when a different analytical perspective is required for method cross-validation.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC is an excellent alternative to HPLC, often providing higher resolution and sensitivity.[2] this compound, being a relatively small molecule, is a good candidate for this technique.

Principle: Similar to chiral HPLC, chiral GC utilizes a chiral stationary phase, typically a derivatized cyclodextrin coated on the inner wall of a capillary column, to achieve enantioseparation in the gas phase.

Experimental Protocol: Chiral GC Analysis

ParameterRecommended ConditionRationale
Chiral Column Cyclodextrin-based CSP (e.g., Rt-βDEXsm or equivalent)Cyclodextrin phases are highly effective for the separation of small, volatile chiral molecules.
Carrier Gas Helium or HydrogenInert carrier gases to transport the analyte through the column.
Oven Temperature Program 80°C (hold 2 min), ramp to 150°C at 5°C/min, hold 5 minA temperature program is often necessary to achieve good separation and reasonable analysis times.
Injector Temperature 250 °CEnsures complete volatilization of the sample.
Detector Flame Ionization Detector (FID) at 250 °CFID is a universal detector for organic compounds and offers high sensitivity.
Sample Preparation Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

Caption: Workflow for Chiral GC Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy offers a fundamentally different approach to determining enantiomeric excess. By using a chiral solvating agent (CSA), it is possible to induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum, allowing for their direct quantification by integration.[4][5]

Principle: A chiral solvating agent forms transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes are energetically different, leading to a differentiation of the NMR signals of the corresponding nuclei in the two enantiomers.

Experimental Protocol: NMR Analysis with a CSA

ParameterRecommended ConditionRationale
NMR Spectrometer 400 MHz or higherHigher field strength generally provides better signal dispersion and resolution.
Chiral Solvating Agent (R)-(-)- or (S)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) or similarTFAE is a commonly used CSA that can interact with the hydroxyl and ester groups of the analyte.
Solvent Deuterated chloroform (CDCl₃) or benzene-d₆These solvents are non-polar and allow for the formation of the diastereomeric complexes.
Procedure 1. Dissolve a known amount of the analyte in the NMR solvent. 2. Acquire a standard ¹H NMR spectrum. 3. Add the CSA in small increments (e.g., 0.5, 1.0, 1.5 equivalents) and acquire a spectrum after each addition. 4. Monitor the splitting of a well-resolved proton signal (e.g., the methoxy protons or the protons on the carbon bearing the hydroxyl group).The optimal ratio of CSA to analyte needs to be determined empirically to achieve baseline separation of the signals.
Data Analysis Integrate the areas of the two resolved signals corresponding to the R- and S-enantiomers. Calculate the enantiomeric excess from the integral ratio.The ratio of the integrals is directly proportional to the ratio of the enantiomers.

Caption: Workflow for NMR Analysis with a Chiral Solvating Agent.

Performance Comparison: HPLC vs. GC vs. NMR

The choice of the optimal analytical method depends on various factors, including the specific requirements of the analysis, available instrumentation, and the stage of drug development.

FeatureChiral HPLCChiral GCNMR with CSA
Principle Differential interaction with a solid chiral stationary phase.Differential interaction with a coated chiral stationary phase in the gas phase.Formation of transient diastereomeric complexes in solution.
Applicability Broad applicability to a wide range of compounds, including non-volatile and thermally labile ones.[2]Limited to volatile and thermally stable compounds.[2]Applicable to a wide range of soluble compounds.
Resolution Good to excellent.Typically higher resolution than HPLC.Dependent on the choice of CSA and analyte-CSA interaction.
Sensitivity High, especially with UV or MS detection.Very high, particularly with FID or MS detection.Generally lower sensitivity compared to chromatographic methods.
Sample Throughput Moderate; typical run times are 15-30 minutes.High; run times can be shorter than HPLC.Potentially high, as sample preparation is minimal and analysis time is short.
Method Development Can be time-consuming due to the need for column and mobile phase screening.Can also require significant method development.Relatively straightforward, involving screening of different CSAs.
Quantitative Accuracy High, with proper validation.High, with proper validation.Can be highly accurate, but depends on achieving baseline resolution of signals.
Cost (Instrument) High.Moderate to high.Very high.
Solvent Consumption High.Low.Low.

Conclusion and Recommendations

For the routine, high-throughput analysis of the enantiomeric excess of this compound in a quality control setting, chiral HPLC is the recommended method . Its versatility, robustness, and well-established validation protocols make it the industry standard. The provided starting protocol using a polysaccharide-based CSP offers a high probability of success for method development.

Chiral GC serves as an excellent orthogonal method for cross-validation, particularly given the volatile nature of the analyte. Its high resolving power can provide an additional level of confidence in the analytical results.

NMR spectroscopy with a chiral solvating agent is a powerful tool for rapid screening and for mechanistic studies where a non-chromatographic method is desired. While generally less sensitive than HPLC or GC, it can be invaluable for initial assessments of enantiomeric purity and for confirming the results obtained by chromatographic techniques.

Ultimately, the selection of the most appropriate analytical technique will be guided by the specific analytical challenge at hand. A thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, will enable researchers to make informed decisions and ensure the generation of accurate and reliable data for this critical chiral building block.

References

A Senior Application Scientist's Guide to Gas Chromatography Methods for Analyzing Alpha-Bromo-Beta-Hydroxy Esters

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of gas chromatography (GC) methodologies for the analysis of α-bromo-β-hydroxy esters. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale behind methodological choices. We will explore the inherent analytical challenges posed by these trifunctional molecules and present robust, validated strategies to achieve accurate, reproducible results.

The Analytical Challenge: The Trifunctional Nature of α-Bromo-β-Hydroxy Esters

Alpha-bromo-beta-hydroxy esters are valuable chiral building blocks in organic synthesis, particularly in the pharmaceutical industry. However, their analysis by gas chromatography is not straightforward. The combination of three distinct functional groups within a single molecule presents a unique set of analytical hurdles:

  • Polarity and Volatility: The free hydroxyl (-OH) group imparts significant polarity to the molecule. This leads to strong intermolecular hydrogen bonding, which drastically reduces volatility and makes direct GC analysis challenging. Compounds with low volatility are difficult to vaporize in the GC inlet, leading to poor peak shape, tailing, and low sensitivity.[1]

  • Thermal Lability: The β-hydroxy ester moiety can be susceptible to thermal degradation at the high temperatures often employed in GC inlets and columns. This can lead to the formation of degradation products, resulting in inaccurate quantification and the appearance of artifact peaks.

  • Chirality: Many synthetic applications of these esters rely on their specific stereochemistry. The presence of at least two chiral centers (at the α- and β-carbons) necessitates the use of specialized chiral chromatography techniques to separate and quantify the individual enantiomers and diastereomers.

Addressing these challenges is paramount for accurate quality control, reaction monitoring, and stereochemical assignment. The most effective strategy involves chemical modification of the analyte through derivatization to mitigate the issues of polarity and thermal instability.

The Cornerstone of Analysis: Derivatization

To make α-bromo-β-hydroxy esters amenable to GC analysis, the polar hydroxyl group must be chemically masked. This process, known as derivatization, replaces the active hydrogen of the hydroxyl group with a non-polar functional group.[1] This transformation increases the analyte's volatility and thermal stability, leading to improved peak shape and sensitivity.[1]

Silylation: The Method of Choice

Silylation is the most common and effective derivatization technique for compounds containing hydroxyl groups.[2] The reaction involves replacing the active hydrogen of the -OH group with a trimethylsilyl (TMS) group, forming a much less polar and more volatile TMS ether.

A variety of silylating reagents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS), being a robust and widely used choice.[3] The reaction is typically fast, quantitative, and produces volatile byproducts that do not interfere with the chromatography.[4]

Experimental Protocol: Silylation of α-Bromo-β-Hydroxy Esters

This protocol provides a reliable method for the derivatization of α-bromo-β-hydroxy esters prior to GC analysis.

Materials:

  • Sample containing the α-bromo-β-hydroxy ester.

  • Anhydrous Pyridine or Acetonitrile.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Glass reaction vials (1-2 mL) with PTFE-lined caps.

  • Heating block or oven.

  • Vortex mixer.

  • Nitrogen gas supply for evaporation (if sample is in a volatile solvent).

Procedure:

  • Sample Preparation: Ensure the sample is free of water, as moisture will consume the silylating reagent. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Dissolve the dried sample residue or a known quantity of the standard in 100 µL of anhydrous pyridine or acetonitrile in a reaction vial.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be added in excess to ensure complete derivatization.

  • Reaction: Tightly cap the vial and vortex for 1 minute to ensure thorough mixing.

  • Heating: Heat the mixture at 60-70°C for 30 minutes in a heating block or oven to drive the reaction to completion.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC system.

Gas Chromatography Method Parameters: A Comparative Approach

With the analyte properly derivatized, the next step is to select the optimal GC hardware and conditions.

GC Column Selection

The choice of the capillary column's stationary phase is critical for achieving good separation. Since silylation renders the analyte significantly less polar, a non-polar or medium-polarity column is generally the most suitable choice.[2]

Column Type Stationary Phase Polarity Advantages Disadvantages Recommended Use
DB-1 / HP-1ms 100% DimethylpolysiloxaneNon-polarRobust, high-temperature stability, good for general-purpose analysis.May not provide sufficient selectivity for closely related isomers.Initial method development and analysis of simple mixtures.
DB-5 / HP-5ms 5% Phenyl / 95% DimethylpolysiloxaneLow to Mid-PolarityExcellent inertness and low bleed, enhanced selectivity for aromatic compounds.[5] Provides good peak shape for a wide range of compounds.Slightly lower maximum temperature than 100% dimethylpolysiloxane phases.Recommended for routine analysis. Offers a good balance of selectivity and robustness for silylated α-bromo-β-hydroxy esters.
DB-WAX / HP-INNOWax Polyethylene Glycol (PEG)High-PolarityExcellent for separating polar compounds.Not suitable for silylated analytes as the TMS derivatives can react with the stationary phase.[2]Not recommended for this application.

Recommendation: A 5% phenyl-substituted polysiloxane column (e.g., DB-5ms or equivalent) is the recommended starting point. These columns offer excellent inertness and a slight increase in polarity that can aid in the separation of diastereomers. A standard dimension of 30 m x 0.25 mm i.d. with a 0.25 µm film thickness is appropriate for most applications.

Detector Selection

The choice of detector depends on the analytical objective, whether it is routine quantification, trace-level analysis, or structural confirmation.

Detector Principle Selectivity Sensitivity Advantages Disadvantages
Flame Ionization Detector (FID) Burns organic compounds in a hydrogen flame, producing ions that generate a current.Universal for organic compounds.Good (ng to pg range).Robust, reliable, large linear range.Destructive, provides no structural information.
Electron Capture Detector (ECD) Measures the decrease in a constant electron current caused by electronegative compounds capturing electrons.Highly selective for electronegative atoms (e.g., halogens).[6]Excellent (pg to fg range).Extremely sensitive to halogenated compounds like the target analytes.[6]Sensitive to contamination, limited linear range, requires a radioactive source.
Mass Spectrometer (MS) Ionizes compounds and separates the ions based on their mass-to-charge ratio.Universal, provides structural information.Very good (pg to fg range).Provides definitive identification and structural elucidation.[7] Eliminates false positives from co-eluting species.[7]Higher cost and complexity.

Causality in Detector Choice:

  • For routine process monitoring where analyte identity is known, an FID is a cost-effective and robust choice.

  • When high sensitivity is required, for instance in trace impurity analysis, the ECD is the superior option due to its exceptional response to the bromine atom. It can be up to 1,000 times more sensitive than an FID for halogenated compounds.[6]

  • For method development, impurity identification, and in regulated environments where unambiguous identification is critical, a Mass Spectrometer (MS) is indispensable. It provides structural confirmation, which is something an ECD cannot do, thereby avoiding potential false positives from matrix interferences.[7]

Chiral Analysis

To separate the enantiomers of α-bromo-β-hydroxy esters, a chiral stationary phase is required. The most effective columns for this purpose are based on derivatized cyclodextrins. Cyclodextrins are chiral, cyclic oligosaccharides that can form transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times.

For the separation of halohydrins, a β-cyclodextrin-based column, such as a β-dex 225, has been shown to be effective.[8] The analysis of ethyl 3-hydroxybutanoate enantiomers has also been successfully performed on a β-cyclodextrin phase.[9]

Workflow for GC Analysis of α-Bromo-β-Hydroxy Esters

GC Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample containing α-bromo-β-hydroxy ester Dry Evaporate to Dryness (if necessary) Sample->Dry Reconstitute Reconstitute in Anhydrous Solvent Dry->Reconstitute Derivatize Add Silylating Reagent (e.g., BSTFA + 1% TMCS) Reconstitute->Derivatize React Heat at 60-70°C for 30 min Derivatize->React Inject Inject Derivatized Sample React->Inject Separate Separate on GC Column (e.g., DB-5ms or Chiral Column) Inject->Separate Detect Detect with FID, ECD, or MS Separate->Detect Process Integrate Peaks Detect->Process Quantify Quantify using Calibration Curve Process->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the GC analysis of α-bromo-β-hydroxy esters.

Alternative Methods: High-Performance Liquid Chromatography (HPLC)

While GC is a powerful technique for these compounds post-derivatization, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly when dealing with thermally labile molecules or when wishing to avoid a derivatization step.

HPLC vs. GC: A Comparative Overview
Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Analyte Requirement Volatile and thermally stable (or derivatized to be so).Soluble in the mobile phase.[8]
Mobile Phase Inert gas (e.g., He, H₂, N₂).[8]Liquid solvent or mixture of solvents.[8]
Temperature High temperatures required for vaporization (typically >150°C).[8]Often performed at or near room temperature.[8]
Derivatization Often necessary for polar compounds like α-bromo-β-hydroxy esters.Not typically required for these analytes.
Speed Generally faster run times for volatile compounds.[10]Run times can be longer (10-60 minutes).[8]
Cost More cost-effective per analysis due to cheaper mobile phase (gas).[8]Higher cost due to solvent consumption and disposal.[8]
Primary Application Best for volatile compounds.[10]Best for non-volatile, polar, and thermally unstable compounds.[10]
HPLC Method Considerations

A reversed-phase HPLC method would be the most suitable approach.

  • Column: A C18 column is a standard choice for separating moderately polar organic compounds.

  • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol would be effective. A gradient elution (gradually increasing the organic solvent percentage) may be necessary to elute the compounds with good peak shape.

  • Detection:

    • UV Detection: The ester carbonyl group provides a chromophore suitable for UV detection, typically around 210-220 nm. However, this lacks specificity.

    • Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer provides high sensitivity and specificity, allowing for definitive identification and quantification, similar to GC-MS.

Decision Logic: Choosing Between GC and HPLC

Decision Tree Start Analyze α-bromo-β-hydroxy ester? Thermal_Stability Is the analyte thermally labile? Start->Thermal_Stability Derivatization_OK Is derivatization acceptable? Thermal_Stability->Derivatization_OK No / Unsure Use_HPLC Use HPLC Method (Reversed-Phase) Thermal_Stability->Use_HPLC Yes High_Throughput Is high throughput/ low cost per sample critical? Derivatization_OK->High_Throughput Yes Derivatization_OK->Use_HPLC No Use_GC Use GC Method (with Silylation) High_Throughput->Use_GC Yes High_Throughput->Use_HPLC No

Caption: Decision tree for selecting an analytical method.

Conclusion

The successful gas chromatographic analysis of α-bromo-β-hydroxy esters hinges on a crucial derivatization step, specifically silylation, to overcome their inherent polarity and thermal instability. Following this, a mid-polarity 5% phenyl polysiloxane column coupled with a detector chosen based on the specific analytical need—FID for routine analysis, ECD for high sensitivity, or MS for definitive identification—provides a robust and reliable method. For chiral separations, cyclodextrin-based stationary phases are the industry standard. While GC offers advantages in speed and cost-effectiveness, HPLC remains a powerful alternative, especially for thermally sensitive analogues or when a derivatization-free method is preferred. The choice between these techniques should be guided by the specific requirements of the analysis, including sensitivity, need for structural confirmation, sample throughput, and cost considerations.

References

A Comparative Guide to the Synthetic Routes of Enantiopure α-Bromo-β-Hydroxy Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Challenging Motif

The α-bromo-β-hydroxy ester framework is a cornerstone in modern organic synthesis. Its bifunctional nature, possessing adjacent stereocenters with orthogonal reactivity, renders it an exceptionally versatile chiral building block. The hydroxyl group can be directed towards further elaborations or serve as a stereochemical anchor, while the bromine atom is a prime leaving group for nucleophilic substitution (e.g., for the synthesis of epoxides or aziridines) or a handle for organometallic cross-coupling reactions. Consequently, these motifs are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and complex natural products.

However, the synthesis of these compounds in an enantiomerically pure form is a significant challenge. It requires precise control over the relative and absolute stereochemistry of two contiguous stereocenters. This guide provides an in-depth comparison of the principal synthetic strategies to access enantiopure α-bromo-β-hydroxy esters, evaluating them on the basis of stereoselectivity, yield, substrate scope, and operational practicality. We will delve into the mechanistic underpinnings of each approach to explain the causality behind experimental choices, offering researchers a robust framework for selecting the optimal route for their specific synthetic goals.

Chapter 1: Asymmetric Aldol-Type Reactions: Constructing the Backbone

The most atom-economical approach to α-bromo-β-hydroxy esters is through carbon-carbon bond formation, directly assembling the carbon skeleton while simultaneously setting the stereocenters. Aldol-type reactions are the preeminent strategy in this class.

The Asymmetric Reformatsky Reaction

The Reformatsky reaction is a classic method that condenses aldehydes or ketones with α-halo esters using metallic zinc to form β-hydroxy-esters.[1][2] The reaction proceeds via an organozinc intermediate, often called a Reformatsky enolate.[3] A key advantage is that these zinc enolates are less reactive than their lithium counterparts, which prevents undesired side reactions like nucleophilic addition to the ester group.[1][3]

Mechanism and Stereocontrol: The reaction involves the oxidative addition of zinc into the carbon-bromine bond, forming a zinc enolate.[4] This enolate then coordinates to the aldehyde carbonyl, proceeding through a six-membered, chair-like transition state to form the new C-C bond.[1][3]

Achieving enantioselectivity in the traditional Reformatsky reaction requires the introduction of a chiral influence. This is most effectively accomplished by adding chiral ligands that coordinate to the zinc atom, thereby creating a chiral environment that biases the facial attack of the enolate onto the aldehyde. Chiral amino alcohols and diamines have proven to be effective for this purpose.

Experimental Protocol: Asymmetric Reformatsky Reaction with a Chiral Ligand

  • Preparation: A flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet is charged with activated zinc dust (1.2 eq.) and the chiral ligand (e.g., (-)-N,N-dibutylnorephedrine, 0.2 eq.) in anhydrous THF (2 mL/mmol).

  • Reagent Addition: A solution of the aldehyde (1.0 eq.) and the α-bromo ester (1.1 eq.) in anhydrous THF is added dropwise to the zinc suspension at a controlled temperature (e.g., 0 °C or -20 °C).

    • Causality: The slow addition maintains a low concentration of the reagents, minimizing side reactions and allowing the chiral ligand to effectively coordinate with the transiently formed zinc enolate. The choice of temperature is critical for maximizing enantioselectivity; lower temperatures generally lead to higher ee.

  • Reaction: The reaction is stirred at the specified temperature until TLC or LC-MS analysis indicates complete consumption of the aldehyde.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched α-bromo-β-hydroxy ester.

Diagram: Logical Flow of the Asymmetric Reformatsky Reaction

cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification A α-Bromo Ester E In situ formation of Chiral Zinc Enolate A->E B Aldehyde F Diastereoselective C-C Bond Formation B->F C Activated Zinc C->E D Chiral Ligand D->E E->F G Zinc Alkoxide Product F->G H Acidic Workup G->H I Purification H->I J Enantiopure Product I->J

Caption: Workflow for the chiral ligand-controlled asymmetric Reformatsky reaction.

Chapter 2: Asymmetric Halofunctionalization Routes

An alternative strategy involves forming the C-Br and C-O bonds on a pre-existing unsaturated scaffold. These methods leverage the rich chemistry of alkenes to install the desired functionality with high stereocontrol.

Catalytic Asymmetric Bromolactonization

This powerful indirect route involves the enantioselective bromolactonization of an unsaturated carboxylic acid, followed by ring-opening of the resulting lactone to furnish the target ester.[5] The key step is the asymmetric cyclization, where a chiral catalyst differentiates the enantiotopic faces of the alkene.

Mechanism and Stereocontrol: The reaction is initiated by an electrophilic bromine source (e.g., N-bromosuccinimide, NBS), which coordinates to the alkene to form a bromonium ion intermediate. A chiral catalyst, often a Lewis base like a bifunctional sulfide or a phase-transfer catalyst, forms a complex with the bromine source, creating a chiral environment.[6] This complex delivers the bromine to one face of the alkene preferentially. The tethered carboxylic acid then acts as an intramolecular nucleophile, attacking the bromonium ion to form the α-bromo-lactone with high diastereoselectivity. Subsequent ring-opening with an alcohol under basic or acidic conditions yields the final product.

Experimental Protocol: Asymmetric Bromolactonization and Ring-Opening

  • Bromolactonization: To a solution of the γ,δ-unsaturated carboxylic acid (1.0 eq.) and the chiral catalyst (e.g., a chiral bifunctional sulfide, 0.1 eq.) in a non-polar solvent like toluene at -78 °C, a solution of NBS (1.1 eq.) in CH₂Cl₂ is added dropwise.

    • Causality: The low temperature and non-polar solvent are crucial for maximizing the influence of the chiral catalyst and minimizing the uncatalyzed background reaction, thereby ensuring high enantioselectivity.

  • Reaction Monitoring: The reaction is stirred at low temperature until the starting material is consumed (monitored by TLC).

  • Isolation of Lactone: The reaction is quenched with aqueous Na₂S₂O₃, and the organic layer is separated, dried, and concentrated. The crude α-bromo-lactone is typically used in the next step without further purification.

  • Ring-Opening: The crude lactone is dissolved in an alcohol (e.g., methanol, ethanol) containing a base (e.g., K₂CO₃, 1.5 eq.). The mixture is stirred at room temperature until the lactone is fully converted to the ester.

  • Workup and Purification: The reaction is neutralized, the solvent is removed, and the residue is partitioned between water and an organic solvent. The product is isolated from the organic layer and purified by column chromatography.

Diagram: Mechanism of Catalytic Asymmetric Bromolactonization

cluster_activation Catalyst Activation cluster_cyclization Stereoselective Cyclization cluster_final Final Transformation Catalyst Chiral Catalyst (e.g., Sulfide) ActiveComplex Chiral [Catalyst-Br]+ Complex Catalyst->ActiveComplex NBS NBS (Bromine Source) NBS->ActiveComplex Bromonium Enantioenriched Bromonium Ion ActiveComplex->Bromonium Alkene Unsaturated Carboxylic Acid Alkene->Bromonium Lactone α-Bromo-Lactone Bromonium->Lactone Intramolecular Attack RingOpening Alcoholysis (Ring Opening) Lactone->RingOpening Product Enantiopure α-Bromo-β-Hydroxy Ester RingOpening->Product

Caption: Catalytic cycle for asymmetric bromolactonization followed by esterification.

Chapter 3: Kinetic Resolution: The Separation Strategy

Kinetic resolution does not create new stereocenters but rather separates a pre-existing racemic mixture. This strategy relies on a chiral catalyst or reagent that reacts at a different rate with each enantiomer of the substrate.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly effective method for obtaining compounds with exceptional enantiomeric purity.[7] Lipases are the most common class of enzymes used for this purpose, catalyzing the hydrolysis of an ester to a carboxylic acid.[8]

Mechanism and Stereocontrol: A racemic mixture of the α-bromo-β-hydroxy ester is exposed to a lipase in an aqueous buffer. The enzyme's chiral active site selectively accommodates one enantiomer (e.g., the R-enantiomer), catalyzing its rapid hydrolysis to the corresponding α-bromo-β-hydroxy acid. The other enantiomer (the S-enantiomer) is a poor fit for the active site and reacts very slowly or not at all. The reaction is stopped at or near 50% conversion, at which point the mixture contains the unreacted ester (S-enantiomer) and the hydrolyzed acid (R-enantiomer), which can be easily separated due to their different chemical properties.

The primary drawback of this method is that the maximum theoretical yield for a single enantiomer is 50%. However, the exceptional enantioselectivity, often exceeding 99% ee, and the mild, environmentally benign reaction conditions make it a very attractive option. The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E).[9]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Setup: A flask is charged with the racemic α-bromo-β-hydroxy ester (1.0 eq.) dissolved in a minimal amount of a co-solvent (e.g., THF, isopropanol) and a phosphate buffer solution (e.g., pH 7.2).

  • Enzyme Addition: A commercially available lipase (e.g., Lipase B from Candida antarctica (CAL-B) or Lipase from Pseudomonas cepacia (PSL)) is added (typically 10-50% by weight of the substrate).

    • Causality: The choice of enzyme is critical and often requires screening, as different lipases exhibit different substrate specificities and enantioselectivities. The pH of the buffer is maintained to ensure optimal enzyme activity.

  • Reaction: The biphasic mixture is stirred vigorously at a controlled temperature (e.g., 30-40 °C). The progress of the reaction is monitored by chiral HPLC or GC by taking aliquots over time and measuring the enantiomeric excess (ee) of the remaining ester and the conversion.

  • Termination and Separation: When the conversion reaches ~50%, the enzyme is removed by filtration. The pH of the aqueous phase is adjusted to be basic (e.g., pH 8-9) with NaHCO₃, and the unreacted ester is extracted with an organic solvent (e.g., ethyl acetate).

  • Isolation: The aqueous layer is then acidified (e.g., to pH 2-3) with dilute HCl, and the resulting carboxylic acid product is extracted with an organic solvent. Both fractions are dried and concentrated to yield the two separated, enantiopure (or highly enriched) compounds.

Chapter 4: Comparative Analysis

The choice of synthetic route depends heavily on the specific requirements of the project, including scale, cost, desired stereoisomer, and available starting materials. The table below summarizes the key performance indicators for each strategy.

Metric Asymmetric Reformatsky Asymmetric Bromolactonization Enzymatic Kinetic Resolution
Stereocontrol (ee) Good to Excellent (80-98% ee)Excellent (>95% ee)Excellent (>99% ee)
Stereocontrol (dr) Moderate to Good (dependent on ligand and substrate)Excellent (cyclization is highly diastereoselective)N/A (separates existing diastereomers if present)
Yield (Theoretical Max) 100%100%50%
Typical Yield 50-80%60-85% (over two steps)40-48% (for one enantiomer)
Substrate Scope Broad for aldehydes; sensitive to ester bulk.Requires specific unsaturated acid precursors.Broad, but enzyme-dependent; requires screening.
Scalability Moderate; cost of ligands can be a factor.Good; catalysts are used in low loadings.Excellent; enzymes are robust and reusable.
Operational Simplicity Requires anhydrous conditions and activated metal.Often requires cryogenic temperatures for selectivity.Mild conditions (aqueous buffer, RT), but requires careful monitoring and separation.
Atom Economy High (Constructive)Moderate (Transformative)Low (Resolutive)

Field-Proven Insights:

  • For Novel Scaffolds and High Atom Economy: Asymmetric aldol-type reactions, particularly those using well-established chiral boron reagents or developing a robust Reformatsky protocol, are superior. They build complexity directly and avoid wasting half of the material.

  • For Highest Enantiopurity: When >99% ee is non-negotiable, enzymatic kinetic resolution is often the most reliable method, despite its 50% yield limitation. It is particularly powerful for producing materials for pharmaceutical development where enantiopurity is paramount.

  • For Complex Substrates with Existing Functionality: Asymmetric halolactonization can be an excellent choice if a suitable unsaturated acid precursor is readily available. The intramolecular nature of the key step often leads to high diastereoselectivity that can be difficult to achieve in intermolecular reactions.

Conclusion

The synthesis of enantiopure α-bromo-β-hydroxy esters is a well-studied but continually evolving field. Direct, catalytic asymmetric aldol-type reactions represent the most elegant and atom-economical strategy, though they may require significant optimization of reaction conditions and chiral controllers. Halofunctionalization routes offer a powerful alternative, leveraging intramolecular cyclizations to achieve superb stereocontrol. Finally, enzymatic kinetic resolution remains the gold standard for achieving the highest levels of enantiomeric excess, providing a reliable, albeit less atom-economical, pathway. The optimal choice hinges on a careful analysis of the project's specific constraints and goals, balancing the need for stereochemical purity, yield, scalability, and overall synthetic efficiency.

References

A Spectroscopic Guide to Differentiating Enantiomers: (R)- and (S)-Methyl 2-bromo-3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chiral synthesis, the ability to unambiguously distinguish between enantiomers is of paramount importance. The subtle, yet critical, differences in their three-dimensional arrangement can lead to vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of (R)- and (S)-Methyl 2-bromo-3-hydroxypropanoate, essential chiral building blocks. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD) spectroscopy for the unequivocal determination of their absolute stereochemistry.

The Imperative of Chiral Discrimination

(R)- and (S)-Methyl 2-bromo-3-hydroxypropanoate are versatile intermediates in the synthesis of a variety of bioactive molecules. The stereocenter at the C2 position dictates the ultimate stereochemistry of the final product, making the ability to confirm the enantiopurity of these starting materials a critical quality control step. While enantiomers exhibit identical physical properties in an achiral environment (e.g., boiling point, refractive index, and standard NMR and IR spectra), their interaction with polarized light and chiral environments reveals their distinct nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unmasking Chirality Through Diastereomeric Interactions

In a standard achiral solvent, the ¹H and ¹³C NMR spectra of (R)- and (S)-Methyl 2-bromo-3-hydroxypropanoate are indistinguishable. The chemical shifts and coupling constants for corresponding nuclei are identical. However, by introducing a chiral auxiliary, specifically a chiral derivatizing agent or a chiral solvating agent, we can induce a diastereomeric relationship between the enantiomers, leading to observable differences in their NMR spectra.

For this guide, we will focus on the use of a chiral derivatizing agent, such as Mosher's acid ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid), to convert the enantiomeric alcohols into diastereomeric esters. This covalent modification results in distinct chemical environments for the nuclei in each diastereomer, allowing for their differentiation and quantification.

Experimental Protocol: Derivatization with Mosher's Acid for NMR Analysis
  • Esterification: In separate NMR tubes, react a known quantity of (R)- and (S)-Methyl 2-bromo-3-hydroxypropanoate with a slight excess of (R)-Mosher's acid chloride in the presence of a non-chiral base (e.g., pyridine-d₅) in an anhydrous deuterated solvent (e.g., CDCl₃).

  • Reaction Monitoring: Allow the reaction to proceed to completion, which can be monitored by TLC or ¹H NMR.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.

Comparative ¹H NMR Data (Expected)

The most significant differences in chemical shifts are typically observed for the protons closest to the newly formed stereocenter.

Proton AssignmentExpected δ (ppm) for (R)-EsterExpected δ (ppm) for (S)-Ester
-OCH₃ (ester)~3.80 (s)~3.80 (s)
-CHBr~4.40 (t)~4.40 (t)
-CH₂O-Mosher~4.1-4.3 (m)~4.0-4.2 (m)
-OHSignal disappearsSignal disappears

Note: The exact chemical shifts will vary depending on the specific reaction conditions and solvent. The key is the difference in chemical shifts between the two diastereomers.

Data Interpretation

The distinct chemical shifts for the -CH₂O-Mosher protons, and potentially the -CHBr proton, allow for the integration of the signals to determine the enantiomeric excess (ee) of the original sample.

Caption: Workflow for chiral discrimination using NMR with a derivatizing agent.

Chiroptical Spectroscopy: A Direct Probe of Stereochemistry

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques that directly measure the differential absorption of left and right circularly polarized light by chiral molecules.[1][2] For a pair of enantiomers, the VCD and ECD spectra are exact mirror images of each other. This provides an unambiguous method for determining the absolute configuration of a sample.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures circular dichroism in the infrared region, corresponding to vibrational transitions within the molecule.[3] The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms.

  • Sample Preparation: Dissolve a sufficient concentration of the enantiomerically pure (R)- and (S)-Methyl 2-bromo-3-hydroxypropanoate in a suitable achiral solvent (e.g., CDCl₃).

  • Data Acquisition: Record the VCD and IR spectra in the mid-IR region (typically 2000-800 cm⁻¹). A baseline correction using the pure solvent is essential.

  • Data Comparison: Overlay the VCD spectra of the two enantiomers.

Wavenumber (cm⁻¹)Functional GroupExpected VCD Signal for (R)-EnantiomerExpected VCD Signal for (S)-Enantiomer
~3500O-H stretch(+) or (-)(-) or (+)
~1740C=O stretch(+) or (-)(-) or (+)
~1200-1000C-O stretchComplex patternMirror image of (R)

The key diagnostic feature is that the VCD spectrum of the (S)-enantiomer will be a mirror image of the (R)-enantiomer's spectrum. A positive band in one will be a negative band of similar magnitude in the other.

Caption: Principle of VCD and ECD spectroscopy for enantiomer differentiation.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures circular dichroism in the UV-visible region, arising from electronic transitions.[4] For Methyl 2-bromo-3-hydroxypropanoate, the carbonyl group (C=O) is the primary chromophore.

  • Sample Preparation: Prepare solutions of known concentration of the (R)- and (S)-enantiomers in a UV-transparent, achiral solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Record the ECD spectra over the appropriate UV wavelength range (typically 190-400 nm).

  • Data Comparison: Compare the resulting spectra.

The n → π* transition of the ester carbonyl group is expected to give a weak Cotton effect in the 210-240 nm region. The sign of this Cotton effect is directly related to the absolute configuration at the adjacent stereocenter.

Wavelength (nm)TransitionExpected Cotton Effect for (R)-EnantiomerExpected Cotton Effect for (S)-Enantiomer
~210-240n → π*Positive or NegativeOpposite of (R)

As with VCD, the ECD spectrum of the (S)-enantiomer will be a mirror image of the (R)-enantiomer's spectrum.[2]

Conclusion

The differentiation of (R)- and (S)-Methyl 2-bromo-3-hydroxypropanoate is readily achievable through a combination of spectroscopic techniques. While standard NMR in an achiral environment is insufficient, the use of chiral derivatizing agents allows for clear distinction via diastereomer formation. More directly, chiroptical methods such as VCD and ECD provide an elegant and definitive means of determining the absolute configuration by observing their characteristic mirror-image spectra. The choice of technique will depend on the specific requirements of the analysis, available instrumentation, and the desired level of structural information. For routine quality control and enantiomeric excess determination, NMR with a chiral auxiliary is often employed. For unambiguous absolute configuration assignment, VCD and ECD are the methods of choice.

References

A Comparative Guide to the Structural Validation of Methyl 2-bromo-3-hydroxypropanoate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized small molecules is a cornerstone of scientific rigor. In this guide, we delve into the validation of the methyl 2-bromo-3-hydroxypropanoate structure, a multifunctional building block, using mass spectrometry. This document provides a comparative analysis of predicted fragmentation patterns under different ionization techniques, supported by established principles of mass spectral behavior for halogenated and hydroxylated compounds. While a reference spectrum for this specific molecule is not publicly available in databases like the NIST Mass Spectral Library, we can construct a robust predictive framework for its structural elucidation.[1][2][3][4][5]

The Analytical Challenge: Multifunctionality and Isomerism

This compound presents a unique analytical challenge due to the presence of multiple functional groups: a bromine atom, a hydroxyl group, and a methyl ester. Each of these moieties can influence the molecule's fragmentation behavior in a mass spectrometer, and their interplay dictates the resulting mass spectrum. Furthermore, the potential for isomeric structures necessitates a detailed analysis of fragmentation pathways to confirm the precise arrangement of these functional groups.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[6] This provides a detailed fragmentation "fingerprint" that is highly useful for structural elucidation.

Predicted Fragmentation Pattern of this compound under EI

The molecular weight of this compound (C4H7BrO3) is 181.99 g/mol (for 79Br) and 183.99 g/mol (for 81Br). A key diagnostic feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M and M+2), corresponding to the two major isotopes of bromine, 79Br and 81Br.[7][8][9][10][11][12]

Key Predicted Fragment Ions in the EI Mass Spectrum:

m/z (79Br/81Br) Proposed Fragment Structure Fragmentation Pathway
182/184[C4H7BrO3]+•Molecular Ion
151/153[C3H4BrO2]+Loss of •OCH3 (methoxy radical)
123/125[C2H4BrO]+Loss of •COOCH3
107/109[CH2Br]+Cleavage of the C1-C2 bond
79/81[Br]+Bromine ion
73[C3H5O2]+Loss of •Br
45[C2H5O]+α-cleavage adjacent to the hydroxyl group

Diagram of Predicted EI Fragmentation Pathway:

EI_Fragmentation M [C4H7BrO3]+• m/z 182/184 F1 [C3H4BrO2]+ m/z 151/153 M->F1 - •OCH3 F2 [C2H4BrO]+ m/z 123/125 M->F2 - •COOCH3 F5 [C3H5O2]+ m/z 73 M->F5 - •Br F6 [C2H5O]+ m/z 45 M->F6 α-cleavage F3 [CH2Br]+ m/z 107/109 F2->F3 - CO F4 [Br]+ m/z 79/81 F3->F4 - CH2 ESI_MSMS_Fragmentation M_H [M+H]+ m/z 183/185 F1_H [M+H - H2O]+ m/z 165/167 M_H->F1_H - H2O F2_H [M+H - CH3OH]+ m/z 151/153 M_H->F2_H - CH3OH F3_H [M+H - HBr]+ m/z 103 M_H->F3_H - HBr F4_H [M+H - H2O - CH3OH]+ m/z 133/135 F1_H->F4_H - CH3OH

References

A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency in Bromoester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and Strategic Importance of Bromoesters

Bromoesters, particularly α-bromoesters, are pivotal intermediates in the fine chemical and pharmaceutical industries. Their value lies in the dual reactivity of the ester and the labile carbon-bromine bond, which serves as a gateway for a multitude of nucleophilic substitutions and organometallic coupling reactions. This versatility makes them indispensable building blocks for complex molecular architectures, including many active pharmaceutical ingredients (APIs).

However, the synthesis of bromoesters is not without its challenges. The selective introduction of a bromine atom, especially at the α-position to the carbonyl group, requires careful control to avoid side reactions such as polybromination or bromination at other sites.[1] The choice of catalyst is therefore paramount, directly influencing reaction efficiency, selectivity, yield, and overall process sustainability. This guide provides a comparative analysis of various catalytic systems for the synthesis of bromoesters, offering experimental insights to aid researchers in selecting the optimal strategy for their specific synthetic needs.

Comparative Analysis of Catalytic Systems

The efficiency of bromoester synthesis is profoundly dependent on the catalytic approach. We will explore five major classes of catalysts: Heterogeneous Catalysts, Traditional Acid Catalysts, Organocatalysts, Metal-Based Catalysts, and Phase Transfer Catalysts. Each class offers a unique set of advantages and is suited to different synthetic contexts.

Workflow for Catalyst Evaluation

A systematic approach is crucial when benchmarking different catalysts. The following workflow outlines a logical sequence for comparing catalyst performance.

G cluster_0 Phase 1: Catalyst Selection & Initial Screening cluster_1 Phase 2: Performance Metrics Analysis cluster_2 Phase 3: Optimization & Final Selection A Identify Catalyst Classes (Heterogeneous, Organo, Metal, etc.) B Select Representative Catalyst from Each Class A->B C Small-Scale Test Reactions (Standard Substrate & Conditions) B->C D Quantify Yield & Conversion (GC, HPLC, NMR) C->D Analyze Results E Determine Selectivity (Mono- vs. Di-bromination) D->E F Measure Reaction Rate (Time Course Analysis) E->F G Optimize Conditions for Top Performing Catalysts F->G Proceed with Best Candidates H Assess Catalyst Reusability (for Heterogeneous Systems) G->H I Final Catalyst Selection Based on Overall Efficiency & Cost H->I

Caption: A generalized workflow for benchmarking catalyst efficiency.

Heterogeneous Catalysts: The 'Green' Chemistry Approach

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture.[2] Their primary advantage is the ease of separation from the reaction medium, which simplifies product purification and allows for catalyst recycling—a key principle of green chemistry.[3]

Mechanism Insight: Many heterogeneous catalysts for α-bromination function by providing a solid support that either enhances the acidity/basicity of a reagent or helps to generate the active brominating species. For instance, silica-supported sodium bicarbonate (NaHCO₃·SiO₂) acts as a mild solid base. It is thought to facilitate the formation of the enolate of the ester, which then acts as the nucleophile that attacks the bromine source, typically N-Bromosuccinimide (NBS).

G cluster_0 Catalytic Cycle on Solid Support start Ester Substrate enolate Enolate Formation (on NaHCO₃·SiO₂ surface) start->enolate Adsorption & Deprotonation attack Nucleophilic Attack on NBS enolate->attack Reaction product α-Bromoester Product (Desorbs from surface) attack->product catalyst_regen Regenerated NaHCO₃·SiO₂ product->catalyst_regen Product Release catalyst_regen->start New Cycle G cluster_0 Organocatalytic Enamine Cycle start Aldehyde/ Ketone enamine Enamine Intermediate start->enamine + Catalyst - H₂O catalyst Chiral Amine Catalyst attack Attack on NBS enamine->attack Nucleophilic iminium Brominated Iminium Ion attack->iminium product α-Bromo Product iminium->product + H₂O product->catalyst Regenerates Catalyst

References

A comparative study of different work-up procedures for the synthesis of Methyl 2-bromo-3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Work-Up Procedures for the Synthesis of Methyl 2-bromo-3-hydroxypropanoate

This compound is a valuable chiral building block in synthetic organic chemistry, serving as a precursor for various pharmaceuticals and complex molecules. The synthesis, commonly achieved through the acid-catalyzed esterification of 2-bromo-3-hydroxypropionic acid with methanol, is often straightforward. However, the final purity and yield of the product are critically dependent on the chosen work-up and purification strategy. This guide provides an in-depth comparative analysis of different work-up procedures, supported by experimental data and field-proven insights to aid researchers in selecting the optimal method for their specific needs.

The Synthesis Context: Why Work-Up Matters

A typical synthesis involves heating 2-bromo-3-hydroxypropionic acid in methanol with a catalytic amount of a strong acid like hydrobromic acid (HBr)[1][2]. Upon completion, the reaction mixture contains the desired product, excess methanol, water (a byproduct of esterification), the acid catalyst, and potentially some unreacted starting material. The goal of the work-up is to efficiently remove these impurities to isolate pure this compound. The choice of work-up procedure can significantly impact process efficiency, scalability, cost, and the final purity of the product.

Comparative Analysis of Work-Up Methodologies

We will explore three primary work-up and purification strategies:

  • Standard Extractive Work-Up with Aqueous Washing

  • Direct Purification via Silica Gel Chromatography

  • Purification by Vacuum Distillation

Methodology 1: Standard Extractive Work-Up with Aqueous Washing

This is the most common and robust method for initial purification and is particularly well-suited for medium to large-scale syntheses. The core principle is to use liquid-liquid extraction to partition the desired product into an organic solvent while washing away water-soluble impurities.

Causality Behind the Steps:

  • Solvent Addition: After removing the excess methanol via rotary evaporation, the crude residue is dissolved in a water-immiscible organic solvent, such as dichloromethane (DCM) or diethyl ether[1][2][3]. DCM is often preferred for its ability to dissolve the polar product effectively and its higher density, which simplifies the separation of layers.

  • Aqueous Bicarbonate Wash: The organic solution is washed with a dilute aqueous solution of a weak base, typically sodium bicarbonate (NaHCO₃)[1][2]. This is a critical neutralization step. The bicarbonate reacts with the acidic catalyst (e.g., HBr) and any unreacted 2-bromo-3-hydroxypropionic acid, converting them into their respective sodium salts. These salts are highly water-soluble and are thus extracted from the organic layer into the aqueous layer.

  • Brine Wash: A subsequent wash with a saturated aqueous solution of sodium chloride (brine) is performed[1][2]. This step serves two purposes. First, it helps to remove the bulk of the dissolved water from the organic layer by the common ion effect, reducing the load on the final drying agent. Second, it can help to break up emulsions that may have formed during the bicarbonate wash[4].

  • Drying and Concentration: The "washed" organic layer is then treated with an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove trace amounts of water[1][2][3]. After filtering off the drying agent, the solvent is removed under reduced pressure to yield the crude product, which is often of sufficient purity for many applications.

start Crude Reaction Mixture (Post-Methanol Evaporation) dissolve Dissolve in Dichloromethane start->dissolve wash_bicarb Wash with aq. NaHCO3 dissolve->wash_bicarb Removes Acid Catalyst & Unreacted Starting Material wash_brine Wash with aq. NaCl (Brine) wash_bicarb->wash_brine Removes Bulk Water & Breaks Emulsions dry Dry over Na2SO4 wash_brine->dry Removes Trace Water filter_evap Filter and Evaporate Solvent dry->filter_evap product Product: this compound filter_evap->product

Figure 1: Workflow for Standard Extractive Work-Up.

Methodology 2: Direct Purification via Silica Gel Chromatography

For applications requiring very high purity, particularly on a smaller laboratory scale, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) as they are moved through the column by a liquid mobile phase (eluent).

Causality Behind the Steps:

  • Adsorption: The crude product, typically after methanol evaporation, is loaded onto a silica gel column. This compound, being a moderately polar molecule due to its hydroxyl and ester groups, will adsorb to the polar silica gel.

  • Elution: A solvent system, or eluent, is passed through the column. A common eluent for this compound is a mixture of dichloromethane and diethyl ether (e.g., 90:10 v/v)[1][2]. Less polar impurities will travel down the column faster, while more polar impurities (like any remaining starting acid) will be more strongly adsorbed and move slower. The product will elute at a characteristic rate, allowing for its separation.

  • Fraction Collection: The eluent is collected in fractions, which are typically analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product. These fractions are then combined and the solvent is evaporated to yield the highly purified ester.

start Crude Reaction Mixture (Post-Methanol Evaporation) load Load onto Silica Gel Column start->load elute Elute with Dichloromethane/Ether load->elute Separation based on polarity collect Collect Fractions (Monitor by TLC) elute->collect combine_evap Combine Pure Fractions and Evaporate Solvent collect->combine_evap product High-Purity Product combine_evap->product

References

Safety Operating Guide

Navigating the Disposal of Methyl 2-bromo-3-hydroxypropanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is a matter of utmost importance, directly impacting personnel safety and environmental integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of methyl 2-bromo-3-hydroxypropanoate, a halogenated organic compound. By understanding the principles behind these procedures, laboratories can ensure they are not only compliant with regulations but are also fostering a culture of safety and responsibility.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the chemical's inherent risks is critical. This compound (CAS No: 7691-28-3) is classified as an irritant.[1]

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

This hazard profile dictates the stringent need for appropriate personal protective equipment (PPE) and careful handling to prevent exposure.

Personnel Protection: The First Line of Defense

Prior to initiating any disposal-related activities, all personnel must be equipped with the appropriate PPE. The selection of PPE is not merely a checklist item but a critical risk mitigation strategy.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and irritation.
Eye Protection Safety goggles and a face shield.To protect against splashes that can cause serious eye irritation.
Lab Coat Standard laboratory coat.To protect clothing and underlying skin from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of any vapors, which may cause respiratory irritation.

This multi-layered approach to PPE ensures comprehensive protection for the handler.

Waste Segregation: A Cornerstone of Safe Disposal

Proper segregation of chemical waste is a fundamental principle of laboratory safety and environmental responsibility. As a halogenated organic compound, this compound must never be mixed with non-halogenated waste.

dot

WasteSegregation cluster_lab Laboratory Generation Point cluster_containers Designated Waste Containers MethylBromo Methyl 2-bromo-3- hydroxypropanoate Waste Halogenated Halogenated Organic Waste (Clearly Labeled) MethylBromo->Halogenated Correct Segregation NonHalogenated Non-Halogenated Organic Waste MethylBromo->NonHalogenated Incorrect - DO NOT MIX SpillResponse Spill Spill Occurs Assess Assess Spill Size Spill->Assess Small Small Spill (in fume hood) Assess->Small Contained Large Large Spill (outside fume hood) Assess->Large Uncontained Alert Alert Personnel Small->Alert Evacuate Evacuate Area Large->Evacuate PPE Don Appropriate PPE Alert->PPE Absorb Absorb with Inert Material PPE->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose Isolate Isolate Area Evacuate->Isolate Call Call Emergency Services Isolate->Call

References

Operational Guide: Personal Protective Equipment for Handling Methyl 2-bromo-3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide to the safe handling of Methyl 2-bromo-3-hydroxypropanoate (CAS No: 7691-28-3) in a laboratory setting.[1][2][3][4] As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep understanding of why these procedures are critical. This protocol is designed as a self-validating system to protect you, your colleagues, and your research.

This compound is an irritant, and its safe handling is predicated on preventing all routes of exposure—dermal, ocular, and respiratory.

Immediate Safety Briefing: Core Hazards

Before handling this compound, it is essential to recognize its primary hazards as defined by the Globally Harmonized System (GHS).[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

The signal word for this chemical is "Warning." [2][5] The causality is clear: the compound's reactivity can lead to localized inflammation and discomfort upon contact with skin, eyes, or the respiratory tract. Your primary defense is to establish robust barriers, which is the focus of this guide.

Engineering Controls: Your First Line of Defense

Personal protective equipment (PPE) should always be used in conjunction with engineering controls. The goal is to minimize your direct exposure to the chemical.

  • Chemical Fume Hood: All handling of this compound—including weighing, transferring, and preparing solutions—must be conducted inside a certified chemical fume hood.[6] This is non-negotiable. The fume hood's constant airflow is critical for capturing vapors and preventing respiratory exposure.[5][7]

  • Safety Stations: Ensure that a safety shower and an eyewash station are unobstructed and readily accessible from your workstation.[7] Verify their functionality before beginning your work.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving this compound. The selection is based on a risk assessment of its irritant properties.

PPE Selection Matrix
TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Routine Handling (Weighing, Solution Prep, Transfers within a fume hood)Double Nitrile GlovesANSI Z87.1-compliant Safety Goggles with Side Shields[8]Impermeable Lab Coat with tight cuffs, Long Pants, Closed-toe Shoes[8][9]Not required if handled exclusively within a certified fume hood.
Splash Hazard (Large volume transfers, potential for pressure changes)Double Nitrile GlovesSafety Goggles and a full Face Shield[8][9]Impermeable Lab Coat with tight cuffs, Long Pants, Closed-toe ShoesNot required if handled exclusively within a certified fume hood.
Spill Cleanup Double Nitrile Gloves or Heavy-duty Butyl Rubber GlovesSafety Goggles and a full Face ShieldChemical-resistant disposable gown or coveralls, Shoe Covers[9]NIOSH-approved respirator with an organic vapor cartridge.[7][9]
Detailed PPE Specifications
  • Hand Protection: Disposable nitrile gloves provide sufficient protection for incidental contact.[8] The practice of double-gloving is mandated here. This provides a critical fail-safe; if the outer glove is compromised, the inner glove continues to offer protection while you retreat, remove the damaged pair, and re-glove. Always change gloves immediately if you suspect contamination.[8]

  • Eye and Face Protection: The chemical causes serious eye irritation.[2][5] Therefore, ANSI Z87.1-compliant safety goggles that form a seal around the eyes are required.[8] In situations with a higher risk of splashing, a full face shield must be worn over the safety goggles.[9] Safety glasses are insufficient.

  • Body Protection: An impermeable or chemical-resistant lab coat with tight-fitting cuffs is essential to protect your skin.[9] Standard cotton lab coats are not recommended as they can absorb spills. Ensure the lab coat is fully buttoned. This must be supplemented with long pants and fully enclosed, chemical-resistant shoes.[8]

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.

Donning (Putting On) Sequence
  • Wash Hands: Begin with clean, dry hands.

  • Lab Coat/Gown: Don the lab coat or gown, ensuring full coverage.

  • Inner Gloves: Put on the first pair of nitrile gloves. Tuck the cuffs of your gown under the gloves.

  • Outer Gloves: Put on the second pair of nitrile gloves, pulling them over the cuffs of the gown.

  • Eye/Face Protection: Put on safety goggles and, if necessary, the face shield.

Doffing (Taking Off) Sequence

This process is designed to contain contaminants.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them in the designated hazardous waste container.

  • Lab Coat/Gown: Unbutton the gown and remove it by turning it inside out as you go. This contains any contamination on the inside. Dispose of it properly.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the first pair. Dispose of them in the hazardous waste container.

  • Eye/Face Protection: Remove goggles and face shield last, handling them by the straps.

  • Wash Hands: Wash your hands thoroughly with soap and water.[9]

Emergency Response Protocols

Exposure and First Aid

Immediate and correct action is critical in the event of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove all contaminated clothing while under a safety shower.[7][10] If irritation persists, seek medical attention.[5]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek medical attention if symptoms occur.[5][10]

  • Ingestion: Do NOT induce vomiting.[10] Clean the mouth with water and then drink plenty of water. Seek immediate medical attention.[5]

Spill Response Workflow

The following diagram outlines the decision-making process for responding to a spill.

SpillResponse Workflow: Spill Response for this compound spill Spill Occurs assess Assess Spill Size & Location spill->assess minor_spill Minor Spill (<100 mL, in fume hood) assess->minor_spill Minor major_spill Major Spill (>100 mL or outside hood) assess->major_spill Major minor_ppe Don Spill PPE (Double Gloves, Goggles, Lab Coat) minor_spill->minor_ppe major_alert Alert others & Evacuate Area major_spill->major_alert minor_contain Contain spill with inert absorbent (e.g., vermiculite) minor_ppe->minor_contain minor_collect Collect material with non-sparking tools minor_contain->minor_collect minor_dispose Place in sealed, labeled hazardous waste container minor_collect->minor_dispose minor_decon Decontaminate area minor_dispose->minor_decon major_secure Restrict access to the area major_alert->major_secure major_call Contact EH&S / Emergency Response Team major_secure->major_call major_await Await professional cleanup. Do NOT attempt to clean. major_call->major_await

Caption: Decision workflow for responding to a chemical spill.

Disposal Plan: Waste Management

Proper disposal is a critical final step in the safe handling of this chemical.

  • Chemical Waste: All unused this compound and solutions containing it must be disposed of as hazardous waste.[5] Because it is a brominated organic compound, it must be collected in a clearly labeled container for halogenated organic waste .[11] Never pour this chemical down the drain.[9][10]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, weigh boats, and pipette tips, must be placed in a sealed, labeled hazardous waste container for solid waste.[5][9]

By adhering to these rigorous engineering controls, personal protective equipment standards, and procedural workflows, you can handle this compound with confidence and safety, ensuring the integrity of your work and the well-being of your laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-bromo-3-hydroxypropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-3-hydroxypropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.